molecular formula C6H5BFNO4 B1457433 (3-Fluoro-5-nitrophenyl)boronic acid CAS No. 955020-33-4

(3-Fluoro-5-nitrophenyl)boronic acid

Cat. No.: B1457433
CAS No.: 955020-33-4
M. Wt: 184.92 g/mol
InChI Key: BSYOLGWHMRXCDU-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOLGWHMRXCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Fluoro-5-nitrophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Fluoro-5-nitrophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluoro and a nitro group on the phenyl ring, make it an exceptionally reactive and versatile building block. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and key applications. We will delve into the mechanistic nuances that govern its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide field-proven protocols for its use. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Advantage of Electron-Deficient Boronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance for a wide range of functional groups and its relatively mild conditions have made it a favored method for constructing carbon-carbon bonds.[1] Within the vast family of boronic acids, (3-Fluoro-5-nitrophenyl)boronic acid stands out due to its electron-deficient nature.

The presence of two strong electron-withdrawing groups—a fluorine atom at the 3-position and a nitro group at the 5-position—significantly influences the electronic character of the aromatic ring and the boron center. This electron deficiency enhances the boronic acid's reactivity in several key transformations, making it a strategic choice for challenging synthetic targets.[2][3][4] This guide will explore the causality behind these enhanced properties and provide practical insights for its application.

Chemical Structure and Core Properties

A thorough understanding of the fundamental properties of (3-Fluoro-5-nitrophenyl)boronic acid is essential for its effective use in synthesis.

Chemical Identity and Structure

The structure of (3-Fluoro-5-nitrophenyl)boronic acid is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a nitro group [-NO₂] at positions 1, 3, and 5, respectively.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name (3-Fluoro-5-nitrophenyl)boronic acid
CAS Number 955020-33-4
Molecular Formula C₆H₅BFNO₄
Molecular Weight 184.92 g/mol
Canonical SMILES C1=C(C=C(C=C1[O-])F)B(O)O
Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in a reaction.

Table 2: Key Physicochemical Data

PropertyValueSource
Appearance White to off-white solid/powder[5][6]
Melting Point 216 - 219 °C (decomposes)
Solubility Soluble in organic solvents like methanol, DMSO, and THF. Limited solubility in water.General knowledge
Stability Stable under standard conditions. Hygroscopic. May form cyclic anhydrides (boroxines) upon dehydration.
Structural and Reactivity Insights

The two electron-withdrawing groups are key to the functionality of this molecule.

  • Increased Lewis Acidity: The fluorine and nitro groups pull electron density away from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity can influence reaction mechanisms and catalyst interactions.[7]

  • Enhanced Transmetalation: In the context of Suzuki-Miyaura coupling, electron-poor arylboronic acids have been shown to undergo the crucial transmetalation step more readily than their electron-rich or neutral counterparts.[2] This can lead to faster reaction times and higher yields, particularly when coupling with electron-rich or sterically hindered partners.

  • Acidity (pKa): The presence of electron-withdrawing groups increases the acidity of the boronic acid.[7][8] This is an important consideration when selecting a base for cross-coupling reactions, as the boronic acid must be converted to the more nucleophilic boronate species to participate in the catalytic cycle.[9]

Applications in Synthesis: A Focus on Suzuki-Miyaura Coupling

The primary application of (3-Fluoro-5-nitrophenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals and functional materials. The boronic acid moiety is valued in medicinal chemistry for its ability to form reversible covalent bonds with biological targets and can enhance the bioavailability of drug candidates.[10][11][12][13][14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X (Aryl Halide Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² (Biaryl Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The enhanced electrophilicity of the boron atom in (3-Fluoro-5-nitrophenyl)boronic acid, after activation by a base, facilitates the key transmetalation step where the aryl group (R²) is transferred from boron to the palladium(II) center.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Fluoro-5-nitrophenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To synthesize 3'-Fluoro-5'-nitro-[1,1'-biphenyl]-4-carbonitrile.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Aryl Bromide (1.0 eq) 2. (3-Fluoro-5-nitrophenyl)boronic acid (1.2 eq) 3. Pd(PPh₃)₄ (0.03 eq) 4. K₂CO₃ (2.0 eq) 5. Dioxane/H₂O (4:1) start->reagents reaction_setup Combine reagents in a reaction vessel. Degas the mixture (e.g., N₂ bubbling for 15 min). reagents->reaction_setup heating Heat the reaction to 80-100 °C. Monitor progress by TLC or LC-MS. reaction_setup->heating workup Cool to RT. Dilute with Ethyl Acetate. Wash with H₂O and Brine. heating->workup purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purification end End: Characterize Product purification->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), (3-Fluoro-5-nitrophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring in an oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a versatile and common choice for a wide range of Suzuki couplings.[1] For more challenging substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(II) precatalyst may be necessary.[15]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming the boronate anion which is more competent for transmetalation.[9][16]

  • Solvent: A biphasic solvent system like dioxane/water or THF/water is often used. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.[1]

Safety and Handling

As a laboratory chemical, (3-Fluoro-5-nitrophenyl)boronic acid requires careful handling to minimize exposure and ensure user safety.

Table 3: Hazard Identification and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Irritation Category 2 (H315: Causes skin irritation)Wear protective gloves and clothing.[5]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Wear eye protection/face shield.[5]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)Avoid breathing dust. Use only in a well-ventilated area.[5]

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[5] Work in a well-ventilated fume hood to avoid inhalation of the dust.

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The compound is hygroscopic and can degrade upon prolonged exposure to air and moisture.

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[5]

Conclusion

(3-Fluoro-5-nitrophenyl)boronic acid is a powerful and strategic reagent for the synthesis of complex organic molecules. Its electron-deficient nature, conferred by the fluoro and nitro substituents, enhances its reactivity in key synthetic transformations like the Suzuki-Miyaura coupling. By understanding its fundamental properties, the mechanistic principles governing its reactions, and proper handling procedures, researchers can effectively utilize this building block to accelerate discovery in drug development and materials science.

References

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.Source: PMC.
  • SAFETY DATA SHEET - CymitQuimica.Source: CymitQuimica.
  • Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.Source: MDPI.
  • Recent developments in the medicinal chemistry of single boron
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.Source: PMC.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • SAFETY DATA SHEET - Sigma-Aldrich.Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.Source: Fisher Scientific.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.Source: DiVA.
  • The Suzuki Reaction - Chem 115 Myers.Source: Myers Research Group, Harvard University.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.Source: Royal Society of Chemistry.
  • Suzuki Coupling - Organic Chemistry Portal.Source: Organic Chemistry Portal.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Source: Rose-Hulman Institute of Technology.
  • 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677.Source: PubChem.
  • 3-Nitrophenylboronic Acid = 97 13331-27-6.Source: Sigma-Aldrich.
  • 3-Nitrophenylboronic Acid | 13331-27-6.Source: Tokyo Chemical Industry Co., Ltd.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.Source: PMC.
  • SAFETY DATA SHEET - TCI Chemicals.Source: TCI Chemicals.

Sources

An In-Depth Technical Guide to (3-Fluoro-5-nitrophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-5-nitrophenyl)boronic acid , a specialized organoboron compound, has emerged as a critical reagent in synthetic and medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a boronic acid, a fluorine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Compound Specifications

A foundational understanding of a chemical reagent begins with its fundamental properties. The key identifiers and physicochemical characteristics of (3-Fluoro-5-nitrophenyl)boronic acid are summarized below.

PropertyValueReference
CAS Number 955020-33-4[1]
Molecular Formula C₆H₅BFNO₄[1]
Molecular Weight 184.92 g/mol

Synthesis of (3-Fluoro-5-nitrophenyl)boronic acid

The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid typically proceeds via a multi-step sequence, starting from commercially available precursors. A common synthetic route involves the borylation of a suitable aryl halide, such as 1-bromo-3-fluoro-5-nitrobenzene.

Diagram: Proposed Synthetic Pathway

G start 1-Bromo-3-fluoro-5-nitrobenzene step1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ start->step1 Lithium-Halogen Exchange & Borylation intermediate Boronate Ester Intermediate step1->intermediate step2 H₃O⁺ intermediate->step2 Hydrolysis product (3-Fluoro-5-nitrophenyl)boronic acid step2->product

Caption: A plausible synthetic route to (3-Fluoro-5-nitrophenyl)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The primary application of (3-Fluoro-5-nitrophenyl)boronic acid lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic systems with high efficiency and functional group tolerance.[2][3]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R²-B(OH)₂) pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the fluoro, nitro, and boronic acid functionalities on the phenyl ring makes (3-Fluoro-5-nitrophenyl)boronic acid a highly valuable building block in medicinal chemistry.

  • Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[4] The high electronegativity of fluorine can influence metabolic stability, binding affinity, and membrane permeability.[4]

  • Nitro Group as a Synthetic Handle: The nitro group can serve as a versatile synthetic handle, readily being reduced to an aniline, which can then be further functionalized. This allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR).

  • Boronic Acid Functionality: Beyond its role in cross-coupling reactions, the boronic acid moiety itself can be a key pharmacophore. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have demonstrated significant therapeutic success.[4] Boronic acids can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and targeted drug delivery systems.

While specific examples of marketed drugs synthesized directly from (3-Fluoro-5-nitrophenyl)boronic acid are not prominently documented, its structural motifs are present in numerous bioactive molecules and research compounds. Its utility lies in the ability to construct complex scaffolds that are central to the development of new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, (3-Fluoro-5-nitrophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(3-Fluoro-5-nitrophenyl)boronic acid is a powerful and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its trifunctionalized nature provides a gateway to a wide array of complex molecular structures through well-established synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Wiley-VCH. (2007).
  • ChemicalBook. Boronic acid, B-(3-fluoro-5-nitrophenyl)- CAS 955020-33-4.
  • PureSynth. 3-Fluoro-5-(Trifluoromethyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride).
  • † 1H-NMR and 13C-NMR Spectra.
  • MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • BLDpharm. 1072952-06-7|(3,4-Difluoro-5-nitrophenyl)boronic acid.
  • Chem-Impex. 3-Carboxy-5-nitrophenylboronic acid.
  • ResearchGate. (2025).
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
  • BLDpharm. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7.
  • Fluorochem. (2,3-Difluoro-5-nitrophenyl)boronic acid.
  • PMC. (2020).
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • Chem 115 Myers. The Suzuki Reaction.
  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491).
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • PMC.
  • Oakwood Chemical. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.
  • Oakwood Chemical. 1-Bromo-3-fluoro-5-nitrobenzene.
  • TCI EUROPE N.V. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5.
  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Matrix Scientific. 1-Bromo-3-fluoro-5-nitrobenzene.
  • Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.
  • ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
  • AKSci. 819849-20-2 2-Fluoro-5-nitrophenylboronic acid J90614.
  • Sigma-Aldrich. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2.
  • Organic Syntheses. m-BROMONITROBENZENE.
  • Sigma-Aldrich. 1-Bromo-3-fluoro-5-nitrobenzene | 7087-65-2.
  • Research Chemicals. 3-Carboxy-5-nitrophenylboronic acid, 25 g, CAS No. 101084-81-5.

Sources

A-Scientist's-Guide-to-the-Solubility-of-(3-Fluoro-5-nitrophenyl)boronic-Acid-in-Organic-Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (3-Fluoro-5-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its determination and modulation. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes predictive methodologies based on physicochemical properties and robust experimental procedures for empirical determination.

Section-1:-Theoretical-Framework:-Predicting-Solubility

The solubility of a compound is dictated by the interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1] For (3-Fluoro-5-nitrophenyl)boronic acid, a nuanced understanding of its structural attributes is paramount to predicting its behavior in various organic solvents.

(3-Fluoro-5-nitrophenyl)boronic acid Molecular Formula: C₆H₅BFNO₄[2] Molecular Weight: 184.92 g/mol [2]

The key structural features influencing its solubility include:

  • The Phenyl Ring: A nonpolar, aromatic core.

  • The Boronic Acid Group (-B(OH)₂): A polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Boronic acids are generally mild Lewis acids.[3]

  • The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • The Fluoro Group (-F): An electronegative and polar substituent.

The presence of both a nonpolar aromatic ring and multiple polar functional groups suggests that (3-Fluoro-5-nitrophenyl)boronic acid will exhibit a complex solubility profile, with partial solubility in a range of solvents. The boronic acid group's ability to form hydrogen bonds indicates a preference for polar solvents, particularly those that are protic.[4] However, the overall polarity of the molecule is also influenced by the electron-withdrawing nitro and fluoro groups.

A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the acid and its anhydride exhibit different solubilities.[6]

Section-2:-A-Pragmatic-Approach-to-Solubility-Determination

Given the limited availability of specific solubility data for (3-Fluoro-5-nitrophenyl)boronic acid, a systematic experimental approach is necessary. The following protocols are designed to be robust and adaptable to a typical laboratory setting.

2.1-Qualitative-Solubility-Assessment

A preliminary assessment can efficiently categorize the compound's solubility across a spectrum of solvents.

Protocol:

  • Add approximately 25 mg of (3-Fluoro-5-nitrophenyl)boronic acid to a small test tube.[7]

  • Introduce 0.75 mL of the selected organic solvent in portions, vortexing or shaking vigorously after each addition.[7]

  • Observe the mixture for complete dissolution.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No discernible amount of the solid dissolves.[1]

This initial screening will guide the selection of appropriate solvents for more rigorous quantitative analysis.

2.2-Quantitative-Solubility-Determination

For precise solubility measurements, several analytical techniques can be employed. The choice of method will depend on the available instrumentation and the required level of accuracy.

This classic and highly accurate method relies on the direct measurement of the mass of the dissolved solute.[8]

Protocol:

  • Prepare a saturated solution by adding an excess of (3-Fluoro-5-nitrophenyl)boronic acid to a known volume of the chosen solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid is crucial to confirm saturation.[10]

  • Carefully filter the supernatant through a fine filter (e.g., 0.45 µm) to remove all undissolved solid.[9]

  • Pipette a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.[10]

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Dry the remaining solid to a constant weight in an oven at a suitable temperature (e.g., 100°C).[11]

  • The mass of the dried solid corresponds to the amount of solute dissolved in the initial volume of the filtrate. From this, the solubility can be calculated in units such as g/L or mg/mL.[11]

Table 1: Hypothetical Solubility Data for (3-Fluoro-5-nitrophenyl)boronic acid

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the boronic acid group.
EthanolHighSimilar to methanol, can engage in hydrogen bonding.
Polar Aprotic AcetoneModerateCan act as a hydrogen bond acceptor; good general solvent for polar compounds.
AcetonitrileModeratePolar nature facilitates dissolution of polar functional groups.
Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of dissolving a wide range of compounds.
Tetrahydrofuran (THF)ModerateEther linkage can interact with the boronic acid group.[6]
Nonpolar HexaneLowMismatch in polarity with the polar functional groups of the solute.[3]
TolueneLow to ModerateAromatic nature may offer some interaction with the phenyl ring, but overall polarity is low.
Chlorinated Dichloromethane (DCM)ModerateCan dissolve a range of organic compounds, but less polar than aprotic solvents like DMSO.
ChloroformModerateSimilar to DCM, with a slightly higher polarity.[6]

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with a chromophore, such as the nitro-substituted phenyl ring in the target molecule.[9][12]

Protocol:

  • Prepare a saturated solution as described in the gravimetric method (Section 2.2.1, steps 1-3).

  • Prepare a series of standard solutions of (3-Fluoro-5-nitrophenyl)boronic acid of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).[9]

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. The correlation coefficient (R²) should be close to 1 for a linear relationship.[13]

  • Dilute a known volume of the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculate the original solubility by accounting for the dilution factor.

HPLC_Workflow cluster_prep Sample Preparation cluster_calib Calibration cluster_analysis Analysis A Prepare Saturated Solution (Excess Solute + Solvent) B Equilibrate (e.g., 24h agitation) A->B C Filter Supernatant (0.45 µm) B->C G Dilute Filtered Sample C->G D Prepare Standard Solutions (Known Concentrations) E Inject Standards into HPLC D->E F Generate Calibration Curve (Peak Area vs. Concentration) E->F I Determine Concentration from Calibration Curve F->I H Inject Diluted Sample into HPLC G->H H->I J Calculate Original Solubility I->J

NMR spectroscopy offers a rapid and specific method for solubility determination that does not require physical separation of the dissolved and undissolved solute.[14][15]

Protocol:

  • Prepare a saturated solution directly in an NMR tube by adding an excess of (3-Fluoro-5-nitrophenyl)boronic acid to a deuterated solvent.

  • Acquire a quantitative ¹H NMR spectrum of the sample. The presence of undissolved solid will not interfere with the spectrum of the dissolved species.[15]

  • An internal standard of known concentration can be added for quantification. Alternatively, the solvent signal can be used as an internal reference, though this requires careful calibration.[14]

  • By integrating a well-resolved signal from the solute and comparing it to the integral of the internal standard, the molar concentration, and thus the solubility, can be determined.[16]

Solubility_Logic Solute_Polarity Molecular Polarity Solubility Solubility Solute_Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility pKa Acidity (pKa) pKa->Solubility Solvent_Polarity Solvent Polarity (Protic/Aprotic) Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Solvent_H_Bonding->Solubility

Section-3:-Factors-Influencing-and-Modulating-Solubility

Several factors beyond the choice of solvent can influence the solubility of (3-Fluoro-5-nitrophenyl)boronic acid.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[11] Therefore, conducting solubility experiments at a controlled temperature is crucial for reproducibility. For specific applications, solubility should be determined at the relevant process temperature.

  • pH: The boronic acid moiety is acidic, and its ionization state will be dependent on the pH of the medium. In basic solutions, the boronic acid will deprotonate to form the more polar and often more water-soluble boronate species.[17] This is a key consideration when working with aqueous or protic solvent systems.

  • Complexation: Boronic acids are known to form reversible complexes with diols, such as sugars or polyols.[18] This interaction can significantly increase the solubility of the boronic acid.[19] This phenomenon can be exploited to enhance solubility in specific formulations.

Section-4:-Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kliegman, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2846-2853. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Kliegman, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Retrieved from [Link]

  • Bradley, J-C. (2009, March 3). Semi-automated measurement of solubility using NMR. Useful Chemistry. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved from [Link]

  • Lorand, J. P., & Edwards, J. O. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. Retrieved from [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4505. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2010).
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Retrieved from [Link]

  • Pop, E. M. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Determining the water content of water-soluble compounds. (2023, November 23). Wiley Analytical Science. Retrieved from [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Can someone suggest the method of calculating the solubility of any solute in solvent by NMR? (2020, September 23). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Understanding Gravimetric Methods. (n.d.). Scribd. Retrieved from [Link]

  • [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid Properties. (2025, October 15). EPA. Retrieved from [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Molecules. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups on Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the electronic effects of fluorine and nitro substituents on the chemical properties and reactivity of phenylboronic acid. By examining the interplay of inductive and resonance effects, we will elucidate how these functional groups modulate the acidity (pKa), reactivity in Suzuki-Miyaura coupling, and the kinetics of boronate ester formation. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acids in synthetic chemistry and medicinal applications. We will explore the causal relationships behind experimental observations and provide validated protocols for the characterization of these effects.

Introduction: The Fundamental Role of Electronic Effects

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, extends to various other transformations and applications, including as sensors for carbohydrates and in the development of therapeutic agents.[3][4] The reactivity and physicochemical properties of a phenylboronic acid are profoundly influenced by the electronic nature of the substituents on the phenyl ring. These substituents can either donate or withdraw electron density from the boronic acid moiety, thereby altering its Lewis acidity, nucleophilicity, and overall stability.

This guide will focus on two substituents with distinct and potent electronic characteristics: the fluorine atom and the nitro group. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect, yet it can also act as a weak π-donor through resonance.[5][6][7] In contrast, the nitro group is a powerful electron-withdrawing group through both strong inductive and resonance effects.[8][9][10] Understanding these nuances is critical for predicting and controlling the behavior of substituted phenylboronic acids in chemical reactions.

The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms.[11][12]

    • Fluorine (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the benzene ring through the C-F σ-bond.[6][11] This deactivates the ring towards electrophilic attack.[6]

    • Nitro Group (-I): The highly electronegative nitrogen and oxygen atoms in the nitro group also exert a potent electron-withdrawing inductive effect.[9][11]

  • Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[11]

    • Fluorine (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring, which directs incoming electrophiles to the ortho and para positions.[5] However, this resonance donation is relatively weak for fluorine compared to other halogens.

    • Nitro Group (-M): The nitro group strongly withdraws electron density from the aromatic ring through resonance, delocalizing the ring's π-electrons onto the electronegative oxygen atoms.[8][9] This effect significantly deactivates the ring, particularly at the ortho and para positions, making the meta position the most favorable for electrophilic substitution.[8][13]

The overall electronic character of a substituted phenylboronic acid is a delicate balance of these two effects.

Diagram 1: Inductive vs. Resonance Effects

G cluster_F Fluorine cluster_NO2 Nitro Group F_Inductive -I Effect (Strong) F_Overall Net Electron Withdrawing F_Inductive->F_Overall F_Resonance +M Effect (Weak) F_Resonance->F_Overall NO2_Inductive -I Effect (Strong) NO2_Overall Strongly Electron Withdrawing NO2_Inductive->NO2_Overall NO2_Resonance -M Effect (Strong) NO2_Resonance->NO2_Overall

Caption: Dominant electronic effects of Fluorine and Nitro groups.

Impact on Acidity (pKa)

The Lewis acidity of the boronic acid, quantified by its pKa, is a critical parameter influencing its reactivity. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting boronate anion.

The presence of a fluorine atom on the phenyl ring generally increases the acidity of the phenylboronic acid.[4][14][15] This effect is dependent on the position of the fluorine substituent. The acidity increase is most pronounced for the meta position, where the strong inductive effect dominates.[15] For the para position, the electron-donating resonance effect partially counteracts the inductive effect, resulting in a smaller increase in acidity.[15]

The nitro group, being a potent electron-withdrawing group through both induction and resonance, significantly increases the acidity of phenylboronic acid. This effect is most pronounced when the nitro group is in the ortho or para position, where its resonance-withdrawing effect is maximized.

Table 1: pKa Values of Substituted Phenylboronic Acids

SubstituentPositionpKa
H-8.8
Fortho7.18
Fmeta7.42
Fpara8.14
NO2ortho7.00
NO2meta7.20
NO2para7.06

Note: pKa values are approximate and can vary with experimental conditions.

Implications for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2] The electronic nature of the substituents on the phenylboronic acid can significantly impact the reaction rate and yield.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)-X L2 OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Complex R-Pd(II)-Ar L2 Transmetalation->PdII_Ar_Complex ArBOH2 Ar-B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the phenylboronic acid can have opposing effects on this step. While they increase the Lewis acidity of the boron, making it more susceptible to attack by the base to form the active boronate species, they also decrease the nucleophilicity of the aryl group being transferred.

  • Fluorine: The net electron-withdrawing effect of fluorine can lead to slower transmetalation rates compared to unsubstituted phenylboronic acid. However, the increased acidity can facilitate the formation of the boronate anion, which is the active species in the transmetalation. The overall effect on the Suzuki-Miyaura coupling can be complex and highly dependent on the reaction conditions, including the choice of base and catalyst system.[16] In some cases, the presence of fluorine can lead to undesired side reactions like ipso-substitution.[17]

  • Nitro Group: The strong electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the phenyl ring, generally leading to slower reaction rates in Suzuki-Miyaura couplings where the nitrophenylboronic acid is the coupling partner.[18][19] However, nitroarenes themselves can be used as electrophilic coupling partners in Suzuki-Miyaura reactions, where the nitro group acts as a leaving group.[18][20]

Boronate Ester Formation

Phenylboronic acids reversibly react with diols to form cyclic boronate esters.[21] This equilibrium is fundamental to their use as carbohydrate sensors. The rate of boronate ester formation is influenced by the Lewis acidity of the boron atom.

Electron-withdrawing substituents like fluorine and the nitro group increase the Lewis acidity of the boronic acid, which generally leads to faster rates of boronate ester formation and increased stability of the resulting ester.[22] Kinetic studies have shown that the reaction can proceed through different pathways, with the dominant one often involving the nucleophilic addition of the diol to the neutral trigonal boronic acid.[22][23]

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[24][25][26][27]

Step-by-Step Methodology:

  • Grignard/Organolithium Formation: The appropriate substituted aryl halide (e.g., 4-fluorobromobenzene or 4-nitrobromobenzene) is reacted with magnesium turnings (for Grignard) or an alkyllithium reagent (e.g., n-butyllithium) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Trialkyl Borate: The freshly prepared organometallic reagent is cooled (typically to -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added dropwise.

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., HCl or H2SO4).

  • Workup and Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude phenylboronic acid is then purified by recrystallization or column chromatography.

Determination of pKa by Spectrophotometric Titration

Diagram 3: Workflow for pKa Determination

pKa_Workflow Start Prepare Boronic Acid Solution Titration Titrate with Standard Base Start->Titration Measure Measure Absorbance at each pH Titration->Measure Plot Plot Absorbance vs. pH Measure->Plot Analyze Determine pKa from Sigmoidal Fit Plot->Analyze

Caption: Workflow for determining pKa via spectrophotometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Prepare a series of buffer solutions covering a wide pH range.

  • Titration: In a cuvette, mix a known volume of the boronic acid stock solution with a buffer solution of a specific pH.

  • UV-Vis Measurement: Record the UV-Vis spectrum of the solution.

  • Repeat: Repeat steps 2 and 3 for the entire range of buffer solutions.

  • Data Analysis: Plot the absorbance at a wavelength where the boronic acid and its conjugate base have different extinction coefficients against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS or HPLC

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, the substituted phenylboronic acid, the palladium catalyst, a ligand (if necessary), and a base in a suitable solvent.

  • Initiation and Sampling: Heat the reaction mixture to the desired temperature and start a timer. At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).

  • Analysis: Analyze the quenched aliquot by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate of the reaction can be determined from the initial slope of this curve.[1]

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are invaluable tools for characterizing the electronic properties of substituted phenylboronic acids.

  • ¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density of the ring. Electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals from the aromatic ring protons and carbons.[28][29][30]

  • ¹⁹F NMR: For fluorine-substituted phenylboronic acids, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[31]

  • ¹¹B NMR: The chemical shift of the boron-11 nucleus can distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate species, providing insights into the equilibrium between these forms.[32]

  • UV-Vis Spectroscopy: The λmax and molar absorptivity of the π-π* transitions in the UV-Vis spectrum are affected by the substituents on the aromatic ring. Electron-withdrawing groups can cause a red shift (bathochromic shift) in the λmax.

Conclusion

The electronic effects of fluorine and nitro groups on phenylboronic acid are multifaceted and have profound consequences for their chemical behavior. The interplay between strong inductive withdrawal and, in the case of fluorine, weak resonance donation, dictates the acidity, reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, and the kinetics of boronate ester formation. A thorough understanding of these principles, supported by robust experimental and spectroscopic characterization, is essential for the rational design and application of substituted phenylboronic acids in drug discovery and materials science. This guide provides a foundational framework and practical methodologies for researchers to explore and harness the unique properties of these versatile chemical building blocks.

References

  • Vertex AI Search. (n.d.). Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂) is meta-directing and deactivating on the benzene ring.
  • Filo. (n.d.). why does presence of nitro group make the benzene ring less reactive in c..
  • Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate.
  • ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.
  • Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Stack Exchange.
  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep.
  • Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.
  • MDPI. (2020, September 1). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • PMC. (2014, February 1). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.
  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
  • Ingenta Connect. (n.d.). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid.
  • Vaia. (n.d.). Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group.
  • Khan Academy. (n.d.). Ortho-para directors III (video).
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • ChemicalBook. (1993, March 9). 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
  • Taylor, M. (n.d.). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PMC. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • ResearchGate. (2025, August 6). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • ResearchGate. (2025, August 7). Influence of fluorine substituents on the properties of phenylboronic compounds.
  • ChemicalBook. (n.d.). 3-Fluorophenylboronic acid | 768-35-4.
  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
  • PubMed. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • YouTube. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbtxkjgQJ9CO06jLsyQ28pbiR5KdgvRVkCYeDqHUItSJk61zaunLze7JqprPEyIyU-k2t6CHyn4ZkKiQpJNcMfOz5Qpimgns7lLl76j2EZDMu69H2ajidufXBF33S63dW01gJ9BU=]([Link]

Sources

Technical Guide: 3-Fluoro-5-nitrobenzeneboronic Acid (CAS 955020-33-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Role in Drug Discovery: 3-Fluoro-5-nitrobenzeneboronic acid is a high-value pharmacophore scaffold used primarily in the synthesis of biaryl systems via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the meta-positioning of the electron-withdrawing nitro group and the fluorine atom.

  • Fluorine Effect: Enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity without significant steric penalty.

  • Nitro Handle: Serves as a masked aniline; post-coupling reduction allows for late-stage diversification into amides or sulfonamides.

Chemical Identification Table
PropertySpecification
Chemical Name 3-Fluoro-5-nitrobenzeneboronic acid
Synonyms 3-Fluoro-5-nitrophenylboronic acid; (3-Fluoro-5-nitrophenyl)boronic acid
CAS Number 955020-33-4 (Note: Distinct from the benzoic acid analog CAS 14027-75-9)
Molecular Formula C₆H₅BFNO₄
Molecular Weight 184.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Hazard Identification & Risk Assessment (GHS)

Expert Insight: While boronic acids are generally considered mild compared to their halide precursors, the nitro moiety in this compound increases its potential for energetic decomposition under extreme heat, and the fluorinated aryl ring enhances potential bioavailability/toxicity.

GHS Classification

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][3]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.[1][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][3]

Storage & Stability: The "Self-Validating" Protocol

Authoritative Grounding: Boronic acids are prone to two primary degradation pathways: dehydration (reversible) and protodeboronation (irreversible). Standard SDSs often miss the nuance of boroxine formation.

Degradation Pathways
  • Boroxine Cycle (Reversible): 3 molecules of boronic acid lose 3 water molecules to form a cyclic trimeric anhydride (boroxine). This alters the stoichiometry of coupling reactions.

  • Protodeboronation (Irreversible): Hydrolysis of the C-B bond, yielding 1-fluoro-3-nitrobenzene. This is accelerated by moisture, high pH, and metal contaminants.

Visual Workflow: Storage & Validation Logic

StorageValidation Receipt 1. Material Receipt QC_Check 2. QC: 1H NMR (DMSO-d6) Receipt->QC_Check Decision Boroxine Present? QC_Check->Decision Calc_Adj Adjust Stoichiometry (MW x 3 - 3H2O) Decision->Calc_Adj Mixture Storage 3. Storage: 2-8°C Under Argon/Nitrogen Decision->Storage Pure Monomer Calc_Adj->Storage Use 4. Synthesis Use Storage->Use

Caption: Logic flow for validating boronic acid purity upon receipt to account for spontaneous dehydration (boroxine formation).

Recommended Storage Conditions
  • Temperature: Refrigerate (2°C to 8°C).

  • Atmosphere: Store under inert gas (Nitrogen or Argon). Air-sensitive.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid long-term storage in plastic, which allows moisture permeation.

Handling & Experimental Controls

Experience-Based Protocol: The presence of the nitro group makes this compound a potential sensitizer. All weighing should be performed in a containment device.

Step-by-Step Handling Workflow
  • PPE Setup: Nitrile gloves (double gloving recommended due to nitro-compound permeability), lab coat, and safety glasses.

  • Environment: Weigh inside a chemical fume hood or a powder containment balance enclosure. Do not weigh on an open bench.

  • Static Control: Use an anti-static gun if the powder is flighty, as nitro-aromatics can be electrostatically active.

  • Solubilization: Dissolve in degassed solvent (DMF or Dioxane) immediately before addition to the reaction vessel to minimize oxidative deboronation.

Emergency Response Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill (Solid) Type->Spill Action_Skin Wash soap/water 15min Discard contam. clothing Skin->Action_Skin Action_Eye Rinse water 15min Remove contacts Eye->Action_Eye Action_Inhal Move to fresh air Oxygen if breathing diff. Inhal->Action_Inhal Action_Spill Wet sweep (avoid dust) Place in haz waste Spill->Action_Spill

Caption: Immediate response protocols for exposure or environmental release events.

Application Context: Suzuki-Miyaura Coupling

To validate the quality of the SDS subject in a real-world scenario, the following standard reaction setup is recommended. Failure of this reaction often indicates poor storage (protodeboronation) rather than catalyst failure.

Standard Test Reaction:

  • Substrate: 3-Fluoro-5-nitrobenzeneboronic acid (1.1 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:Water (4:1), degassed.

  • Temp: 80°C, 4 hours.

Note: If yield is <50%, check the boronic acid by NMR. If the C-B bond is intact, the issue is likely oxygen in the solvent (oxidative homocoupling) rather than the reagent itself.

Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste (due to Fluorine content).

  • Neutralization: Do not attempt to neutralize with strong acid or base, as this may generate exothermic heat or release NOₓ gases.

  • Regulatory: Consult local EPA (US) or ECHA (EU) guidelines. This compound is generally not PBT (Persistent, Bioaccumulative, Toxic) but is toxic to aquatic life due to the nitro-aromatic core.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid (Structural Analog Data). Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).

Sources

Strategic Selection of Boron Reagents: (3-Fluoro-5-nitrophenyl)boronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the development of fluorinated aryl motifs for medicinal chemistry, the choice between a free boronic acid and its corresponding pinacol ester is rarely a matter of simple preference—it is a strategic decision dictated by the electronic nature of the arene.

For (3-Fluoro-5-nitrophenyl)boronic acid , the presence of two strong electron-withdrawing groups (EWGs)—the nitro (


) and fluoro (

) moieties—creates a specific instability profile. While the free acid offers superior atom economy, it is highly susceptible to protodeboronation under the basic aqueous conditions typical of Suzuki-Miyaura couplings.

The pinacol ester variant serves as a "masked" release system. It dampens the Lewis acidity of the boron center and retards the formation of the unstable boronate anion, thereby suppressing decomposition pathways. This guide details the mechanistic underpinnings of this difference and provides robust protocols for utilizing the ester to maximize yield in cross-coupling reactions.

Molecular Architecture & Physicochemical Properties

The following table contrasts the fundamental properties of the two reagents. Note the significant difference in molecular weight and lipophilicity, which impacts purification strategies.

Table 1: Comparative Physicochemical Profile
Feature(3-Fluoro-5-nitrophenyl)boronic Acid(3-Fluoro-5-nitrophenyl)boronic Acid Pinacol Ester
Structure


CAS Number Variable/In-situ (Generic: 870778-89-9)710348-94-0
Molecular Weight 184.92 g/mol 267.06 g/mol
Physical State Off-white solid (often hygroscopic)White to light yellow crystalline solid
Atom Economy High (Byproduct:

)
Lower (Byproduct: Pinacol,

)
Solubility Polar organic solvents (MeOH, DMSO), basic waterNon-polar/Polar organic solvents (DCM, THF, Toluene)
Stability Low: Prone to dehydration (boroxine) and protodeboronation.[1]High: Stable on silica gel; resistant to spontaneous hydrolysis.

Mechanistic Insight: The Protodeboronation Challenge

The primary failure mode for electron-deficient boronic acids is base-catalyzed protodeboronation . This side reaction competes directly with the transmetallation step in the catalytic cycle.

The Mechanism of Failure
  • Boronate Formation: In basic media, the boronic acid forms a tetrahedral boronate anion

    
    .
    
  • C-B Bond Heterolysis: The electron-withdrawing nature of the 3-fluoro and 5-nitro groups stabilizes the developing negative charge on the ipso-carbon. This lowers the activation energy for the heterolytic cleavage of the C-B bond.

  • Anion Protonation: The transient aryl anion is rapidly protonated by water, yielding the reduced arene (3-fluoro-5-nitrobenzene) and boric acid.

The Pinacol Ester Advantage

The pinacol ester


 is sterically bulkier and less Lewis acidic than the free acid. It does not immediately form the hydrolytically unstable trihydroxy boronate species. Instead, it acts as a slow-release reservoir . The active boronic acid species is generated in situ via slow hydrolysis, keeping its instantaneous concentration low. This favors the productive pathway (transmetallation to Pd) over the second-order decomposition pathway.
Diagram 1: Protodeboronation vs. Transmetallation Pathways

G Figure 1: The 'Slow Release' mechanism of pinacol esters prevents accumulation of the unstable boronate anion. Ester Pinacol Ester (Stable Reservoir) Acid Free Boronic Acid (Reactive) Ester->Acid Slow Hydrolysis (Rate Limiting) Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate + OH- Pd Pd-Catalyst (Transmetallation) Boronate->Pd Fast Decomp Protodeboronation (Ar-H + Boric Acid) Boronate->Decomp k_decomp (High for EWG Ar) Product Biaryl Product (Success) Pd->Product Reductive Elimination

Synthetic Utility & Protocols

Synthesis of the Pinacol Ester

Because the free acid is difficult to isolate in high purity, the standard workflow involves synthesizing the pinacol ester directly from the aryl halide.

Reaction: Miyaura Borylation Substrate: 1-Bromo-3-fluoro-5-nitrobenzene Reagents: Bis(pinacolato)diboron (


), 

, Potassium Acetate (KOAc).

Protocol:

  • Charge: In a dry flask, combine 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Catalyst: Add

    
     (0.03 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Degas: Sparge with nitrogen for 10 minutes.

  • Heat: Stir at 90°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: The pinacol ester is stable on silica. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The ester will likely be a solid; recrystallization from Hexanes/IPA is also possible.

Suzuki-Miyaura Coupling Protocol

This protocol is optimized for the electron-deficient ester, utilizing a base that promotes slow hydrolysis without triggering rapid decomposition.

Reagents:

  • (3-Fluoro-5-nitrophenyl)boronic acid pinacol ester (1.2 equiv)

  • Aryl Bromide/Chloride partner (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos for hindered substrates.
  • Base:

    
     (2.0 M aq) or 
    
    
    
    .

Step-by-Step:

  • Dissolution: Dissolve the aryl halide and boronate ester in DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

  • Activation: Add the aqueous base. Crucial: The presence of water is necessary to hydrolyze the ester to the active acid species in situ.

  • Reaction: Heat to 80-100°C under inert atmosphere (

    
    /Ar).
    
  • Monitoring: Watch for the appearance of the deboronated byproduct (1-fluoro-3-nitrobenzene). If this byproduct dominates, lower the temperature and switch to anhydrous conditions with a promoter like

    
     (though less common).
    

Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

Diagram 2: Reagent Selection Logic

DecisionTree Figure 2: Selection framework favoring the Ester for Discovery/Medicinal Chemistry. Start Start: Need 3-Fluoro-5-nitrophenyl Motif Scale What is the Reaction Scale? Start->Scale Stability Is the Coupling Partner Base-Sensitive? Scale->Stability Discovery (<1g) UseAcid SELECT FREE ACID (Use Fresh/In-situ) Scale->UseAcid Process (>1kg) (Cost/Atom Economy driven) UseEster SELECT PINACOL ESTER (CAS 710348-94-0) Stability->UseEster Yes (Requires mild conditions) Stability->UseEster No (Standard Suzuki) Condition Can you use non-aqueous activation (e.g. Fluoride)? Stability->Condition Special Case Condition->UseEster No Condition->UseAcid Yes

References

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[2] [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

The Strategic deployment of 3-Fluoro-5-nitrophenylboronic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Electron-Deficient Boronic Acids

In the landscape of modern synthetic chemistry, aryl boronic acids stand as indispensable pillars, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have cemented their status as versatile building blocks in the synthesis of complex organic molecules.[2] Among the vast arsenal of available boronic acids, those bearing electron-withdrawing substituents are of particular interest. The strategic placement of such groups can profoundly influence the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. This guide focuses on a particularly intriguing, yet underexplored, member of this class: 3-fluoro-5-nitrophenylboronic acid . The convergence of the high electronegativity of the fluorine atom and the potent electron-withdrawing nature of the nitro group at the meta-positions of the phenyl ring imparts unique chemical characteristics to this molecule, making it a valuable tool for synthetic and medicinal chemists. This document will serve as a comprehensive literature review and a practical guide to the synthesis, properties, and applications of 3-fluoro-5-nitro-substituted aryl boronic acids, with a focus on empowering researchers to leverage their unique reactivity in the pursuit of novel chemical entities.

Physicochemical Properties and Electronic Profile

The substitution pattern of 3-fluoro-5-nitrophenylboronic acid dictates its reactivity. The fluorine and nitro groups are strongly electron-withdrawing, which has several important consequences:

  • Increased Lewis Acidity: The electron-withdrawing nature of the substituents enhances the Lewis acidity of the boron atom. This can influence its interaction with bases in the Suzuki-Miyaura catalytic cycle and its potential as an organocatalyst in other reactions.[3]

  • Modified pKa: The presence of electron-withdrawing groups is known to lower the pKa of aryl boronic acids.[4] This can be a critical factor in applications such as the design of sensors for biological recognition.[4]

  • Enhanced Reactivity in Transmetalation: In the context of the Suzuki-Miyaura reaction, the electron-deficient nature of the aryl ring can facilitate the transmetalation step of the catalytic cycle, a crucial phase for the formation of the new carbon-carbon bond.[1]

A summary of the key physicochemical properties of 3-fluoro-5-nitrophenylboronic acid is presented in the table below.

PropertyValueReference
CAS Number 955020-33-4[5]
Molecular Formula C6H5BFNO4[5]
Molecular Weight 184.92 g/mol [5]
Boiling Point (Predicted) 367.4 ± 52.0 °C[5]
Density (Predicted) 1.49 ± 0.1 g/cm³[5]

Synthesis of 3-Fluoro-5-nitrophenylboronic Acid: A General Approach

Experimental Protocol: Synthesis of 3-Fluoro-5-nitrophenylboronic Acid

Starting Material: 1-Bromo-3-fluoro-5-nitrobenzene

Reagents and Equipment:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of 1-bromo-3-fluoro-5-nitrobenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension. The reaction is often initiated by gentle heating.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the aryl bromide.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 equivalents) to the cold Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow A 1-Bromo-3-fluoro- 5-nitrobenzene C Grignard Reagent A->C Formation B Mg, I2 (cat.) Anhydrous THF E Boronate Ester Intermediate C->E Borylation D Triisopropyl borate -78 °C to RT G 3-Fluoro-5-nitrophenylboronic Acid E->G Hydrolysis F 1 M HCl (aq)

Caption: Generalized workflow for the synthesis of 3-fluoro-5-nitrophenylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The premier application of 3-fluoro-5-nitrophenylboronic acid is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. The electron-deficient nature of 3-fluoro-5-nitrophenylboronic acid makes it an excellent coupling partner, often leading to high yields and good functional group tolerance.[3]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)2, Base) PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' PdII_R_Ar->Product Drug_Discovery_Workflow cluster_0 Synthesis of Building Block cluster_1 Lead Generation cluster_2 Lead Optimization A 3-Fluoro-5-nitrophenylboronic Acid B Suzuki-Miyaura Coupling with diverse aryl halides A->B C Library of Biaryl Compounds B->C D Biological Screening C->D F Hit Compound D->F E Structure-Activity Relationship (SAR) Studies G Further Functionalization (e.g., reduction of nitro group) E->G F->E H Optimized Lead G->H

Sources

The Critical Role of Acidity: An In-depth Technical Guide to the pKa Values of Electron-Deficient Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Importance of a Single Value

In the landscape of modern drug discovery and organic synthesis, aryl boronic acids have emerged as indispensable tools. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1][2] However, to truly harness the potential of these reagents, a deep understanding of their fundamental physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter governing their reactivity, solubility, and biological interactions. This is especially true for electron-deficient aryl boronic acids, a class of compounds that are increasingly utilized in medicinal chemistry as covalent inhibitors and specialized coupling partners.[3] This guide provides a comprehensive exploration of the pKa values of electron-deficient aryl boronic acids, offering theoretical insights, practical experimental guidance, and a discussion of their profound implications in drug development and beyond.

The Nature of Boronic Acid Acidity: A Tale of Two Forms

Unlike carboxylic acids, which are classical Brønsted-Lowry acids that donate a proton, aryl boronic acids primarily act as Lewis acids.[4][5] Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. In aqueous solution, this electrophilic boron readily accepts a hydroxide ion to form a more stable, tetracoordinate boronate species.[4][6] This equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is the cornerstone of its acidic behavior.

The pKa of a boronic acid is the pH at which the concentrations of the neutral boronic acid and the anionic boronate form are equal. At physiological pH (around 7.4), the ionization state of a boronic acid, and thus its ability to interact with biological targets, is directly dictated by its pKa.[4]

Boronic_Acid_Equilibrium cluster_0 Trigonal Boronic Acid (sp²) cluster_1 Tetrahedral Boronate (sp³) R-B(OH)₂ R-B(OH)₂ R-B(OH)₃⁻ R-B(OH)₃⁻ R-B(OH)₂->R-B(OH)₃⁻ + OH⁻ R-B(OH)₃⁻->R-B(OH)₂ - OH⁻

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate.

The Influence of Electron-Withdrawing Groups on pKa

The acidity of an aryl boronic acid can be finely tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) play a crucial role in lowering the pKa of aryl boronic acids, thereby increasing their acidity.[4][7] This effect can be attributed to several factors:

  • Inductive Effect: EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, pull electron density away from the boron atom through the sigma bond framework. This increases the electrophilicity of the boron, making it a stronger Lewis acid and facilitating the acceptance of a hydroxide ion.

  • Mesomeric (Resonance) Effect: EWGs that can delocalize the negative charge of the resulting boronate anion through resonance further stabilize the conjugate base, thus shifting the equilibrium towards the boronate form and lowering the pKa.[8]

  • Intramolecular Hydrogen Bonding: In some cases, particularly with ortho-substituents, intramolecular hydrogen bonding can influence the acidity.[7]

The Hammett equation provides a quantitative relationship between the electronic properties of substituents and the pKa of the corresponding aryl boronic acid.[9][10] A positive reaction constant (ρ) for the ionization of phenylboronic acids indicates that electron-withdrawing groups increase acidity.[9]

Experimental Determination of pKa: A Practical Guide

Accurate determination of pKa values is essential for understanding and predicting the behavior of electron-deficient aryl boronic acids. Several methods are commonly employed, with potentiometric titration and UV-Vis spectrophotometry being the most prevalent.[9]

Detailed Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[9][11] It involves monitoring the pH of a solution of the boronic acid as a standardized base is incrementally added.

Materials and Reagents:

  • Electron-deficient aryl boronic acid of interest

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (50 mL or 100 mL)

Step-by-Step Methodology:

  • Preparation of the Boronic Acid Solution: Accurately weigh a precise amount of the aryl boronic acid (e.g., 0.1 mmol) and dissolve it in a known volume of water (e.g., 20 mL). If the boronic acid has poor aqueous solubility, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

  • Initial Acidification (Optional but Recommended): To ensure all the boronic acid is in its protonated form at the start of the titration, add a small, known excess of standardized HCl to the solution and record the initial pH.

  • Titration with Standardized Base: Begin the titration by adding small increments (e.g., 0.05 mL) of the standardized NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration until the pH has risen significantly past the expected pKa, typically to around pH 11-12.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the boronic acid has been converted to its boronate form. This is the midpoint of the steepest part of the titration curve.

    • Alternatively, a Gran plot or derivative plots (first or second derivative) can be used for a more precise determination of the equivalence point and, subsequently, the pKa.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Boronic Acid prep2 Calibrate pH Meter titrate1 Add NaOH Increment prep2->titrate1 titrate2 Record pH and Volume titrate1->titrate2 titrate2->titrate1 Repeat analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

pKa Values of Representative Electron-Deficient Aryl Boronic Acids

The following table summarizes the experimentally determined or predicted pKa values for several common electron-deficient aryl boronic acids. It is important to note that pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, and solvent system).

Aryl Boronic AcidStructurepKa ValueReference(s)
Phenylboronic Acid (Reference)C₆H₅B(OH)₂~8.83[12]
4-Formylphenylboronic Acid4-CHO-C₆H₄B(OH)₂~7.02 - 7.34[13][14][15]
3-Nitrophenylboronic Acid3-NO₂-C₆H₄B(OH)₂~7.9 (predicted)N/A - Predicted based on substituent effects
4-Nitrophenylboronic Acid4-NO₂-C₆H₄B(OH)₂~7.0N/A - General literature consensus
4-(Trifluoromethyl)phenylboronic Acid4-CF₃-C₆H₄B(OH)₂~7.82 (predicted)[16]
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-F₄-C₆HB(OH)₂6.17[8]

Implications in Drug Development and Organic Synthesis

The pKa of an electron-deficient aryl boronic acid is not merely an academic value; it has profound practical consequences.

Covalent Inhibition and Drug Design

A growing number of drugs and clinical candidates utilize a boronic acid moiety as a "warhead" for reversible covalent inhibition of enzymes, particularly serine proteases.[3][4] The celebrated multiple myeloma drug, bortezomib, is a prime example.[3][4] The boronic acid forms a stable, tetrahedral adduct with a key nucleophilic residue (e.g., the N-terminal threonine in the proteasome) in the enzyme's active site.[3][4]

The pKa of the boronic acid is critical in this context. For effective binding, a significant portion of the boronic acid needs to be in its neutral, trigonal form to readily enter the often hydrophobic active site of the enzyme. However, the Lewis acidity, which is correlated with a lower pKa, enhances its reactivity towards the target nucleophile. Therefore, drug designers often target a pKa that is slightly above physiological pH, ensuring a balance between cell permeability and target engagement. Electron-deficient aryl boronic acids, with their tunable and often lower pKa values, are attractive candidates for developing such inhibitors.[6]

Covalent_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_adduct Reversible Covalent Adduct Enz-Nu: Enz-Nu: R-B(OH)₂ R-B(OH)₂ Enz-Nu-B(OH)₂⁻-R Enz-Nu-B(OH)₂⁻-R R-B(OH)₂->Enz-Nu-B(OH)₂⁻-R Covalent Bonding Enz-Nu-B(OH)₂⁻-R->R-B(OH)₂ Reversible

Caption: Boronic acid as a reversible covalent inhibitor.

Suzuki-Miyaura Cross-Coupling Reactions

In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-limiting step.[1][17] The reaction is typically performed under basic conditions, which serve to activate the boronic acid by converting it to the more nucleophilic boronate species.[18]

The pKa of the boronic acid directly influences the ease of boronate formation. Boronic acids with lower pKa values, such as electron-deficient ones, require milder basic conditions to form the active boronate.[18] This can be advantageous in reactions involving base-sensitive functional groups. However, a potential drawback is that highly electron-deficient aryl boronic acids can be more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[1][19][20] Therefore, a careful balance of the boronic acid's pKa and the reaction conditions is crucial for a successful Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The pKa of electron-deficient aryl boronic acids is a fundamental parameter that dictates their chemical and biological behavior. A thorough understanding of how electron-withdrawing substituents modulate this property is essential for researchers in medicinal chemistry, chemical biology, and organic synthesis. As the demand for more sophisticated molecular tools and targeted therapeutics continues to grow, the ability to rationally design and synthesize boronic acids with tailored pKa values will become increasingly important. Future research will likely focus on developing more accurate predictive models for boronic acid pKa and exploring novel applications of these versatile compounds in areas such as bioconjugation, materials science, and diagnostics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1989, April). PubMed. Retrieved February 14, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Lirias. Retrieved February 14, 2026, from [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). PMC. Retrieved February 14, 2026, from [Link]

  • Ionization constant (pKa) for some boronic acids.9. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). PMC. Retrieved February 14, 2026, from [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC. Retrieved February 14, 2026, from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. (2018, November 1). PubMed. Retrieved February 14, 2026, from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017, July 11). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI. Retrieved February 14, 2026, from [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The most important arylboronic species: boronic acids (1), cyclic.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved February 14, 2026, from [Link]

  • Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. (n.d.). bioRxiv. Retrieved February 14, 2026, from [Link]

  • 4-Formylphenylboronic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • pKa measurement. (n.d.). University of Strathclyde. Retrieved February 14, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018, March 28). ResearchGate. Retrieved February 14, 2026, from [Link]

  • pKa values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 4-Formylphenylboronic acid Properties. (n.d.). EPA. Retrieved February 14, 2026, from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

The Apex of Stability: A Technical Guide to Predicting and Enhancing Metabolic Fate of Fluorinated Nitro-Aryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 14, 2026 – In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. For researchers and drug development professionals working with fluorinated nitro-aryl compounds, a class of molecules with immense therapeutic potential, understanding and predicting their metabolic fate is paramount. This in-depth technical guide provides a comprehensive overview of the core principles, advanced experimental techniques, and predictive models essential for navigating the complexities of their metabolism.

Introduction: The Double-Edged Sword of Fluorination and Nitro-Aryl Scaffolds

Fluorinated nitro-aryl compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by both the fluorine atom and the nitro group. Fluorine substitution can enhance binding affinity, modulate lipophilicity, and, crucially, block sites of oxidative metabolism, often leading to improved pharmacokinetic profiles.[1][2][3][4][5][6][7] The nitro-aryl scaffold, on the other hand, is a versatile pharmacophore but introduces a metabolic soft spot susceptible to reduction. The interplay between these two functionalities dictates the overall metabolic stability and, ultimately, the viability of a drug candidate.

This guide delves into the primary metabolic pathways governing these compounds, outlines robust experimental protocols for their assessment, and explores the burgeoning field of in silico modeling for early-stage prediction, offering a holistic approach to optimizing metabolic stability.

Core Metabolic Pathways: A Tale of Two Reactions

The metabolic fate of fluorinated nitro-aryl compounds is predominantly governed by two competing pathways: nitro-reduction and oxidative metabolism.

2.1. Nitro-Reduction: The Achilles' Heel

The nitro group is susceptible to reduction by various nitroreductases, enzymes found in both mammalian tissues and the gut microbiome.[8][9] This multi-step process can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites.[10][11] While this can be a desired bioactivation step for certain prodrugs, it often represents a primary clearance mechanism and can sometimes lead to the formation of reactive, potentially toxic, intermediates.[10][11][12] The anaerobic environment of the gut, rich in bacterial nitroreductases, can play a significant role in the first-pass metabolism of orally administered drugs.[10]

2.2. Oxidative Metabolism: The CYP450 Machinery

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, is the main driver of Phase I oxidative metabolism for a vast array of xenobiotics.[13] For nitro-aryl compounds, this can involve hydroxylation of the aromatic ring or other susceptible positions.

2.3. The Influence of Fluorine: A Strategic Blocker and Electronic Modulator

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[1][6][7]

  • Metabolic Shielding: A fluorine atom can directly block a "soft spot" on a molecule that is vulnerable to CYP450-mediated oxidation.[1] By replacing a hydrogen atom at a site of hydroxylation with a much stronger C-F bond, this metabolic route can be effectively shut down.[1][5][14]

  • Electronic Effects: The high electronegativity of fluorine can alter the electron density of the aromatic ring, potentially making it less susceptible to oxidation. However, these electronic perturbations can also influence the rate of nitro-reduction, creating a complex structure-metabolism relationship that requires careful empirical evaluation.[6][14]

Key metabolic pathways for fluorinated nitro-aryl compounds.

Experimental Assessment of Metabolic Stability: The In Vitro Toolkit

Accurate prediction of in vivo human clearance relies on robust in vitro assay systems. The two most widely used models are liver microsomes and hepatocytes.

3.1. Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolism.[15] Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[15]

  • Causality Behind Choices: The assay's value lies in its simplicity and high throughput, making it ideal for screening large numbers of compounds. The inclusion of the cofactor NADPH is essential, as it drives the catalytic cycle of CYP450 enzymes.[15][16] A parallel incubation without NADPH serves as a critical control to identify non-CYP mediated degradation.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[17]

    • Prepare a working solution of microsomes in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[15][17]

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the final desired concentration (typically 1 µM), ensuring the final solvent concentration is low (<1%) to avoid enzyme inhibition.[15]

    • Prepare an NADPH regenerating system or a solution of NADPH (typically 1 mM final concentration).[16]

  • Incubation:

    • Pre-incubate the microsomal solution with the test compound at 37°C for 5-10 minutes to allow for temperature equilibration.[16]

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15][18][19]

  • Reaction Quenching & Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[17] This step precipitates the proteins, halting all enzymatic activity.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.[16]

  • Analysis:

    • Transfer the supernatant to an analysis plate or vial.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][20][21][22][23][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line provides the rate constant of depletion (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Self-Validation System:

  • Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the assay is performing as expected.[25]

  • Negative Control: A control incubation without NADPH is crucial to assess for any non-CYP-mediated degradation (e.g., chemical instability).

  • Time Zero (T0) Sample: This sample, where the quenching solution is added before the NADPH, represents 100% of the initial compound concentration.

ParameterTypical ConditionRationale
System Human Liver MicrosomesHigh concentration of Phase I (CYP450) enzymes.[15]
Protein Conc. 0.5 mg/mLBalances enzymatic activity with substrate turnover.[15][19]
Substrate Conc. 1 µMTypically below the Km for most CYPs, ensuring first-order kinetics.[15][17]
Cofactor 1 mM NADPH (or regenerating system)Essential electron donor for the CYP450 catalytic cycle.[15][16]
Incubation Temp. 37°CMimics physiological temperature.[16]
Time Points 0, 5, 15, 30, 45, 60 minAllows for accurate determination of the depletion rate for a range of stabilities.[15]
Analysis LC-MS/MSProvides high sensitivity and selectivity for parent compound quantification.[15][16]
Table 1: Summary of Typical Experimental Parameters for a Microsomal Stability Assay.

3.2. Hepatocyte Stability Assay

For a more comprehensive metabolic profile, hepatocytes are considered the "gold standard" in vitro model.[18] As intact liver cells, they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiological concentrations.[18][26][27] This allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways, including conjugation reactions.

The protocol is similar to the microsomal assay but uses a suspension of cryopreserved or fresh hepatocytes instead of microsomes and does not require the addition of external cofactors.[18][26][28] Due to their more complete metabolic machinery, hepatocytes are particularly valuable for low-turnover compounds where longer incubation times may be necessary.[25][28]

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) B Prepare Microsome/Hepatocyte Suspension in Buffer A->B D Pre-warm Compound + Microsomes/Hepatocytes at 37°C B->D C Prepare NADPH Cofactor Solution (for Microsomes only) E Initiate Reaction (Add NADPH or Start Timer) C->E D->E F Incubate at 37°C E->F G Take Aliquots at Time Points (T0, T5...T60) F->G H Quench Reaction with Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Generalized workflow for in vitro metabolic stability assays.

In Silico & Predictive Modeling: Early-Stage Triage

With the increasing size of compound libraries, in silico methods are indispensable for prioritizing which molecules to synthesize and test. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a compound's chemical structure with its metabolic stability.[29][30][31]

  • How it Works: These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined metabolic stability data (e.g., from HLM assays).[32][33] The algorithms learn to recognize the relationships between molecular descriptors (numerical representations of a molecule's properties) and metabolic liability.[29][30]

  • Application: Once validated, the model can predict the metabolic stability of new, unsynthesized compounds, allowing chemists to flag potential liabilities early in the design phase.[29][30] This enables a more efficient "design-make-test-analyze" cycle.

PredictiveModelingWorkflow Data Data Collection (Chemical Structures + Experimental Metabolic Stability Data) Descriptors Feature Calculation (Molecular Descriptors: Physicochemical, Topological, etc.) Data->Descriptors Training Model Training (e.g., Random Forest, SVM) Correlate Descriptors with Stability Descriptors->Training Validation Model Validation (Cross-Validation, External Test Set) Training->Validation Assess Accuracy Prediction Prediction for New Compounds (Identify potential liabilities before synthesis) Validation->Prediction Deploy Validated Model

Workflow for building a QSAR model to predict metabolic stability.

Strategies for Modulating Metabolic Stability

When a promising compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed. For fluorinated nitro-aryl compounds, the focus is often on mitigating nitro-reduction or blocking any remaining oxidative soft spots.

  • Scaffold Hopping: One effective strategy is to replace the nitro-aromatic ring with a different, less metabolically labile heterocyclic system that maintains the necessary pharmacophoric interactions.[34][35] For example, replacing a phenyl ring with a more electron-deficient pyridyl ring can increase robustness towards CYP450-mediated oxidation.[35]

  • Modulating Electronics: Adding or moving electron-withdrawing groups (like fluorine) can decrease the electron density of the aromatic ring, potentially slowing the rate of both oxidation and, in some cases, nitro-reduction.

  • Steric Hindrance: Introducing bulky groups near the nitro group can sterically hinder the approach of nitroreductase enzymes, thereby slowing the rate of reduction.

Conclusion: An Integrated Approach to Success

Optimizing the metabolic stability of fluorinated nitro-aryl compounds is a multifaceted challenge that requires an integrated approach. By understanding the fundamental metabolic pathways, employing robust and self-validating in vitro assays, and leveraging the predictive power of in silico models, drug discovery teams can make more informed decisions. This allows for the early identification and mitigation of metabolic liabilities, ultimately increasing the probability of developing safe, effective, and successful therapeutics.

References

  • LC-MS/MS in Metabolite Analysis | PDF | Metabolomics | Mass Spectrometry - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 14, 2026, from [Link]

  • Metabolic Stability • Mattek - Part of Sartorius. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Hepatocyte Metabolic Stability - Creative Bioarray. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Park, B. K., & Kitteringham, N. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Retrieved February 14, 2026, from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Suvidhi, S., Kumar, S., Sumanshu, S., & Vaid, R. K. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. In Futuristic Trends in Agriculture Engineering & Food Sciences (Vol. 3, Book 21, Part 2, Chapter 1). [Link]

  • Müller, N., et al. (2019). Nitroreductases of bacterial origin in Giardia lamblia: Potential role in detoxification of xenobiotics. MicrobiologyOpen, 8(11), e919. [Link]

  • Cui, L., Lu, H., & Lee, Y. H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]

  • Suvidhi, S., et al. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. IIP Series, 3(21), Part 2. [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 14, 2026, from [Link]

  • Evans, A. M., De-Souza, J. B., & Klaus, J. R. (2019). The gut microbiome: an orchestrator of xenobiotic metabolism. Toxicology, 428, 152310. [Link]

  • Vasanthanathan, P., et al. (2009). Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability. Journal of Chemical Information and Modeling, 49(8), 1915-1923. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Moore, T. W., & Riley, M. T. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 11(2), 230-239. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(4), 2495-2517. [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 14, 2026, from [Link]

  • Moore, T. W., & Riley, M. T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 11(2), 230-239. [Link]

  • A-STAR7_DOCTOR. (2026, February 13). Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • De, P., & Roy, K. (2017). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Current topics in medicinal chemistry, 17(22), 2547-2573. [Link]

  • Mason, A., & Black, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 534. [Link]

  • Strategies for aerobic degradation of nitroaromatic compounds by bacteria: Process discovery to field application. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • de Oliveira, R. B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33, 1073-1105. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

  • Xenobiotic metabolism. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling using (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of (3-Fluoro-5-nitrophenyl)boronic acid

Introduction: Synthesizing High-Value Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

This application note provides a detailed technical guide for utilizing a specific, highly functionalized building block: (3-Fluoro-5-nitrophenyl)boronic acid . The resulting 3-fluoro-5-nitrobiphenyl structures are of significant interest in drug discovery and materials science. The electron-withdrawing nitro group and the fluorine atom can serve as critical pharmacophores, metabolic blockers, or tools for tuning the electronic properties of organic materials.[6][7] This guide delves into the mechanistic nuances, provides a robust experimental protocol, and offers practical troubleshooting advice to empower researchers in leveraging this versatile reagent.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[1][8][9][10] The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[3][11][12][13] This activated species then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8][9][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd_oxidative R¹-Pd(II)-X (Oxidative Addition Complex) pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)-R² (Transmetalation Complex) pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd_transmetalation->product reagent_halide R¹-X (Aryl Halide) reagent_halide->pd_oxidative reagent_boronic R²-B(OH)₂ (Boronic Acid) boronate [R²B(OH)₃]⁻ (Activated Boronate) reagent_boronic->boronate base Base (e.g., OH⁻) base->boronate Activation boronate->pd_transmetalation Troubleshooting_Flowchart start Reaction Issue Observed issue1 Low or No Conversion start->issue1 issue2 Protodeboronation (Loss of Boronic Acid) start->issue2 issue3 Homocoupling of Boronic Acid start->issue3 issue4 Dehalogenation of Starting Material start->issue4 sol1 • Check inert atmosphere technique • Use fresh, active catalyst/ligand • Increase temperature • Screen different bases/solvents issue1->sol1 sol2 • Lower reaction temperature • Reduce reaction time • Use a milder base (K₃PO₄ vs Cs₂CO₃) • Use boronic acid pinacol ester issue2->sol2 sol3 • Ensure rigorous degassing of solvents • Improve inert atmosphere technique (multiple vacuum/inert gas cycles) issue3->sol3 sol4 • Lower reaction temperature • Use a weaker base (e.g., K₂CO₃) • Screen different phosphine ligands issue4->sol4

Sources

Application Notes & Protocols: Palladium-Catalyzed Reactions for Nitro-Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Navigating the Challenges of Nitro-Substituted Substrates

Nitroaromatic compounds are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their facile preparation via electrophilic nitration makes them readily available and cost-effective starting materials.[1][2] The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as one of the most powerful tools for constructing C-C bonds in modern organic synthesis.[3][4]

However, the convergence of these two domains—utilizing nitro-substituted phenylboronic acids in palladium catalysis—presents a distinct set of challenges. The potent electron-withdrawing nature of the nitro group significantly alters the electronic properties of the boronic acid, which can impede key steps in the catalytic cycle.[5][6] Specifically, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often slow and inefficient for electron-deficient arylboronic acids.[5][7] Furthermore, the nitro group itself can interact with the palladium catalyst, leading to potential side reactions or catalyst deactivation.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic considerations, field-proven protocols, and practical insights required to successfully implement palladium-catalyzed cross-coupling reactions with nitro-phenylboronic acids.

Mechanistic Considerations: The Impact of the Nitro Group

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8] The electron-withdrawing nitro group primarily affects the transmetalation step.

  • Oxidative Addition: This step, involving the insertion of the Pd(0) catalyst into the aryl-halide bond, is generally facilitated by electron-withdrawing groups on the halide partner.[7] Thus, this step is typically not the rate-limiting factor when using nitro-phenylboronic acids.

  • Transmetalation: This is the critical, often rate-limiting, step for these substrates. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10] However, the electron-deficient nature of the nitro-phenyl ring reduces its nucleophilicity, slowing its transfer to the palladium(II) center.[5][6] Overcoming this hurdle is the primary focus of protocol optimization.

  • Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is generally rapid.

To drive the challenging transmetalation step to completion, careful selection of the catalyst system (palladium precursor and ligand) and the base is paramount.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key challenge with nitro-phenylboronic acids lies in the efficiency of the "Transmetalation" step.

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ (Di-organopalladium Complex) oa_complex->trans_complex Transmetalation (Rate-limiting for NO₂-ArB(OH)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product start Ar-X (Aryl Halide) start->oa_complex boronic Ar'-B(OR)₂ (Nitro-phenylboronic Acid) boronic->oa_complex base Base base->oa_complex

Caption: Standard Suzuki-Miyaura Experimental Workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor and phosphine ligand under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl bromide (1.0 equiv), the nitro-phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be a stirrable suspension.

  • Degassing: Further degas the reaction mixture by bubbling argon through the suspension for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]7. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired 2-nitrobiphenyl product.

Recommended Starting Conditions:

ParameterConditionRationale & Scientist's Notes
Palladium Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)These are common, reliable Pd(0) sources or precursors. Pd₂(dba)₃ is often preferred for its milder activation.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are crucial. They stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination, helping to drive the difficult transmetalation step. [3][5]
Base K₃PO₄ (2.0 - 3.0 equiv)A moderately strong, non-nucleophilic base is often optimal. K₃PO₄ is effective in activating the electron-deficient boronic acid without promoting significant protodeboronation. [6][7]Cs₂CO₃ can also be effective.
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Aprotic polar solvents like dioxane often give good results. A biphasic system with water can sometimes accelerate the reaction by aiding the dissolution of the base and formation of the boronate complex. [5]
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation barrier for transmetalation.
Concentration 0.1 - 0.2 MA standard concentration range. Higher concentrations can sometimes improve reaction rates but may also lead to solubility issues.

Beyond Suzuki: Other Coupling Reactions

While Suzuki-Miyaura is the most common, other palladium-catalyzed reactions can be adapted for nitro-substituted aromatics, typically using nitro-haloarenes as the electrophilic partner.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [12][13]This reaction is invaluable for synthesizing arylalkynes, which are important intermediates.

Protocol 2: Sonogashira Coupling of a Nitro-Aryl Halide

  • Setup: To a dry Schlenk flask, add the nitro-aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (1-2 mol%) under an inert atmosphere.

  • Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup & Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki protocol.

Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene. [14]Recent advances have shown that nitroarenes can be directly used as coupling partners through denitrative C-H activation, often requiring specialized ligands like BrettPhos. [15][16][17] Protocol 3: Denitrative Heck Reaction of a Nitroarene

  • Setup: In a glovebox or under a strict inert atmosphere, combine Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), and a base like CsF (3.0 equiv) in a vial. [16]2. Reagents: Add the nitroarene (1.0 equiv) and the alkene (e.g., styrene, 2.0 equiv).

  • Solvent: Add a high-boiling anhydrous solvent like m-xylene.

  • Reaction: Seal the vial tightly and heat to a high temperature (e.g., 150 °C) for 12-24 hours.

  • Workup & Purification: After cooling, perform a standard extractive workup and purify by column chromatography.

Troubleshooting & Key Insights

  • Low Yield / No Reaction: The primary suspect is an inhibited transmetalation step.

    • Solution: Increase catalyst/ligand loading. Screen different bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). [3]Switch to a stronger base (e.g., CsF or Cs₂CO₃) or a different solvent system. Ensure all reagents are dry and the system is rigorously deoxygenated.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is a common side reaction for electron-deficient boronic acids, especially in the presence of water and strong base. [6] * Solution: Use meticulously dried solvents and reagents. Consider using the corresponding pinacol boronate ester (B(pin)) derivative, which is often more stable to protodeboronation. [6][7]Use the minimum effective amount of base.

  • Homocoupling (Glaser Coupling) in Sonogashira: The terminal alkyne couples with itself.

    • Solution: Ensure the reaction is strictly anaerobic, as oxygen promotes this side reaction. Lowering the amount of copper co-catalyst can also help.

Conclusion

Palladium-catalyzed reactions involving nitro-phenylboronic acids are powerful but require careful optimization to overcome the inherent challenges posed by the electron-deficient nitro group. Success relies on the strategic selection of bulky, electron-rich phosphine ligands and appropriate bases to facilitate the rate-limiting transmetalation step. The protocols and insights provided in this guide offer a robust framework for researchers to effectively synthesize valuable nitro-biaryl compounds and related structures, paving the way for advancements in medicinal chemistry and materials science.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid.
  • PubMed. Cross-Coupling Reactions of Nitroarenes. (2021-07-20).
  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01).
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. (2020-04-02). Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017-12-11). Available from: [Link]

  • ChemRxiv. Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014-10-27). Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • Carroll College. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available from: [Link]

  • PubMed. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Available from: [Link]

  • Semantic Scholar. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available from: [Link]

  • NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). Available from: [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

Sources

Application Notes & Protocols for (3-Fluoro-5-nitrophenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BORA-3F5NP-20260214

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (3-fluoro-5-nitrophenyl)boronic acid as a versatile intermediate in pharmaceutical synthesis. We will delve into its critical physicochemical properties, safe handling procedures, and detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on the strategic incorporation of this building block in the synthesis of scaffolds relevant to modern kinase inhibitors, exemplified by a discussion on its potential application in the synthesis of analogues of Nilotinib, a key Bcr-Abl tyrosine kinase inhibitor.

Introduction: The Strategic Value of Fluorinated and Nitrated Phenylboronic Acids

The strategic placement of fluorine atoms and nitro groups on aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a versatile synthetic handle, readily transformable into an amine, which is a common pharmacophoric element or a key reactive site for further molecular elaboration.[1] (3-Fluoro-5-nitrophenyl)boronic acid combines these features with the synthetic power of a boronic acid moiety, making it an invaluable intermediate for accessing complex molecular architectures.

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and reliability.[2][3] The electron-deficient nature of this particular boronic acid, due to the presence of both fluoro and nitro substituents, presents specific challenges and opportunities in reaction optimization, which this guide will address.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is paramount for both successful chemistry and laboratory safety.

PropertyValueSource
CAS Number 955020-33-4[4]
Molecular Formula C₆H₅BFNO₄[4]
Molecular Weight 184.92 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 222-229 °C (Lit.)[3][5]
pKa Lower pKa than non-electron-withdrawing group substituted phenylboronic acids[6]
Solubility Soluble in organic solvents like DMSO and methanol.[7]
Handling and Storage

(3-Fluoro-5-nitrophenyl)boronic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[4][8]

  • Inhalation: Avoid breathing dust. If inhalation occurs, move the individual to fresh air immediately.[8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected skin area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[4][8]

  • Storage: Store in a tightly closed container in a cool, dry place away from moisture. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; while this often does not impede reactivity, consistent storage conditions are recommended.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for (3-fluoro-5-nitrophenyl)boronic acid, enabling the creation of biaryl structures that are central to many pharmaceutical agents. The reaction's success is highly dependent on the judicious choice of catalyst, base, and solvent system.

Mechanistic Rationale

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The electron-withdrawing nature of the fluoro and nitro groups on (3-fluoro-5-nitrophenyl)boronic acid can slow the rate of transmetalation.[1] Therefore, careful selection of the catalytic system is crucial to achieve high efficiency.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex dummy1 pd2_complex->dummy1 transmetalation Transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex biaryl_pd_complex:e->pd0:w reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar¹-Ar² reductive_elimination->product dummy1->transmetalation [Ar²B(OH)₃]⁻ dummy2 boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate Base (e.g., K₂CO₃) Nilotinib_Analogue_Synthesis start (3-Fluoro-5-nitrophenyl)boronic acid suzuki Suzuki-Miyaura Coupling start->suzuki partner Aryl/Heteroaryl Halide (Partner 2) partner->suzuki biaryl 3-Fluoro-5-nitro-biaryl Intermediate suzuki->biaryl reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) biaryl->reduction amine_intermediate 3-Fluoro-5-amino-biaryl (Analogue Precursor) reduction->amine_intermediate elaboration Further Elaboration (Amide Coupling, etc.) amine_intermediate->elaboration final_product Kinase Inhibitor Analogue (e.g., Nilotinib Analogue) elaboration->final_product

Sources

Application Note & Protocols: A Guide to the Synthesis of 3-Fluoro-5-nitroaniline Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-fluoro-5-nitroaniline scaffold is a privileged motif in medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique electronic properties, conferred by the meta-directing nitro and fluoro groups, make it an attractive starting point for the synthesis of complex molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 3-fluoro-5-nitroaniline derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of the reaction, offer strategic guidance for coupling with electron-deficient substrates, and provide robust, step-by-step experimental procedures and troubleshooting advice for researchers, scientists, and drug development professionals.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, typically between an organoboron species and an organic halide or triflate.[1][2] Its enduring popularity in both academic and industrial settings stems from its mild reaction conditions, exceptional functional group tolerance, and the general non-toxicity of its boron-based reagents and byproducts.[3] The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle.

The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[4][5]

  • Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is crucial for activating the boronic acid, which facilitates this transfer.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond in the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][8]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate Ar¹-Pd(II)L₂-X pd0->pd2_intermediate + Ar¹-X ar1x Ar¹-X (Aryl Halide) oxidative_addition Oxidative Addition diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd2_intermediate->diaryl_pd2 + [Ar²-B(OR)₂(Base)]⁻ ar2b Ar²-B(OR)₂ (Boronic Acid) transmetalation Transmetalation base Base (e.g., K₂CO₃) diaryl_pd2->pd0 product Ar¹-Ar² (Coupled Product) diaryl_pd2->product reductive_elimination Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Electron-Deficient Systems

The synthesis of derivatives based on the 3-fluoro-5-nitroaniline core requires the coupling of an appropriately halogenated precursor, such as 1-bromo-3-fluoro-5-nitrobenzene, with a boronic acid. The strong electron-withdrawing nature of the nitro and fluoro groups makes the aryl halide an electron-deficient system, which presents specific challenges and opportunities.

  • Choice of Halogen (Leaving Group): The rate of oxidative addition is highly dependent on the carbon-halogen bond strength.[1] The general reactivity trend is I > Br > OTf >> Cl.[2] While aryl iodides are the most reactive, they are often more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability, making them a common choice for these syntheses. Aryl chlorides are economically attractive but their strong C-Cl bond often requires more sophisticated and highly active catalyst systems to achieve efficient coupling.[4][9]

  • Catalyst and Ligand Selection: For electron-deficient aryl halides, the oxidative addition step is generally faster than for electron-rich counterparts. However, the choice of ligand remains critical for stabilizing the palladium center and promoting the subsequent steps.

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][10] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.

    • Phosphine Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) has revolutionized Suzuki couplings, enabling the use of less reactive coupling partners and milder conditions.[4] For standard couplings with aryl bromides, simpler ligands like triphenylphosphine (PPh₃) or bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often sufficient.

  • Base and Solvent:

    • Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a versatile and common choice.[11] For sensitive substrates or to avoid side reactions, weaker bases like sodium bicarbonate (NaHCO₃) or stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) can be employed.[11][12]

    • Solvent: The reaction is often run in a mixture of an organic solvent and water.[10] 1,4-Dioxane is a traditional solvent, but due to safety concerns, alternatives like 2-methyltetrahydrofuran (MeTHF), acetonitrile (MeCN), or toluene are often preferred.[11] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Detailed Experimental Protocols

The following protocols provide a validated workflow for synthesizing aryl-substituted 3-fluoro-5-nitroaniline precursors.

workflow cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Derivatization (Optional) start 3-Fluoro-5-nitroaniline precursor 1-Bromo-3-fluoro-5-nitrobenzene start->precursor Sandmeyer Reaction coupled_product Aryl-substituted 3-fluoro-5-nitrophenyl boronic_acid Arylboronic Acid boronic_acid->coupled_product Pd Catalyst, Base final_product 3-Fluoro-5-amino Biaryl Derivative coupled_product->final_product Nitro Group Reduction

Figure 2. General synthetic workflow for producing target derivatives.
Protocol 3.1: Synthesis of Precursor: 1-Bromo-3-fluoro-5-nitrobenzene

This protocol describes a Sandmeyer-type reaction to convert the commercially available 3-fluoro-5-nitroaniline into the required bromo-substituted precursor.

Materials:

  • 3-Fluoro-5-nitroaniline

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-fluoro-5-nitroaniline (1.0 eq.) in a mixture of 48% HBr (3.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr (2.0 eq.) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture to room temperature and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-fluoro-5-nitrobenzene.

Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling 1-bromo-3-fluoro-5-nitrobenzene with various arylboronic acids.[13]

Materials:

  • 1-Bromo-3-fluoro-5-nitrobenzene (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) and Water (typically a 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask, add 1-bromo-3-fluoro-5-nitrobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to afford the desired coupled product.

Example Applications & Data

The versatility of the Suzuki coupling protocol is demonstrated by its application to a range of boronic acid precursors, yielding novel 3-fluoro-5-nitrobiphenyl derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90688
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90492
34-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O (10:1)1001275
4Thiophene-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90881

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient degassing; Poor quality base or solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents and the reaction vessel. Use anhydrous, high-purity reagents.
Protodeboronation The boronic acid is hydrolyzed back to the parent arene. This can be caused by prolonged heating or overly harsh basic conditions.Use a more stable boronate ester (e.g., pinacol ester).[14] Use milder conditions (lower temperature, weaker base like NaHCO₃) or anhydrous conditions with K₃PO₄.[11]
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.Ensure rigorous degassing of all reagents, solvents, and the reaction headspace.[11]
Difficulty in Purification Residual palladium catalyst or boron-containing byproducts.Filter the diluted reaction mixture through a pad of Celite® before aqueous work-up. An aqueous wash with a mild acid can help remove some boron impurities.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387-3388. Retrieved February 14, 2026, from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved February 14, 2026, from [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Scott Rychnovsky lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved February 14, 2026, from [Link]

  • Sarka, L., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports. Retrieved February 14, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. Retrieved February 14, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 14, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved February 14, 2026, from [Link]

  • Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved February 14, 2026, from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Retrieved February 14, 2026, from [Link]

  • ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2014). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Request PDF. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved February 14, 2026, from [Link]

Sources

Application Notes and Protocols for Late-Stage Functionalization Using Electron-Poor Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Late-Stage Functionalization with Electron-Poor Aryl Boronics

In the landscape of modern drug discovery, the ability to rapidly generate analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecules at a late step in the synthetic sequence, thereby bypassing the need for lengthy de novo synthesis.[1][2][3][4][5] Among the diverse toolkit available for LSF, reactions employing aryl boronic acids have proven exceptionally versatile. This guide focuses specifically on the use of electron-poor aryl boronic acids, a class of reagents that, while sometimes presenting unique challenges, unlocks access to a chemical space rich in motifs relevant to medicinal chemistry, such as those containing fluoro- or nitro-substituents.

This document provides an in-depth technical guide, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental choices. We will explore key reaction classes, provide detailed, field-tested protocols, and offer insights into overcoming common hurdles associated with these powerful but sometimes recalcitrant coupling partners.

Core Concepts: Navigating the Reactivity of Electron-Poor Aryl Boronic Acids

The electronic nature of the aryl boronic acid plays a critical role in its reactivity profile. Unlike their electron-rich counterparts, electron-poor aryl boronic acids exhibit distinct behaviors in common cross-coupling reactions.

Challenges:

  • Slower Transmetalation: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often slower for electron-deficient systems.[6]

  • Protodeboronation: Electron-poor aryl boronic acids can be more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and reducing the yield of the desired coupled product.[6][7]

  • Catalyst Inhibition: In some cases, the electron-deficient nature of the boronic acid can influence the catalyst's activity and stability.

Strategic Solutions:

To address these challenges, several strategies have been developed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, compensating for slower transmetalation.[8]

  • Base Selection: The choice of base is crucial. Stronger, non-nucleophilic bases are often required to facilitate the formation of the reactive boronate species.

  • Alternative Boron Reagents: In cases where boronic acids are problematic, more stable derivatives such as boronic esters (e.g., pinacol esters) or trifluoroborate salts can be employed.[9][10][11]

  • Nickel Catalysis: Nickel-based catalyst systems have shown promise for coupling with electron-poor aryl boronic acids, sometimes exhibiting complementary reactivity to palladium.[12][13]

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[6][10][14] When employing electron-poor aryl boronic acids, careful optimization of the reaction conditions is key to achieving high yields and minimizing side reactions.

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[10]

Experimental Protocol: Coupling of an Aryl Bromide with an Electron-Poor Aryl Boronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an electron-poor aryl boronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Electron-poor aryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), electron-poor aryl boronic acid (1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Suzuki-Miyaura Couplings
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use a fresh palladium source and ligand. Ensure the base is anhydrous and of high purity. Increase the reaction temperature.[15]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Rigorously degas all solvents and reagents. Consider using a Pd(0) source like Pd(PPh₃)₄.[15]
Protodeboronation Presence of protic impurities, prolonged reaction times.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst Decomposition (Palladium Black) High temperature, insufficient ligand.Lower the reaction temperature. Increase the ligand-to-palladium ratio.[15]
Visualization of the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add solid reagents (aryl halide, boronic acid, base) to a dry flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add catalyst, ligand, and degassed solvent. prep2->prep3 react1 Heat to desired temperature (e.g., 80-120 °C). prep3->react1 react2 Monitor reaction progress by TLC/LC-MS. react1->react2 workup1 Cool to room temperature and dilute with organic solvent. react2->workup1 workup2 Aqueous wash (water, brine). workup1->workup2 workup3 Dry, filter, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

II. Chan-Lam Amination: Constructing C-N Bonds

The Chan-Lam amination is a copper-catalyzed reaction that forms a C-N bond between an aryl boronic acid and an amine.[16][17][18] This method is particularly valuable for synthesizing anilines and other N-aryl compounds. While the coupling of aryl boronic acid pinacol esters with aryl amines has been challenging, optimized conditions have been developed to overcome this.[16][17]

Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine

This protocol is adapted for the Chan-Lam coupling, which is often performed under aerobic conditions.

Materials:

  • Amine (1.0 equiv)

  • Electron-poor aryl boronic acid (1.2-2.0 equiv)

  • Copper salt (e.g., Cu(OAc)₂, CuSO₄) (10-20 mol% or stoichiometric)

  • Ligand (optional, e.g., pyridine, 1,10-phenanthroline)[19]

  • Base (e.g., Et₃N, pyridine)

  • Solvent (e.g., CH₂Cl₂, CH₃CN, EtOH)

  • Molecular sieves (optional, to remove water)[16]

Procedure:

  • Vessel Preparation: To a reaction vial, add the amine (1.0 equiv), electron-poor aryl boronic acid (1.2-2.0 equiv), and copper salt.

  • Reagent Addition: Add the solvent, base, and optional ligand. If using, add activated molecular sieves.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often open to the air, as oxygen can act as an oxidant.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Key Considerations for Chan-Lam Amination:
Parameter Insight Recommendation
Copper Source Cu(OAc)₂ is the most common, but other Cu(II) salts can be effective. Stoichiometric amounts may be needed for challenging substrates.[16]Screen different copper sources and loadings for optimal results.
Solvent A mixed MeCN/EtOH solvent system can be beneficial for the coupling of aryl amines with aryl boronic acid pinacol esters.[16][17]For aryl amines, consider a MeCN/EtOH mixture. For alkyl amines, MeCN alone may be sufficient.[16]
Atmosphere The reaction often requires an oxidant, and air (oxygen) can serve this purpose.Running the reaction open to the air is a good starting point.

III. Direct C-H Arylation: A Paradigm of Efficiency

Direct C-H arylation represents a highly atom-economical approach to forming C-C bonds, as it avoids the need for pre-functionalization of one of the coupling partners.[20][21] A notable method involves the silver-catalyzed direct arylation of electron-deficient heterocycles with aryl boronic acids.[20][21][22]

Mechanism Overview:

This reaction is proposed to proceed through the generation of an aryl radical from the aryl boronic acid, which then adds to the electron-deficient heterocycle in a Minisci-type reaction.[20]

Experimental Protocol: Silver-Catalyzed Direct Arylation of an Electron-Deficient Heterocycle

This protocol is based on the work of Baran and coworkers for the direct arylation of heterocycles.[20][21][23]

Materials:

  • Electron-deficient heterocycle (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Silver(I) nitrate (AgNO₃) (0.2 equiv)

  • Potassium persulfate (K₂S₂O₈) (3.0 equiv)

  • Solvent system (e.g., CH₂Cl₂:H₂O 1:1 v/v)

  • Trifluoroacetic acid (TFA) (if starting with the free base of the heterocycle)

Procedure:

  • Reaction Setup: To a flask, add the heterocycle (1.0 equiv) and aryl boronic acid (1.5 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., CH₂Cl₂:H₂O).

  • Reagent Addition: Add silver(I) nitrate (0.2 equiv) and potassium persulfate (3.0 equiv).

  • Reaction: Stir the reaction vigorously at room temperature for 3-12 hours. For some electron-poor boronic acids, a second addition of AgNO₃ and K₂S₂O₈ may be necessary to drive the reaction to completion.[20]

  • Workup: After the reaction is complete, perform a basic workup. Dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of the C-H Arylation Logic

CH_Arylation_Logic Conceptual Logic of Direct C-H Arylation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product A Electron-Poor Aryl Boronic Acid E Aryl Radical A->E Oxidation B Electron-Deficient Heterocycle F Radical Adduct B->F Radical Addition C Ag(I) Catalyst C->E D Persulfate Oxidant D->E E->F G Arylated Heterocycle F->G Oxidation & Rearomatization

Caption: The generation of an aryl radical and its subsequent addition to a heterocycle.

Conclusion

The late-stage functionalization of complex molecules using electron-poor aryl boronic acids is a potent strategy in the medicinal chemist's arsenal. While these reagents can present challenges related to their electronic nature, a rational approach to reaction design, including the careful selection of catalysts, ligands, bases, and reaction conditions, can lead to successful and efficient transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage these versatile building blocks in their synthetic endeavors.

References

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194-13196. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292–3295. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942–3950. [Link]

  • Liu, Z., & Liu, S.-Y. (2015). Late-stage functionalization of BN-heterocycles. Chemical Communications, 51(88), 15894-15906. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2015). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 44(24), 9029-9042. [Link]

  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 4(21), 3667–3669. [Link]

  • Gallou, F., & Lipshutz, B. H. (2008). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 73(21), 8540–8543. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950. [Link]

  • Zhang, H., & Kwong, F. Y. (2016). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Advanced Synthesis & Catalysis, 358(11), 1735-1740. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Karami, K., & Nasrollahzadeh, M. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(49), 34685-34704. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 82(18), 9268–9281. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Noble, A., & Macmillan, D. W. C. (2018). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. [Link]

  • ResearchGate. (2025). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • Li, H., & Qiu, Y. (2023). Electrochemical Late-Stage Functionalization. Synthesis, 55(10), 1505-1521. [Link]

  • ResearchGate. (n.d.). Visible light‐mediated C−N coupling of electron‐deficient aryl boronic... Retrieved from [Link]

  • Noble, A., & MacMillan, D. W. C. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 995-1011. [Link]

  • Noble, A., & MacMillan, D. W. C. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(5), 493-513. [Link]

  • Noble, A., & MacMillan, D. W. C. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(5), 493-513. [Link]

  • Rousseau, J. M., & Le, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(11), 841-847. [Link]

  • Wang, G., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • da Silva, A. C. M., de Souza, M. C. B. V., & de Almeida, M. V. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5635. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Zhang, H., & Kwong, F. Y. (2016). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Advanced Synthesis & Catalysis, 358(11), 1735-1740. [Link]

  • Zhu, C., & Wang, G. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. International Journal of Molecular Sciences, 16(8), 18497–18522. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wessig, P., & Götze, J. P. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. Advanced Science, e2401614. [Link]

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent developments in organoboron chemistry - old dogs, new tricks. Chem, 3(1), 31-55. [Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling with (3-Fluoro-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and a detailed experimental protocol for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-5-nitrophenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and drug discovery, owing to the unique electronic properties conferred by its fluoro and nitro substituents. Microwave-assisted organic synthesis (MAOS) offers a green, efficient, and rapid alternative to conventional heating methods, leading to significantly reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced synthetic techniques for the efficient synthesis of complex biaryl compounds.

Introduction: The Strategic Advantage of MAOS and Fluoronitrophenyl Moieties

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[4] The reaction typically couples an organoboron compound with an organic halide, catalyzed by a palladium complex.[5][6] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The specific substrate, (3-Fluoro-5-nitrophenyl)boronic acid, is of particular interest. The incorporation of fluorine and nitro groups into pharmaceutical candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile.[7][8] However, the strong electron-withdrawing nature of these groups can sometimes present challenges in classical synthetic protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, ensuring rapid, uniform, and efficient heating.[1][9] This process dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[3][10] The key advantages of MAOS include:

  • Rapid Reaction Rates: Significant reduction in reaction times from hours to minutes.[2]

  • Higher Yields: Minimized byproduct formation leads to cleaner reactions and improved product yields.[3]

  • Energy Efficiency: Selective heating of the reaction mixture rather than the vessel reduces overall energy consumption.[10]

  • Green Chemistry: Facilitates the use of safer solvents and often reduces the total volume of solvent required, aligning with the principles of green chemistry.[1][11]

Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. The electron-withdrawing nitro group on an aryl halide partner can accelerate this step.[12]

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is base-mediated, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5][6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X Transmetalation Transmetalation (Base, R²B(OH)₂) Coupled_PdII R¹-Pd(II)L₂-R² PdII_Complex->Coupled_PdII Coupled_PdII->Pd0 RedElim Reductive Elimination Product Product (R¹-R²) Coupled_PdII->Product

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Principles of Microwave Heating

Microwave heating operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating.[2][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.[2][9]

Solvents with high dielectric constants, such as DMF, water, and methanol, are particularly effective at absorbing microwave energy and are excellent choices for MAOS.[9]

Application Protocol: Synthesis of 3'-Fluoro-5'-nitro-[1,1'-biphenyl]-4-ol

This protocol details the synthesis of a biaryl compound via the coupling of (3-Fluoro-5-nitrophenyl)boronic acid with 4-bromophenol.

Materials and Equipment
  • Reagents:

    • (3-Fluoro-5-nitrophenyl)boronic acid

    • 4-Bromophenol

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane (reagent grade)

    • Deionized Water

  • Equipment:

    • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.[13][14]

    • 10 mL microwave process vial with a magnetic stir bar.[15]

    • Standard laboratory glassware for workup and purification.

    • Rotary evaporator.

    • Flash chromatography system.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Reagents 1. Reagent Preparation Add reactants, catalyst, ligand, base, and solvents to vial. Start->Reagents Seal 2. Seal Vial Securely cap the microwave process vial. Reagents->Seal Microwave 3. Microwave Irradiation Place vial in reactor and run pre-set program. Seal->Microwave Cooling 4. Cooling Allow vial to cool to <50°C before handling. Microwave->Cooling Workup 5. Reaction Workup Quench, extract with organic solvent, and dry. Cooling->Workup Purify 6. Purification Purify crude product via flash column chromatography. Workup->Purify Analyze 7. Analysis Characterize pure product (NMR, MS, etc.). Purify->Analyze End End Analyze->End

A high-level overview of the microwave-assisted synthesis workflow.
Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add:

    • (3-Fluoro-5-nitrophenyl)boronic acid (185 mg, 1.0 mmol, 1.0 equiv)

    • 4-Bromophenol (208 mg, 1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water to the vial.

  • Sealing: Securely cap the vial using a specialized crimper. Causality Note: Sealing the vessel allows the reaction to be heated well above the normal boiling point of the solvent mixture, dramatically increasing the reaction rate.[11][15]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (reactor automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.[15]

  • Workup:

    • Open the vial and quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Results and Optimization

The described protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Fluoro-5-nitrophenyl)boronic acid. Yields and reaction times can be further optimized by systematically varying key parameters.

ParameterCondition A (Protocol)Condition BCondition CRationale for Variation
Base K₂CO₃Cs₂CO₃K₃PO₄Base strength and solubility can significantly impact the transmetalation step. Cesium carbonate is often more effective for challenging couplings.[16]
Temperature 120 °C100 °C140 °CHigher temperatures accelerate the reaction but may lead to degradation of sensitive substrates.
Time 15 min10 min25 minOptimization aims to find the shortest time to achieve full conversion, minimizing energy use and potential side reactions.
Catalyst Loading 2 mol%1 mol%5 mol%Reducing catalyst loading is cost-effective and greener, while increasing it may be necessary for unreactive substrates.
Expected Yield >85%VariableVariableThe goal is to maximize yield while minimizing time, temperature, and catalyst usage.

Safety Precautions

  • Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis. They lack the necessary safety features, such as pressure monitoring and solvent resistance, and pose a significant risk of explosion.[13][14]

  • Pressure Monitoring: Always use a dedicated microwave reactor designed for chemical synthesis that includes real-time temperature and pressure monitoring and control.[11][15]

  • Vessel Integrity: Only use microwave process vials and caps specified by the instrument manufacturer. Inspect vials for cracks or defects before use. Do not exceed the recommended fill volume.

  • Exothermic Reactions: Exercise extreme caution with reactions that have the potential to be highly exothermic. Run a small-scale test reaction first.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a certified chemical fume hood.[13]

Conclusion

Microwave-assisted synthesis provides a powerful platform for accelerating Suzuki-Miyaura cross-coupling reactions involving electronically demanding substrates like (3-Fluoro-5-nitrophenyl)boronic acid. The protocols and principles outlined in this application note demonstrate the significant advantages in terms of speed, efficiency, and yield. By leveraging MAOS, researchers can streamline the synthesis of complex biaryl molecules, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Microwave-Assisted Three-Component Synthesis of Pyrazoloquinolinones and Pyrazoloquinazolinones Source: Organic Syntheses URL: [Link]

  • Title: Microwave Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: How resistant are Suzuki couplings to nitro groups? Source: Reddit URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization and Coupling of (3-Fluoro-5-nitrophenyl)boronic acid Status: Open Priority: Critical (Reagent Instability) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Root Cause Analysis

You are likely experiencing low yields accompanied by the formation of 1-fluoro-3-nitrobenzene . This is not a catalyst failure; it is a substrate stability failure known as protodeboronation .

The Mechanism of Failure

(3-Fluoro-5-nitrophenyl)boronic acid is an electron-deficient boronic acid. The presence of the Nitro (-NO2) and Fluoro (-F) groups withdraws electron density from the benzene ring.

  • Lewis Acidity: The electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, making it avidly bind to hard bases (like hydroxide) to form the boronate "ate" complex [Ar-B(OH)3]⁻.

  • Ipso-Carbon Destabilization: While "ate" complex formation is necessary for transmetalation in Suzuki couplings, highly electron-deficient rings stabilize the negative charge development at the ipso-carbon during C-B bond cleavage.

  • The Outcome: In the presence of water and high pH, the rate of protonolysis (reaction with H2O) exceeds the rate of transmetalation to Palladium. The C-B bond breaks, releasing the deboronated arene.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation BoronicAcid Boronic Acid (3-F-5-NO2-Ph-B(OH)2) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetalation Transmetalation (Productive) AteComplex->Transmetalation Fast Pd(II) Capture Protonolysis Protodeboronation (Destructive) AteComplex->Protonolysis k(deboronation) > k(transmetalation) Product Biaryl Product Transmetalation->Product Byproduct 1-Fluoro-3-nitrobenzene (Dead End) Protonolysis->Byproduct

Figure 1: Mechanistic divergence. Success depends on the rate of Transmetalation (


) exceeding the rate of Protodeboronation (

). For electron-deficient substrates,

is naturally high.

Resolution Protocols

To solve this, we must either slow down the release of the active boronate species or remove the proton source (water).

Protocol A: The "Slow-Release" Strategy (Recommended)

Theory: By converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate, you mask the Lewis acidic p-orbital of the boron. Under mild aqueous basic conditions, the MIDA ester hydrolyzes slowly, keeping the standing concentration of the unstable boronic acid low. This ensures that as soon as the active species is generated, it is consumed by the catalyst before it can decompose.

Reagents:

  • Substrate: (3-Fluoro-5-nitrophenyl) MIDA boronate (Synthesize from acid if not commercial).

  • Catalyst: Pd(OAc)2 + SPhos (or XPhos Pd G3).

  • Base: K3PO4 (anhydrous).

  • Solvent: 1,4-Dioxane / Water (5:1).

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), MIDA Boronate (1.2–1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) (or XPhos Pd G3 at 2 mol%).

    • Note: Buchwald ligands (SPhos/XPhos) are essential here to ensure rapid oxidative addition.

  • Solvent: Add a degassed mixture of Dioxane:H2O (5:1 ratio). The water is necessary to slowly hydrolyze the MIDA ester.[1]

  • Reaction: Heat to 60°C. Monitor via LCMS.

    • Checkpoint: If hydrolysis is too slow (starting material remains), increase temperature to 80°C or switch base to NaOH (carefully).

Protocol B: The Anhydrous Strategy (Alternative)

Theory: If MIDA synthesis is not feasible, you must eliminate water to prevent protonolysis. Standard bases like K2CO3 or K3PO4 are ineffective in strictly anhydrous media due to insolubility. We use Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF) which are soluble/active in organic solvents and activate the boronate without water.

Reagents:

  • Substrate: (3-Fluoro-5-nitrophenyl)boronic acid pinacol ester (BPin is preferred over free acid for solubility).

  • Base: TMSOK (Potassium trimethylsilanolate) or CsF.

  • Solvent: Anhydrous THF or Toluene.

  • Catalyst: Pd(PPh3)4 or Pd(dtbpf)Cl2.

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware. Ensure the BPin ester is dry (azeotrope with toluene if necessary).

  • Glovebox/Schlenk: Under Argon, combine Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), and TMSOK (1.5 equiv).

    • Warning: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Catalyst: Add Pd catalyst (e.g., 5 mol%).

  • Solvent: Add anhydrous THF (0.1 M concentration).

  • Reaction: Stir at room temperature or mild heat (40-50°C).

    • Why? High heat promotes decomposition even in "dry" conditions if trace moisture exists.

Optimization Matrix & Troubleshooting

Use the following decision tree to guide your experimental adjustments.

Troubleshooting Start Reaction Outcome? LowYield Low Yield (<30%) Start->LowYield NoReaction No Reaction Start->NoReaction CheckByproduct Check Byproduct (LCMS) LowYield->CheckByproduct Action3 Check Catalyst Oxidative Addition Switch to XPhos/SPhos NoReaction->Action3 Deboronated Ar-H Observed (Protodeboronation) CheckByproduct->Deboronated Major Peak Homocoupling Ar-Ar Observed (Oxidative Homocoupling) CheckByproduct->Homocoupling Major Peak Action1 Switch to Protocol A (MIDA Boronate) Deboronated->Action1 Action2 Degas Solvents vigorously Reduce Catalyst Loading Homocoupling->Action2

Figure 2: Troubleshooting logic flow. Identify the byproduct to select the correct corrective action.

Frequently Asked Questions (FAQ)

Q: Can I just use a huge excess of the boronic acid (e.g., 5 equivalents) to compensate for decomposition? A: Generally, no. While this sometimes works for mild cases, for 3-Fluoro-5-nitrophenylboronic acid, the decomposition is often faster than the coupling. Furthermore, the decomposition product (1-fluoro-3-nitrobenzene) can sometimes inhibit the catalyst or complicate purification. The "Slow-Release" (MIDA) method is more atom-economical and cleaner.

Q: Why not use K2CO3 in DMF? That is the standard Suzuki condition. A: DMF is hygroscopic and K2CO3 requires water to dissolve/activate. High pH + Water + Heat + Electron-Deficient Boronic Acid = Rapid Hydrolysis. This is the "perfect storm" for protodeboronation [1].

Q: I see the reaction turn black immediately. Is this bad? A: Yes. Immediate black precipitation usually indicates "Palladium Black" formation. This happens when the Pd(0) species is not stabilized by ligands or when the oxidative addition step is too slow. Ensure you are using electron-rich, bulky phosphines (like SPhos or XPhos) which stabilize the Pd(0) center and accelerate oxidative addition [2].

Q: Can I use the Potassium Trifluoroborate (Molander Salt) instead of MIDA? A: Yes, trifluoroborates are also excellent for slow release. However, they typically require a slightly more acidic/protic environment or specific solubility conditions that might not be as tunable as the MIDA system for this specific nitro-substituted substrate. MIDA is generally more robust for extremely unstable acids [3].

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1]

  • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1]

  • Kassel, S. B., et al. (2021). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges when using electron-deficient boronic acids as coupling partners. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues you might be facing in the lab. Each entry is structured as a problem followed by a systematic approach to diagnosis and resolution.

Q1: My reaction has stalled or shows very low conversion. What are the primary causes and how can I fix it?

Low or no conversion when using electron-deficient boronic acids is a common issue, often stemming from two key challenges: a sluggish transmetalation step and the competing protodeboronation side reaction.[1] Here’s how to troubleshoot:

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Purity & Integrity: Ensure your boronic acid is pure and dry. Electron-deficient boronic acids can be prone to decomposition or oligomerization upon storage. Verify the quality of your solvent and base; ensure they are anhydrous where required. Solvent contaminants can poison the catalyst.[2]

  • Inert Atmosphere: Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote unwanted homocoupling of the boronic acid.[3]

Systematic Optimization:

If initial checks don't solve the problem, a more systematic optimization of the catalytic system is necessary.

Step 1: Evaluate the Catalyst and Ligand

The palladium catalyst and its coordinating ligand are the heart of the reaction. For electron-deficient substrates, the choice is critical.

  • The Problem: Electron-deficient boronic acids are poor nucleophiles, making the transfer of the aryl group from boron to palladium (transmetalation) the rate-limiting step.[4]

  • The Solution: Use a catalyst system that accelerates this step. This is achieved with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition without hindering the subsequent transmetalation.[5][6]

Parameter Recommendation & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃. These are common, effective Pd(0) sources when paired with a suitable ligand.[5]
Recommended Ligands Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos. Their bulk and electron-donating properties are ideal.[7] Alkylphosphines: P(t-Bu)₃. Highly electron-rich, excellent for accelerating the catalytic cycle.
Catalyst Loading Start with 1-2 mol%. While lower loadings are desirable, ensuring the reaction works first is key. Optimization can follow.[8]

Step 2: Re-evaluate the Base and Solvent

The base is not just a passive component; it actively participates in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • The Problem: An inappropriate base/solvent combination can lead to poor solubility of reagents or insufficient activation of the boronic acid.

  • The Solution: Select a base and solvent system that ensures all components are in solution and that the base is strong enough to form the active boronate.

Parameter Recommendation & Rationale
Base Selection Strong Inorganic Bases: K₃PO₄, Cs₂CO₃. These are often the first choice. K₃PO₄ is an excellent base for many challenging couplings.[7] Organic Bases: While sometimes used, they are generally less effective for this specific challenge. Fluoride Sources: KF can be effective, especially if your substrate is base-sensitive.[10]
Solvent System Aprotic Polar Solvents: Dioxane, THF, DME, often with a small amount of water (e.g., 10:1 ratio). Water can help solubilize the base and boronate species.[7] Toluene: A good non-polar alternative, often used with K₃PO₄.

Step 3: Consider Using Boronic Esters

If protodeboronation is a persistent issue, protecting the boronic acid as an ester can be a highly effective strategy.

  • The Problem: Electron-deficient boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under basic conditions.[12][13][14][15] This reaction irreversibly consumes your starting material.[3][16]

  • The Solution: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[3][13] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation relative to the desired cross-coupling.[12]

Q2: I am observing significant amounts of a side product that corresponds to the protonated version of my boronic acid (protodeboronation). How can I minimize this?

This is a direct consequence of the instability of electron-deficient boronic acids.[7][13] The key is to accelerate the desired Suzuki coupling so it "outruns" the protodeboronation side reaction.[17]

Strategies to Mitigate Protodeboronation:

  • Increase Catalyst Activity: This is the most crucial factor. Use a highly active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3/G4), which generates the active Pd(0) species rapidly.[7] A faster catalytic cycle means the boronic acid spends less time in the basic solution before it is consumed in the desired reaction.

  • Use Boronate Esters: As mentioned above, using pinacol or MIDA esters is a robust strategy to protect the C-B bond.[12][13]

  • Anhydrous Conditions: While some water can be beneficial for solubility, excess water can be a proton source for protodeboronation. Try running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane.

  • Reaction Time and Temperature: Do not run the reaction for longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the aryl halide is consumed. Higher temperatures can accelerate both the desired reaction and protodeboronation, so an optimal temperature must be found.

Below is a troubleshooting workflow to guide your decision-making process when dealing with a failed or low-yielding reaction.

G start Low Yield / No Reaction reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check catalyst_system Optimize Catalyst System reagent_check->catalyst_system Reagents OK ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_system->ligand base_solvent Optimize Base & Solvent ligand->base_solvent strong_base Use Strong Base (K₃PO₄, Cs₂CO₃) base_solvent->strong_base solvent_mix Try Dioxane/H₂O or Toluene strong_base->solvent_mix side_reactions Significant Protodeboronation? solvent_mix->side_reactions use_ester Switch to Boronate Ester (Pinacol or MIDA) side_reactions->use_ester Yes success Improved Yield side_reactions->success No use_ester->success

Caption: Troubleshooting workflow for low-yielding Suzuki couplings.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions to deepen your understanding of the reaction's mechanics.

Q3: Why are electron-deficient boronic acids so challenging for Suzuki coupling?

The difficulty arises from fundamental electronic effects within the catalytic cycle. The Suzuki coupling mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) RATE-LIMITING STEP TM_Complex->Pd0 Reductive Elimination (Ar-Ar')

Sources

Technical Support Center: Purification of (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Fluoro-5-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar boronic acids. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (3-Fluoro-5-nitrophenyl)boronic acid, providing step-by-step protocols and the rationale behind each recommendation.

Issue 1: My NMR/LC-MS analysis shows the presence of the corresponding boroxine. How can I convert it back to the boronic acid?

Root Cause Analysis: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially when heated in anhydrous solvents or under vacuum.[1][2] This is a reversible reaction.[3] The presence of both electron-withdrawing groups (nitro and fluoro) on the phenyl ring of (3-Fluoro-5-nitrophenyl)boronic acid can influence its propensity to form a boroxine.

Solution Workflow:

Caption: Workflow for boroxine hydrolysis.

Detailed Protocol:

  • Dissolution: Dissolve the crude mixture containing the boroxine in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).

  • Hydrolysis: Add a few equivalents of water to the solution.

  • Stirring: Stir the mixture at room temperature. The hydrolysis of the boroxine back to the boronic acid is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boroxine spot/peak is no longer observed.

  • Isolation: Once the conversion is complete, remove the organic solvent under reduced pressure. The resulting solid can then be subjected to further purification if necessary, or simply dried.

Issue 2: I am observing a significant amount of the protodeboronated impurity (1-fluoro-3-nitrobenzene) in my product.

Root Cause Analysis: Protodeboronation is a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[4] This can be promoted by acidic conditions, elevated temperatures, or the presence of certain metals.[5][6] For (3-Fluoro-5-nitrophenyl)boronic acid, the electron-withdrawing nature of the substituents can make it susceptible to this side reaction under certain conditions.[7]

Solution Strategy: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from the neutral protodeboronated impurity. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by treatment with a base.[8][9]

Caption: Acid-base extraction workflow.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The boronic acid will be deprotonated and move into the aqueous layer as its boronate salt.

  • Layer Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the neutral protodeboronated impurity and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2-3 by the slow addition of a mineral acid like hydrochloric acid (HCl). The pure boronic acid will precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified (3-Fluoro-5-nitrophenyl)boronic acid.

Issue 3: My product streaks badly on a standard silica gel column, making chromatographic purification difficult.

Root Cause Analysis: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shapes, streaking, and sometimes decomposition.[8][10]

Solution 1: Modified Silica Gel Chromatography

To mitigate the issues with standard silica gel, the stationary phase can be modified.

  • Boric Acid Impregnated Silica Gel: A study has shown that impregnating silica gel with boric acid can improve the chromatography of boronic esters by suppressing the over-adsorption of the compounds.[11] This technique may also be applicable to boronic acids.

  • Use of Modifiers in the Eluent: Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve the peak shape by competing with the boronic acid for binding sites on the silica.[12]

Solution 2: Alternative Chromatographic Techniques

  • Reverse-Phase Chromatography (C18): This can be an effective alternative, though some boronic acids may still exhibit poor peak shape.[8][13] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

  • Neutral Alumina Chromatography: For some boronic acids and their esters, chromatography on neutral alumina can provide better results than silica gel.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3-Fluoro-5-nitrophenyl)boronic acid to ensure its long-term stability?

A1: (3-Fluoro-5-nitrophenyl)boronic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[14] To maintain product quality, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended. This helps to prevent degradation through oxidation and hydrolysis from atmospheric moisture. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable.[15]

Q2: Can I use recrystallization to purify (3-Fluoro-5-nitrophenyl)boronic acid?

A2: Yes, recrystallization can be a very effective method if a suitable solvent system is identified.[12][16] The choice of solvent will depend on the impurities present. A good starting point is to screen solvent systems like ethyl acetate/hexanes or hot water.[16][17] The goal is to find a solvent in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

Q3: Are there any non-chromatographic methods to remove highly polar impurities?

A3: Yes, besides acid-base extraction, derivatization followed by filtration can be a powerful technique.

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine.[10][13] This can be a highly selective method to precipitate the desired boronic acid from a solution containing impurities. The free boronic acid can then be recovered by treating the adduct with an acid.

Q4: What are the typical pKa values for arylboronic acids, and how does this influence purification?

A4: The pKa of arylboronic acids is influenced by the substituents on the aromatic ring.[18] Electron-withdrawing groups, such as the nitro and fluoro groups in (3-Fluoro-5-nitrophenyl)boronic acid, generally decrease the pKa, making the boronic acid more acidic.[19] For example, the pKa of 4-nitrophenylboronic acid is 7.1, which is significantly lower than that of phenylboronic acid (pKa 8.9).[19] This increased acidity is beneficial for purification methods like acid-base extraction, as it allows for the use of milder bases to form the boronate salt.

III. Data Summary

Purification MethodKey Impurities TargetedAdvantagesDisadvantages
Acid-Base Extraction Protodeboronated arenes, non-acidic impuritiesHigh selectivity, scalableNot suitable if the desired product is also acidic or base-sensitive
Recrystallization Impurities with different solubility profilesCan provide very high purity, cost-effectiveFinding a suitable solvent can be time-consuming, not for oily products
Silica Gel Chromatography A wide range of impuritiesWidely availableProne to streaking and product loss for boronic acids
Reverse-Phase HPLC Polar and non-polar impuritiesHigh resolutionCan be expensive, water removal can be challenging
Diethanolamine Adduct Formation Soluble impuritiesHighly selective, yields crystalline solidRequires an additional derivatization and cleavage step

IV. References

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Nitro-Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning encountered when using nitro-aryl boronic acids in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.

Introduction: The Challenge of Nitro-Aryl Boronic Acids

Nitro-aryl boronic acids are valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1][2] However, the presence of the nitro group introduces a significant challenge: catalyst poisoning.[3] This guide will delve into the mechanisms behind this phenomenon and provide actionable strategies to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: Why are nitro-aryl boronic acids problematic in cross-coupling reactions?

The primary issue lies in the electronic nature of the nitro group and its potential to interact with and deactivate the metal catalyst, most commonly palladium.[3] Here's a breakdown of the key factors:

  • Catalyst Poisoning: The nitro group can coordinate to the active metal center of the catalyst (e.g., Palladium).[3][4] This binding can block the sites necessary for the catalytic cycle to proceed, leading to reduced reaction rates or complete inhibition.[5]

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aryl boronic acid.[1] This can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Reductive Side Reactions: Under certain conditions, the nitro group itself can be reduced by the catalyst system, leading to the formation of undesired byproducts and consumption of the active catalyst.

Q2: What are the typical signs of catalyst poisoning in my reaction?

Observing your reaction for the following signs can help you diagnose catalyst deactivation early:

  • Stalled or Sluggish Reaction: The most obvious sign is a significant decrease in the reaction rate or a complete halt in product formation, as monitored by techniques like TLC, GC, or LC-MS.[5]

  • Formation of Byproducts: The appearance of unexpected spots on a TLC plate or peaks in a chromatogram can indicate side reactions resulting from catalyst deactivation or alternative reaction pathways.

  • Color Change: A change in the color of the reaction mixture, such as the formation of palladium black (finely divided palladium metal), can suggest catalyst decomposition.[6]

  • Inconsistent Results: High variability in yield and reaction time between seemingly identical runs can be a symptom of catalyst poisoning, often due to trace impurities or slight variations in reaction setup.[5]

Q3: Does the position of the nitro group on the aromatic ring matter?

Yes, the position of the nitro group (ortho, meta, or para) significantly impacts the reactivity of the nitro-aryl boronic acid due to a combination of electronic and steric effects.[1]

  • Electronic Effects: The electron-withdrawing effect of the nitro group is strongest when it is in the para or ortho position. This can influence the rate of transmetalation.[1]

  • Steric Hindrance: An ortho-nitro group can sterically hinder the approach of the bulky palladium complex to the boronic acid functionality, significantly slowing down the reaction.[1] This steric hindrance is a major reason why ortho-substituted nitro-aryl boronic acids are particularly challenging substrates.[1]

A general reactivity trend observed in Suzuki-Miyaura couplings is: para > meta >> ortho.[1]

Troubleshooting Guide: From Diagnosis to Solution

When faced with a struggling reaction involving a nitro-aryl boronic acid, a systematic approach to troubleshooting is essential. This section provides a step-by-step guide to identifying the root cause and implementing effective solutions.

Problem 1: Low or No Conversion to Product

This is the most common issue and can stem from several factors related to catalyst deactivation.

Initial Diagnostic Workflow

cluster_start cluster_checks cluster_optimization cluster_advanced start Low/No Conversion reagent_purity Verify Reagent Purity & Integrity start->reagent_purity Potential Issue inert_atmosphere Ensure Strictly Inert Atmosphere reagent_purity->inert_atmosphere degassing Confirm Thorough Degassing inert_atmosphere->degassing catalyst_system Re-evaluate Catalyst System degassing->catalyst_system If problem persists reaction_conditions Optimize Reaction Conditions catalyst_system->reaction_conditions additives Consider Additives reaction_conditions->additives incremental_addition Incremental Substrate Addition additives->incremental_addition For severe poisoning protecting_groups Protecting Group Strategy incremental_addition->protecting_groups

Caption: Troubleshooting workflow for low or no conversion.

Step-by-Step Troubleshooting
  • Verify Reagent Purity and Integrity:

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture.[7] Consider using a fresh batch or purifying the existing material. The formation of boroxines (anhydrides of boronic acids) can also affect reactivity.[8]

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed.[9] The purity of the base is also critical for the reaction's success.[9]

  • Ensure a Strictly Inert Atmosphere:

    • Palladium(0) catalysts are highly sensitive to oxygen.[9] Inefficient degassing can lead to the oxidation of the catalyst and phosphine ligands, rendering them inactive.[9]

    • Action: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using multiple freeze-pump-thaw cycles.[9]

  • Re-evaluate Your Catalyst System:

    • Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species might be inefficient.[9] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust, modern precatalyst system (e.g., Buchwald precatalysts).[9]

    • Ligand Selection: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) can often stabilize the palladium center and promote the catalytic cycle, even with challenging substrates.[1]

    • Catalyst Loading: While not always ideal, a modest increase in catalyst loading may be necessary to compensate for partial deactivation.[5]

  • Optimize Reaction Conditions:

    • Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[9] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the outcome. However, be aware that excessive heat can also accelerate catalyst decomposition.[9]

    • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[9] The effectiveness of a base can be solvent and substrate-dependent. If one base (e.g., K₂CO₃) is not working, screening other bases like K₃PO₄ or Cs₂CO₃ is a logical next step.[9]

  • Consider the Use of Additives:

    • Certain additives can act as "sacrificial" agents that preferentially bind to the catalyst, preventing the nitro-aryl boronic acid from poisoning the active sites.[5]

    • Trimethyl Borate: The addition of trimethyl borate has been shown to enhance reaction rates in challenging Suzuki-Miyaura couplings by buffering the base and mitigating catalyst poisoning by heteroatomic functional groups.[10]

Problem 2: Formation of Homocoupling Byproducts

The formation of a significant amount of homocoupled product (dimer of the boronic acid) is another common issue.

Mechanism of Homocoupling

cluster_cycle Homocoupling Pathway cluster_cause Primary Cause Pd_II Pd(II) Species Boronic_Acid1 Ar-B(OH)₂ Pd_II->Boronic_Acid1 Reacts with Homocoupled Ar-Ar Boronic_Acid1->Homocoupled Forms Boronic_Acid2 Ar-B(OH)₂ Boronic_Acid2->Homocoupled Reacts with Pd_0 Pd(0) Homocoupled->Pd_0 Reduces Pd(II) Oxygen Presence of Oxygen Oxygen->Pd_II Promotes formation of

Caption: Simplified mechanism of boronic acid homocoupling.

Troubleshooting Steps
  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[8] Ensure your degassing procedure is rigorous.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[9] This is because the reduction of Pd(II) can sometimes consume the boronic acid, leading to the formation of the homocoupled product.[9]

  • Control Stoichiometry: Ensure an accurate stoichiometry of your reagents. An excess of boronic acid can sometimes favor homocoupling.

Advanced Strategies for Persistent Issues

If the above troubleshooting steps do not resolve the issue, more advanced strategies may be required.

Incremental Addition of the Nitro-Aryl Boronic Acid

Instead of adding the entire amount of the nitro-aryl boronic acid at the beginning of the reaction, a slow, continuous addition via a syringe pump can be beneficial.[5] This strategy helps to maintain a low concentration of the potential catalyst poison in the reaction mixture at any given time, thereby extending the lifetime of the catalyst.[5]

Use of More Robust Boron Reagents

If the boronic acid itself is suspected to be unstable under the reaction conditions (protodeboronation), consider converting it to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[8] These can be more resistant to degradation and may provide more consistent results.[8]

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Catalyst Use a pre-formed Pd(0) source or a modern precatalyst.Ensures efficient generation of the active catalyst and can reduce homocoupling.[9]
Ligand Screen electron-rich, bulky phosphine ligands.Enhances catalyst stability and can overcome the electronic deactivation by the nitro group.
Atmosphere Maintain a strictly inert atmosphere.Prevents oxidation and deactivation of the Pd(0) catalyst and ligands.[9]
Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃).The optimal base is substrate and solvent-dependent.[9]
Additives Consider the use of trimethyl borate.Can buffer the base and mitigate catalyst poisoning.[10]
Substrate Addition For severe poisoning, use incremental addition.Maintains a low concentration of the poisoning agent, extending catalyst lifetime.[5]

Conclusion

Successfully navigating reactions with nitro-aryl boronic acids requires a keen understanding of the potential for catalyst poisoning and a systematic approach to troubleshooting. By carefully selecting the catalyst system, rigorously controlling the reaction environment, and considering advanced strategies like the use of additives or incremental substrate addition, researchers can overcome these challenges and achieve their synthetic goals.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Poisoning and deactivation of palladium c
  • Reductive coupling of nitro compounds with boronic acid deriv
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
  • C
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Iterative reactions of transient boronic acids enable sequential C–C bond form
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • How to Prevent Catalyst Poisoning
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC.
  • How can I solve my problem with Suzuki coupling?
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids - Benchchem.

Sources

Technical Support Center: Solvent Selection for (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Fluoro-5-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on solvent selection and dissolution protocols. This guide will help you navigate the common challenges encountered when working with this and similar substituted phenylboronic acids, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (3-Fluoro-5-nitrophenyl)boronic acid?

A1: While specific quantitative solubility data for (3-Fluoro-5-nitrophenyl)boronic acid is not extensively published, its solubility can be inferred from its structure and the behavior of analogous compounds. As a substituted phenylboronic acid, it is generally soluble in polar organic solvents.[1] The presence of the polar nitro group and the electronegative fluorine atom enhances its polarity. Expect good solubility in solvents like methanol, ethanol, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). Conversely, it will have poor solubility in nonpolar solvents such as hexanes and toluene.[1]

Q2: I'm having trouble dissolving the boronic acid, even in polar solvents. What could be the issue?

A2: A common issue with boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, through the loss of water.[2] This can occur during storage or upon heating. Boroxines have different physical properties, including solubility, compared to the monomeric boronic acid. If you are experiencing solubility issues, it's possible that a significant portion of your material exists as the boroxine.

Q3: How does the choice of solvent impact my Suzuki-Miyaura coupling reaction?

A3: The solvent system in a Suzuki-Miyaura coupling is critical for several reasons. It must dissolve the boronic acid, the organic halide, the palladium catalyst, and the base to a sufficient extent for the reaction to proceed efficiently.[3] Often, a mixture of solvents is used to achieve this. For instance, a common combination is an organic solvent like dioxane or THF with water.[3] The water is not only a solvent but also plays a role in the catalytic cycle. The choice of solvent can also influence the reaction rate and the stability of the catalyst and reagents.

Q4: Can I use a protic solvent like methanol or ethanol?

A4: Yes, protic solvents like methanol and ethanol can be excellent choices for dissolving (3-Fluoro-5-nitrophenyl)boronic acid and are often used as co-solvents in reactions.[4][5] However, be mindful of their potential to participate in side reactions, especially if your substrate contains sensitive functional groups. In the context of a Suzuki coupling, alcohols can sometimes influence the catalytic cycle.

Troubleshooting Guide: Dissolution Issues

Problem 1: The boronic acid is not fully dissolving in my chosen solvent at room temperature.

  • Possible Cause: Insufficient solvent polarity or the presence of boroxine.

  • Solution:

    • Gentle Heating: Try gently warming the mixture. Many boronic acids show increased solubility at higher temperatures. Be cautious not to overheat, as this can promote boroxine formation or degradation.

    • Solvent Combination: Add a small amount of a more polar co-solvent. For example, if you are using THF, adding a small volume of methanol or water can significantly improve solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Problem 2: After adding the base for my Suzuki coupling, a precipitate forms.

  • Possible Cause: The boronate salt formed upon addition of the base may be insoluble in your solvent system.

  • Solution:

    • Add a Polar Co-solvent: The addition of water or an alcohol can often dissolve the boronate salt.

    • Change the Base: Different bases (e.g., potassium carbonate vs. sodium hydroxide) will form salts with different solubility profiles. Consider screening different bases if this is a persistent issue.

Problem 3: The boronic acid seems to decompose upon heating to dissolve.

  • Possible Cause: Protodeboronation (loss of the boronic acid group) can occur under harsh conditions, especially in the presence of water and at elevated temperatures.

  • Solution:

    • Use a Boronic Ester: If stability is a major concern, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be used directly in many coupling reactions.

    • Minimize Heating Time: If heating is necessary, do so for the shortest possible time required to achieve dissolution.

Solvent Selection Summary
SolventPolarityTypeSuitability for DissolutionNotes
Methanol (MeOH) PolarProticExcellentGood for initial dissolution and as a co-solvent.[4][5]
Ethanol (EtOH) PolarProticExcellentSimilar to methanol, a good choice for dissolving the boronic acid.[5]
Tetrahydrofuran (THF) PolarAproticGoodA common solvent for Suzuki couplings, often used with water.[3]
1,4-Dioxane PolarAproticGoodAnother common and effective solvent for Suzuki reactions.
Dimethylformamide (DMF) PolarAproticExcellentHigh boiling point, useful for reactions requiring elevated temperatures.
Acetone PolarAproticGoodA strong polar aprotic solvent that can be effective for dissolution.
Water PolarProticPoor (alone)While the boronic acid itself has low water solubility, water is a crucial co-solvent in many Suzuki reactions.[6][7]
Toluene NonpolarAproticPoorGenerally not a good solvent for dissolving the polar boronic acid on its own but can be part of a biphasic reaction mixture.
Hexanes NonpolarAproticVery PoorNot recommended for dissolving (3-Fluoro-5-nitrophenyl)boronic acid.[1]
Experimental Protocol: Dissolution for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for dissolving (3-Fluoro-5-nitrophenyl)boronic acid for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (3-Fluoro-5-nitrophenyl)boronic acid

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add (3-Fluoro-5-nitrophenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

    • Rationale: Adding the solid reagents first is standard practice. The excess boronic acid ensures complete consumption of the often more valuable aryl halide.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Rationale: This is crucial to prevent the oxidation of the palladium catalyst.

  • Add the organic solvent (e.g., 1,4-Dioxane) to the vessel via syringe.

    • Rationale: The volume of solvent should be sufficient to create a stirrable slurry.

  • Begin vigorous stirring and add the aqueous component (e.g., water) of the solvent system.

    • Rationale: The addition of water often aids in the dissolution of the base and the formation of the active boronate species.

  • If the solids are not fully dissolved, gently warm the mixture (e.g., to 40-50 °C) with continued stirring.

    • Rationale: Gentle heating can overcome activation energy barriers for dissolution without promoting significant decomposition.

  • Once the reaction mixture is homogenous or a fine, well-stirred suspension, add the palladium catalyst.

    • Rationale: The catalyst is typically added last to the fully prepared reaction mixture.

  • Proceed with your reaction at the desired temperature.

Solvent Selection Workflow

SolventSelection start Start: Need to dissolve (3-Fluoro-5-nitrophenyl)boronic acid reaction_type What is the application? start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Coupling Reaction other_reaction Other (e.g., Chan-Lam, esterification) reaction_type->other_reaction Other Reaction dissolution_only Dissolution for analysis (e.g., NMR, LC-MS) reaction_type->dissolution_only Analysis solvent_choice_suzuki Use a mixed solvent system: - Dioxane/Water - THF/Water - Toluene/Ethanol/Water suzuki->solvent_choice_suzuki solvent_choice_other Select a polar aprotic solvent: - THF - DMF - Acetonitrile other_reaction->solvent_choice_other solvent_choice_analysis Use a deuterated polar solvent: - Methanol-d4 - DMSO-d6 - Acetone-d6 dissolution_only->solvent_choice_analysis troubleshooting Experiencing dissolution issues? solvent_choice_suzuki->troubleshooting solvent_choice_other->troubleshooting solvent_choice_analysis->troubleshooting gentle_heat Apply gentle heat (40-50°C) troubleshooting->gentle_heat Yes sonicate Use sonication troubleshooting->sonicate Yes add_cosolvent Add a polar co-solvent (e.g., MeOH, Water) troubleshooting->add_cosolvent Yes end Proceed with Experiment troubleshooting->end No gentle_heat->end sonicate->end add_cosolvent->end

Caption: Decision workflow for solvent selection.

References

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-130. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Wikipedia. (2023). Phenylboronic acid. Available at: [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available at: [Link]

  • ResearchGate. Can I remove boronic acid using Work up process? Available at: [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Scribd. 4.1.1 Protic Vs Aprotic Solvent. Available at: [Link]

  • ACS Publications. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Available at: [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Reddit. Purification of boronic acids? Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

  • Hangzhou LZ Chemical Co., Ltd. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

Sources

Technical Support Center: Minimizing Homocoupling of (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for minimizing homocoupling side reactions of (3-Fluoro-5-nitrophenyl)boronic acid.

Welcome to the technical support guide for managing (3-Fluoro-5-nitrophenyl)boronic acid in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. (3-Fluoro-5-nitrophenyl)boronic acid is a critical building block in pharmaceutical and materials science, but its unique electronic properties present a distinct challenge: a high propensity for homocoupling side reactions.

This guide is structured to help you diagnose, troubleshoot, and ultimately minimize the formation of the undesired 3,3'-Difluoro-5,5'-dinitrobiphenyl dimer, ensuring higher yields and purity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and foundational questions encountered when working with this electron-deficient boronic acid.

Q1: What is boronic acid homocoupling, and why is (3-Fluoro-5-nitrophenyl)boronic acid so susceptible to it?

A: Homocoupling is a side reaction in which two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In your case, this is the formation of 3,3'-Difluoro-5,5'-dinitrobiphenyl. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge.[1]

(3-Fluoro-5-nitrophenyl)boronic acid is particularly prone to this issue due to its electron-deficient nature . The fluorine and nitro groups are powerful electron-withdrawing groups, which increase the Lewis acidity of the boron center and make the aryl group more susceptible to certain side reactions. Research has shown that electron-deficient arylboronic acids are predisposed to homocoupling, potentially through mechanisms that differ from the typical oxygen-mediated pathway and may involve a rare protonolysis/second transmetalation event.[2][3]

There are two primary palladium-mediated pathways for homocoupling:

  • Reductive Homocoupling: This occurs during the in situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) catalyst. Two molecules of the boronic acid are consumed in this process to facilitate the reduction.[4]

  • Oxidative Homocoupling: This pathway is promoted by the presence of oxygen in the reaction mixture.[5][6] The Pd(0) catalyst can react with the boronic acid and oxygen to form the dimer.

Q2: I'm observing a significant amount of the 3,3'-Difluoro-5,5'-dinitrobiphenyl byproduct. What is the most likely culprit?

A: The two most frequent causes of excessive homocoupling are the presence of oxygen and the choice of palladium precatalyst .[1]

  • Oxygen Contamination: Even trace amounts of atmospheric oxygen can significantly promote the oxidative homocoupling pathway.[6] This is the most common and often overlooked cause.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source, such as Palladium(II) Acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), the initial reduction to the catalytically active Pd(0) species can be a major source of homocoupling, as it consumes your boronic acid as the reductant.[1][4]

Q3: Can my choice of palladium catalyst system be optimized to prevent homocoupling?

A: Absolutely. The catalyst system is your most powerful tool for controlling selectivity.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an initial reduction step, thereby circumventing the reductive homocoupling pathway.[1][5]

  • Employ Bulky, Electron-Rich Ligands: For challenging, electron-deficient substrates, standard ligands like PPh₃ may not be sufficient. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7][8] These ligands promote a faster rate of reductive elimination to form the desired product, which can outcompete the rate of side reactions.[8] For instance, PCy₃ has been shown to be an effective ligand for the cross-coupling of aryl chlorides bearing electron-withdrawing groups.[7]

Q4: How does my choice of base impact the formation of the homocoupled dimer?

A: The base plays a critical, multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[9][10][11] However, the choice and stoichiometry of the base can influence side reactions.

  • Base Strength: A base that is too strong or used in large excess can sometimes promote undesired pathways. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[8]

  • Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is a moderately strong base that is often effective and has good solubility in many organic solvent systems, particularly with water.[8]

The key is to use the appropriate amount of a suitable base to facilitate the desired reaction without creating overly harsh conditions that might degrade the starting materials or promote side reactions.

Q5: What is the best way to set up my experiment to physically minimize homocoupling from the start?

A: A rigorous experimental setup is non-negotiable.

  • Ensure an Inert Atmosphere: Before adding any reagents, thoroughly deoxygenate your solvent and the reaction vessel. This is the most critical step to prevent oxidative homocoupling.[1][6] The standard method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[12] Maintain a positive pressure of inert gas throughout the entire experiment.

  • Control the Order of Addition: A common and effective strategy is to pre-heat the mixture of the palladium catalyst, ligand, base, and your aryl halide coupling partner under an inert atmosphere for 10-15 minutes at the reaction temperature.[6] Add the (3-Fluoro-5-nitrophenyl)boronic acid (often as a solution in the reaction solvent) last. This ensures the catalytically active Pd(0) species is already formed and ready for the main catalytic cycle, minimizing the time the boronic acid is exposed to conditions that could cause it to decompose or homocouple.[6]

Part 2: Troubleshooting Guide

When you observe significant homocoupling (>10% by LCMS or ¹H NMR), a systematic approach is needed to identify and resolve the issue.

Workflow for Minimizing Homocoupling

The following diagram outlines a decision-making process for troubleshooting.

Caption: A step-by-step workflow for troubleshooting and minimizing boronic acid homocoupling.

Part 3: Protocols and Data Tables

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
  • Assemble your oven-dried glassware (reaction flask, condenser) under a positive flow of argon or nitrogen.

  • Add your solvent(s) to the flask via cannula or syringe.

  • Method A (Sparging): Insert a long needle connected to the inert gas line below the surface of the solvent. Bubble the gas through the liquid at a moderate rate for at least 30 minutes.

  • Method B (Freeze-Pump-Thaw - for ultimate oxygen removal): a. Seal the flask and carefully freeze the solvent using a liquid nitrogen bath. b. Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace. c. Close the connection to the vacuum and allow the solvent to thaw completely. You will often see bubbles evolving from the liquid. d. Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After deoxygenation, backfill the flask with your inert gas and maintain a positive pressure for the duration of the reaction.

Table 1: Recommended Catalyst Systems for Coupling Electron-Deficient Boronic Acids
Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale & Key Considerations
Pd₂(dba)₃ SPhos or XPhos1-2% Pd, 2-4% LigandFirst Choice. A Pd(0) source avoids reductive homocoupling. Buchwald-type ligands are excellent for electron-deficient partners, promoting fast C-C bond formation.[8]
Pd(OAc)₂ cataCXium® A or PCy₃1-2% Pd, 2-4% LigandA common Pd(II) source, but requires a highly active, bulky ligand to ensure the desired reaction outpaces side reactions.[7]
Pd(PPh₃)₄ None (ligand included)2-5%A classic Pd(0) catalyst. Can be effective but may require higher temperatures or longer reaction times compared to modern systems. Less polar solvents like dioxane or toluene are often preferred.
PEPPSI™-IPr IPr (NHC)1-3%A well-defined Pd(II)-NHC precatalyst. NHC ligands are highly robust and effective for coupling challenging substrates, including aryl chlorides.[5]
Table 2: Guide to Base & Solvent Selection
BaseRecommended SolventsCharacteristics & Best Use Case
K₃PO₄ Dioxane/H₂O, THF/H₂O, Toluene/H₂OA versatile and moderately strong base. The added water helps solubilize the base and can accelerate transmetalation. Often a reliable starting point.[8]
K₂CO₃ Dioxane, DMF, AcetonitrileA weaker base, which can be beneficial for sensitive substrates where stronger bases might cause degradation.[8]
Cs₂CO₃ Dioxane, Toluene, THFHighly effective, often providing faster reaction rates due to the high solubility of cesium salts in organic solvents. Can be more expensive.
KF THF, DioxaneA mild, non-nucleophilic base. Particularly useful if your substrate contains base-labile functional groups like esters.[9]

Part 4: Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and the side reaction is key to controlling the outcome.

Sources

Storage conditions to prevent anhydride formation in boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Management of Anhydride Formation in Boronic Acids

Ticket ID: BA-Stab-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Users frequently report "degradation" of boronic acids characterized by variable melting points or changes in stoichiometry. In 90% of cases, this is not irreversible degradation (protodeboronation or oxidation) but rather a reversible physical change: dehydration to the boroxine (anhydride) form .

This guide provides the protocols to store these reagents to minimize dehydration, methods to reverse the process (re-hydrolysis), and the only reliable way to determine purity (titration), as melting points are technically invalid for this class of compounds.

Module 1: The Mechanism (Why is my melting point wrong?)

The Equilibrium Trap

Boronic acids (


) exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This process is driven by entropy and the release of water.[1]

Critical Insight: You cannot strictly "prevent" anhydride formation in the solid state over long periods without risking other types of degradation. If you store the material in a desiccator to prevent hydrolysis, you actually accelerate dehydration to the boroxine. Conversely, high humidity promotes irreversible protodeboronation.

The "Melting Point" Fallacy: Most researchers rely on melting point (MP) for purity. Do not use MP for boronic acids.

  • Reason: As you heat the sample in the capillary, the boronic acid dehydrates in situ before it melts. The MP you observe is often that of the boroxine, or a depressed mixture of the two.

Visualizing the Pathway

The following diagram illustrates the dehydration equilibrium and the competing irreversible degradation pathway.

BoronicEquilibrium Acid Boronic Acid (Monomer) R-B(OH)2 Intermediate Acyclic Dimer/Oligomers Acid->Intermediate - H2O (Reversible) Degradation Phenol + Boric Acid (Irreversible Oxidation) Acid->Degradation + O2 / Moisture (Slow) Boroxine Boroxine (Cyclic Anhydride) (RBO)3 Intermediate->Boroxine - H2O (Reversible)

Figure 1: The Boronic Acid-Boroxine Equilibrium. Note that dehydration (Blue to Red) is reversible, whereas oxidation (Blue to Grey) is not.

Module 2: Storage Protocols

To minimize anhydride formation without triggering oxidative degradation, a "Goldilocks" environment is required.

Storage Condition Matrix
ParameterRecommended ConditionTechnical Rationale
Temperature 4°C to -20°C Lower temperatures significantly slow the kinetics of dehydration and oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent irreversible oxidation to phenols.
Container Teflon-taped Glass or Polypropylene Boronic acids can etch glass over years; plastic is safer for long-term bulk storage.
Desiccation Avoid Strong Desiccants Storing over

or strong silica forces the equilibrium toward the anhydride. Ambient humidity in a sealed fridge is preferable.
Headspace Minimal Reduce headspace volume to limit the amount of atmospheric moisture available for protodeboronation.
The "Damp" Strategy

For industrial storage where stoichiometry is critical, some suppliers deliberately include 1-5% water content.

  • Action: If you receive a "wet" looking solid, do not dry it under high vacuum unless immediately necessary. The water is a stabilizer keeping the equilibrium shifted toward the acid form (

    
    ).
    

Module 3: Troubleshooting & Recovery (Re-hydrolysis)

Issue: "My sample has turned into a hard rock or has a low melting point." Diagnosis: It has likely converted to the boroxine form.[1] Solution: Re-hydrolysis.

Protocol: Rapid Re-hydrolysis

Boroxines are thermodynamically stable but kinetically labile in the presence of water.

  • Solvent Selection: Choose a solvent where the boronic acid is soluble, but the boroxine is not (or use a water-miscible organic solvent).

    • Standard: Acetonitrile/Water (95:5) or Acetone/Water.

  • Dissolution: Dissolve the "degraded" solid in the minimum amount of organic solvent.

  • Hydrolysis: Add water dropwise with vigorous stirring. You may see a transient precipitate (the boroxine) which will redissolve as it hydrolyzes to the acid.

  • Recrystallization: Allow the solution to stand or cool. The monomeric boronic acid will crystallize out.

  • Drying: Filter and air dry. Do not dry in a vacuum oven at high heat (

    
    ), or you will simply re-create the anhydride.
    

Module 4: Analytical Validation (The Sorbitol Method)

Since NMR is often ambiguous (broad peaks due to H-bonding exchange) and MP is invalid, titration is the only way to determine the precise Effective Weight (EW) of your reagent.

Why Titration?

Boronic acids are very weak acids (


). They cannot be titrated directly with NaOH because the inflection point is not sharp.
The Fix:  Adding a polyol (Mannitol or Sorbitol) forms a cyclic boronate ester complex. This complex is a much stronger acid (

), allowing for a sharp, accurate endpoint titration.
Step-by-Step Titration Protocol

Reagents:

  • D-Mannitol or D-Sorbitol (Solid, excess)

  • Standardized 0.1 N NaOH solution

  • Phenolphthalein indicator (or pH electrode)

Procedure:

  • Weighing: Accurately weigh

    
     mg of the boronic acid sample (
    
    
    
    ) into a flask.
  • Dissolution: Dissolve in 10 mL of Methanol or Ethanol (to ensure solubility).

  • Complexation: Add 20-30 mL of water followed by

    
     g of D-Mannitol (a large excess). Stir for 5 minutes.
    
    • Note: The solution becomes acidic as the complex releases protons.

  • Titration: Add 3 drops of phenolphthalein. Titrate with 0.1 N NaOH (

    
    ) until a faint pink color persists for 30 seconds.
    
  • Calculation:

    
    
    
Visualizing the Analytical Workflow

TitrationWorkflow Step1 Sample Preparation Dissolve Boronic Acid in MeOH/Water Step2 Add Excess Mannitol/Sorbitol Forms Cyclic Boronate Complex Step1->Step2 Complexation Step3 Complex Acidification pKa drops from ~10 to ~5 Step2->Step3 H+ Release Step4 Titration with NaOH (Phenolphthalein Endpoint) Step3->Step4 Neutralization Result Calculate Purity (Distinguishes Acid from Anhydride) Step4->Result Quantification

Figure 2: The Mannitol/Sorbitol Titration Workflow for accurate purity determination.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

  • IUPAC. (1951). Hall's Method for Boronic Acid Titration. Journal of the American Chemical Society, 73(10), 4691.
  • Frontier Scientific. (n.d.). Handling and Storage of Boronic Acids.

  • Sigma-Aldrich. (2024). Boronic Acid Stability and Handling Guide.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Technical Support Center: Navigating the Reactivity of 3-Fluoro-5-Nitro-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-5-nitro-substituted aromatic compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the reactivity of this important class of molecules. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common experimental hurdles.

Introduction: The Electronic Dichotomy of 3-Fluoro-5-Nitro-Substituted Aromatics

The unique substitution pattern of a fluorine atom and a nitro group at the 3 and 5 positions of an aromatic ring creates a fascinating electronic landscape. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack.[1][2] Conversely, the fluorine atom, while also electron-withdrawing through its inductive effect, can participate in resonance donation.[3][4] This interplay of electronic effects, coupled with potential steric hindrance, can lead to unexpected reactivity and challenges in various chemical transformations.[5][6][7] This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with a 3-fluoro-5-nitro-substituted aromatic substrate so sluggish?

A1: While the nitro group strongly activates the ring for SNAr, several factors can contribute to low reactivity. The primary reasons often revolve around the nucleophile's strength, solvent choice, and reaction temperature.

  • Nucleophilicity: Weak nucleophiles may not be potent enough to attack the electron-deficient ring efficiently.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[8]

  • Temperature: Some SNAr reactions require elevated temperatures to overcome the activation energy barrier.

Q2: I am observing significant side products in my Suzuki coupling reaction. What is the likely cause?

A2: Side product formation in Suzuki couplings, such as homocoupling of the boronic acid, is a common issue. This is often attributed to the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[9] Another potential issue is the choice of an inappropriate ligand-to-palladium ratio, which can lead to catalyst decomposition and side reactions.[9]

Q3: Can the fluorine atom in my 3-fluoro-5-nitro-substituted aromatic compound act as a leaving group in SNAr reactions?

A3: Yes, absolutely. In the context of nucleophilic aromatic substitution, fluoride is an excellent leaving group.[10][11] This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the transition state of the reaction. The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex, not the departure of the leaving group.[10][11]

Troubleshooting Guides

Guide 1: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

This guide provides a systematic approach to troubleshooting and optimizing SNAr reactions involving 3-fluoro-5-nitro-substituted aromatics.

snAr_troubleshooting start Low SNAr Reactivity check_nucleophile Evaluate Nucleophile start->check_nucleophile check_conditions Assess Reaction Conditions start->check_conditions check_substrate Verify Substrate Purity start->check_substrate stronger_nucleophile Use Stronger Nucleophile or Increase Equivalents check_nucleophile->stronger_nucleophile Weak nucleophile? optimize_base Optimize Base check_conditions->optimize_base Base issue? optimize_solvent Optimize Solvent check_conditions->optimize_solvent Solvent issue? optimize_temp Increase Temperature check_conditions->optimize_temp Temp. too low? purify_substrate Purify Substrate check_substrate->purify_substrate Impure? success Successful Reaction optimize_base->success optimize_solvent->success optimize_temp->success stronger_nucleophile->success anhydrous_conditions Ensure Anhydrous Conditions purify_substrate->success

Caption: Troubleshooting workflow for low SNAr reactivity.

Protocol 1: Enhancing Nucleophilicity and Optimizing Base/Solvent Systems

  • Reagent Purity: Ensure the 3-fluoro-5-nitro-substituted aromatic substrate and the nucleophile are of high purity. Impurities can inhibit the reaction.

  • Solvent Selection: If using a less polar solvent, switch to a polar aprotic solvent like DMF or DMSO.[8] Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its reactivity.

  • Base Selection: The choice of base is critical. For alcohol and phenol nucleophiles, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is effective.[12] For amine nucleophiles, an organic base like triethylamine (Et3N) or a weaker inorganic base like K2CO3 can be used.[8]

  • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. Many SNAr reactions require heating to proceed at a reasonable rate.[8][12]

  • Nucleophile Concentration: If the reaction is still slow, consider increasing the equivalents of the nucleophile (e.g., from 1.1 to 1.5 or 2.0 equivalents).

Nucleophile TypeRecommended BaseRecommended SolventTypical Temperature Range (°C)Reference
AlcoholsNaH, KOHTHF, Alcohol (reflux)25 - 80[12]
PhenolsK2CO3DMF80 - 100[12]
ThiolsK2CO3DMF90 - 120[12]
AminesK2CO3, Et3NDMF, DMSO25 - 100[8][12]
Guide 2: Troubleshooting Suzuki Coupling Reactions

This guide addresses common issues encountered during Suzuki coupling of 3-fluoro-5-nitro-substituted aromatics with boronic acids or their derivatives.

suzuki_troubleshooting start Suzuki Coupling Issues (Low Yield / Side Products) check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Ligand issue? use_fresh_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->use_fresh_catalyst Inactive catalyst? use_high_purity_reagents Use High-Purity Reagents check_reagents->use_high_purity_reagents Impure reagents? optimize_base Screen Different Bases check_conditions->optimize_base Base issue? optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Solvent issue? degas_rigorously Improve Degassing check_conditions->degas_rigorously Oxygen present? success Successful Coupling optimize_ligand->success optimize_base->success optimize_solvent->success degas_rigorously->success use_fresh_catalyst->success use_high_purity_reagents->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Protocol 2: Optimizing the Catalytic System and Reaction Conditions

  • Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen. Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and execution. Degas all solvents thoroughly.[9]

  • Catalyst and Ligand Selection: For electron-deficient aryl halides, a standard palladium catalyst like Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand can be effective.[13] However, if the reaction is sluggish, consider switching to more electron-rich and bulky ligands, such as those from the Buchwald or Fu research groups.[9][14]

  • Base Screening: The choice of base is crucial. Common bases include K2CO3, K3PO4, and Cs2CO3.[9] If one base is not effective, screen others. The solubility of the base in the chosen solvent system can significantly impact the reaction rate.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.[9][15] The ratio of the solvents can be optimized to ensure adequate solubility of all reactants.

  • Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh, high-purity batch of the boronic acid or its corresponding pinacol ester.

Aryl Halide ReactivityCatalyst PrecursorRecommended Ligand TypeTypical BaseReference
Activated (e.g., with -NO2)Pd(OAc)2, Pd2(dba)3Triphenylphosphine (PPh3)K2CO3, K3PO4[9][13]
Challenging/Less ReactivePd(OAc)2, Pd2(dba)3Bulky, electron-rich phosphines (e.g., Buchwald ligands)K3PO4, Cs2CO3[9][14]
GeneralPd(PPh3)4(already contains ligand)K2CO3, Na2CO3[9]

Mechanistic Insights

The Role of Substituents in SNAr Reactivity

The high reactivity of 3-fluoro-5-nitro-substituted aromatics in SNAr reactions is a direct consequence of the powerful electron-withdrawing nature of the nitro group. This group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][16]

meisenheimer_stabilization cluster_0 Attack of Nucleophile cluster_1 Resonance Stabilization by Nitro Group cluster_2 Elimination of Leaving Group Aromatic Ring Ar-F (3-Fluoro-5-Nitro) Meisenheimer Complex [Ar(F)(Nu)]- Aromatic Ring->Meisenheimer Complex Nucleophile Nu- Nucleophile->Meisenheimer Complex Stabilized Complex Resonance structures of Meisenheimer complex with negative charge delocalized onto the nitro group Meisenheimer Complex->Stabilized Complex Resonance Product Ar-Nu Stabilized Complex->Product Leaving Group F- Stabilized Complex->Leaving Group

Caption: Simplified mechanism of SNAr showing stabilization of the Meisenheimer complex.

The fluorine atom, due to its high electronegativity, further enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[10][11]

References

  • Vertex AI Search. (2017, September 26).
  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • National Institutes of Health. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.
  • MDPI. (2024, January 16). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Wikipedia.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • IntechOpen. (2025, April 18).
  • Wikipedia.
  • ACS Publications. (2011, June 21).
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing).
  • Chemistry Stack Exchange. (2013, July 25).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • National Institutes of Health. Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds - PMC.
  • ResearchGate.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ChemTalk.
  • Michigan State University.
  • ACS Publications. (2012, January 30).
  • JoVE. (2023, April 30).
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Wikipedia. Steric effects.
  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry.
  • Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?
  • NROChemistry. Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.

Sources

Technical Support Center: Base Selection for Sensitive Fluoro-Nitro-Phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Systems for Electron-Deficient Boronic Acids Ticket ID: SUZUKI-FN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling fluoro-nitro-phenylboronic acids is notoriously difficult because the electron-withdrawing groups (EWGs) that make the aryl ring reactive also destabilize the C-B bond. You are likely facing two competing failure modes: rapid protodeboronation (loss of boron) and Nucleophilic Aromatic Substitution (SNAr) (attack on the ring).

This guide moves beyond standard "recipe following" to a mechanistic understanding of base selection, ensuring you choose a base that activates the catalytic cycle without destroying your substrate.

Part 1: The Mechanistic Battlefield (Why Your Reaction Failed)

To fix the reaction, you must visualize the three competing pathways your base can trigger.

Diagram 1: The Kinetic Fork in the Road

This diagram illustrates the three fates of your boronic acid. Your goal is to maximize Path A while blocking Paths B and C.

SuzukiMechanisms Start Fluoro-Nitro-Phenylboronic Acid Base Base Interaction Start->Base PathC Path C: SNAr Attack (F/NO2 Displacement) Start->PathC Nucleophilic Base (OH-, OR-) Boronate Boronate Species [Ar-B(OH)3]- Base->Boronate Activation PathA Path A: Transmetallation (Product Formation) Boronate->PathA Pd(II)-ArX present PathB Path B: Protodeboronation (Ar-H Formation) Boronate->PathB H2O/Protic Solvent

Caption: Path A is desired. Path B occurs if water is present with EWGs. Path C occurs if the base is too nucleophilic.

Part 2: Troubleshooting & FAQs

Issue 1: "My boronic acid disappears within 30 minutes, but no cross-coupled product is formed."

Diagnosis: Protodeboronation. The nitro and fluoro groups pull electron density from the aromatic ring, making the C-B bond hyper-labile. In the presence of water and high pH, the boronate intermediate hydrolyzes, replacing the boron with a proton.

  • The Fix: Switch to Anhydrous Conditions .

    • Why? Water is the proton source for deboronation.[1] By removing it, you shut down Path B.

    • Recommended Base: Anhydrous Potassium Phosphate (

      
      ) or Cesium Fluoride (
      
      
      
      ).
    • Protocol Shift: Use dry dioxane or toluene. Do not use "degassed water" mixtures.

Issue 2: "I see a byproduct with a mass corresponding to [Substrate + 17] or [Substrate + 31]."

Diagnosis: SNAr (Nucleophilic Attack). Your base is acting as a nucleophile.

  • Mass +17 (OH): You used a hydroxide base (NaOH, KOH) or wet carbonate. The

    
     attacked the ring, displacing the Fluorine or Nitro group.
    
  • Mass +31 (OMe): You used Methanol as a co-solvent. The base generated methoxide (

    
    ), which attacked the ring.
    
  • The Fix: Use a Non-Nucleophilic Base .

    • Why? You need a base that binds to Boron (to activate it) but is too bulky or non-nucleophilic to attack the Carbon ring.

    • Recommended Base: Cesium Carbonate (

      
      ) or Potassium Fluoride (
      
      
      
      ).
    • Crucial Rule: Avoid strong hydroxides and alkoxide bases (e.g., NaOEt, KOtBu) at all costs.

Issue 3: "The reaction is sluggish. I'm afraid to heat it because the boronic acid is unstable."

Diagnosis: The "Goldilocks" Dilemma. You need heat for the Pd-cycle, but heat destroys your substrate.

  • The Fix: The Fluoride Activation Strategy. [2]

    • Why? Fluoride (

      
      ) has an exceptionally high affinity for Boron. It forms the reactive fluoroboronate species 
      
      
      
      without requiring high pH. This facilitates transmetallation at lower temperatures.
    • Recommended System:

      
       (2-3 equiv) in THF or Dioxane.
      

Part 3: Strategic Base Selection Guide

Use this table to select the correct base system based on your specific substrate's sensitivity.

Base SystempKa (conj. acid)NucleophilicityRisk ProfileBest For...
NaOH / KOH ~15.7High Critical (High SNAr & Deboronation risk)Simple, electron-rich aryls only. Avoid for F/NO2 substrates.

/

~10.3ModerateModerate (Risk of hydrolysis in water)Standard substrates. Use anhydrously for sensitive ones.

(Anhydrous)
~12.3LowLow (If kept dry)The Workhorse. Good balance of activation vs. stability.
CsF / KF N/A (F- affinity)Very Low (towards C)Minimal Highly Sensitive Substrates. Best for preventing SNAr and deboronation.

LowLowLowLast Resort. Expensive, but promotes coupling via oxidative mechanism without high pH.

Part 4: Recommended Protocol (The "Safe Mode")

For a 2-fluoro-4-nitrophenylboronic acid coupling, do not use standard aqueous Suzuki conditions. Use this anhydrous protocol to maximize success.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base: Anhydrous

    
     (2.5 equiv) OR Anhydrous finely ground 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous 1,4-Dioxane or THF (0.1 M concentration)

Step-by-Step:

  • Drying: Flame-dry your reaction vessel and cool under Argon/Nitrogen.

  • Charging: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and Base inside a glovebox or under a strong counter-flow of inert gas.

    • Note: Using excess boronic acid (1.5 equiv) compensates for the inevitable minor decomposition.

  • Solvent: Add anhydrous solvent via syringe.

  • Degassing: Sparge with Argon for 10-15 minutes. Oxygen promotes homocoupling and phenol formation.

  • Catalyst: Add the Pd catalyst last to minimize induction time.

  • Reaction: Heat to 60-80°C. Monitor by HPLC/LCMS every hour.

    • Stop Condition: If boronic acid is consumed but halide remains, do not add more heat. Add more boronic acid.

Part 5: Decision Logic for Optimization

Diagram 2: Base Selection Flowchart

BaseSelection Start Start: Select Base for Fluoro-Nitro-ArB(OH)2 Q1 Is the substrate prone to SNAr? (o/p-Fluoro or Nitro groups present?) Start->Q1 Q2 Is the Boronic Acid degrading rapidly? Q1->Q2 Yes Sol1 Use Anhydrous K3PO4 in Dioxane Q1->Sol1 No (Standard) Q2->Sol1 Moderate Instability Sol2 Use CsF in THF (Fluoride Activation) Q2->Sol2 High Instability Sol3 Switch to MIDA Boronate or Trifluoroborate salt Q2->Sol3 Complete Decomposition

Caption: Logic flow for selecting the appropriate activation method based on substrate instability.

References

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

  • Boron Reagent Selection: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[5] Link

  • Fluoride Activation: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry. Link

  • SNAr Side Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

Sources

Technical Support Center: Palladium Residue Removal from (3-Fluoro-5-nitrophenyl)boronic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium residues from (3-Fluoro-5-nitrophenyl)boronic acid and related compounds. Our focus is on providing practical, field-proven insights to ensure the purity and integrity of your active pharmaceutical ingredients (APIs).

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding palladium contamination and its removal.

Q1: Why is removing palladium residue from my (3-Fluoro-5-nitrophenyl)boronic acid product critical?

Palladium is a common catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently used to synthesize complex organic molecules.[1][2][3] However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern for several reasons:

  • Toxicity: Palladium and its compounds can be toxic, and regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have strict limits on their presence in drug products.[3][4] For oral medications, the permitted daily exposure (PDE) is typically around 100 µg of palladium.[5]

  • Catalytic Activity: Trace amounts of palladium can retain catalytic activity, potentially leading to the degradation of the drug substance or the formation of unwanted byproducts during storage.

  • Interference with Downstream Processes: Residual palladium can interfere with subsequent synthetic steps or biological assays.[6]

Q2: What are the typical sources and forms of palladium contamination?

Palladium contamination originates from the catalyst used in the preceding synthetic steps. The form of the residual palladium can vary and includes:

  • Homogeneous Species: Soluble palladium complexes, often coordinated with ligands (e.g., phosphines) used in the reaction.

  • Heterogeneous Species: Insoluble palladium particles, such as palladium black, which can form when the catalyst degrades or agglomerates.[7][8]

  • Leached Palladium: Palladium can leach from solid-supported catalysts into the reaction mixture. The mechanism of leaching is complex and can be influenced by factors like the solvent, temperature, and the presence of other reagents.[9][10][11]

Q3: How can I accurately quantify the amount of palladium residue in my product?

Accurate quantification is crucial for process optimization and regulatory compliance. The industry-standard methods for trace palladium analysis are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely accepted and sensitive technique for quantifying trace elemental impurities in pharmaceuticals.[2][12][13][14] It offers very low detection limits, often in the parts-per-billion (ppb) range.[14]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is also a robust and reliable method for quantifying palladium residues.[13]

  • Fluorometric/Colorimetric Methods: These are newer, often catalysis-based methods that can provide rapid, semi-quantitative results, making them useful for in-process screening of palladium removal techniques.[15][16]

Q4: What are the main strategies for removing palladium residues?

The primary strategies for palladium removal can be broadly categorized as:

  • Scavenging: Using solid-supported or solution-phase agents that selectively bind to palladium, which can then be removed by filtration.

  • Adsorption: Employing materials like activated carbon to adsorb palladium species from the solution.

  • Crystallization: Purifying the desired product through recrystallization, leaving the palladium impurities in the mother liquor.

  • Extraction: Using liquid-liquid extraction with an appropriate aqueous phase to remove palladium salts.

  • Chromatography: Purifying the product using techniques like column chromatography to separate it from palladium-containing impurities.[17]

The choice of method depends on the nature of the palladium species, the properties of the desired product, and the required level of purity.[1]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during palladium removal from (3-Fluoro-5-nitrophenyl)boronic acid products.

Guide 1: Ineffective Palladium Removal with Scavengers

Issue: You have treated your (3-Fluoro-5-nitrophenyl)boronic acid product with a palladium scavenger, but ICP-MS analysis shows that the palladium levels remain above the acceptable limit.

Causality Analysis:

The effectiveness of a scavenger is highly dependent on the form of the palladium species, the solvent system, temperature, and the presence of competing ligands.[18] The boronic acid functionality and the electron-withdrawing nitro and fluoro groups on your product can also influence the interaction with the scavenger.

Troubleshooting Workflow:

troubleshooting_scavengers start High Pd Levels After Scavenging q1 Is the scavenger type appropriate for the Pd species? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions (solvent, temp, time) optimal? a1_yes->q2 s1 Select a scavenger with higher affinity (e.g., Thiol vs. Amine). Consider a different backbone (Silica vs. Polystyrene). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the scavenger-to-palladium ratio sufficient? a2_yes->q3 s2 Optimize scavenging time and temperature. Screen different solvents. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the product interfering with scavenging? a3_yes->q4 s3 Increase the equivalents of the scavenger. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider a pre-treatment step (e.g., filtration, charcoal) to remove interfering species. a4_yes->s4 end Re-analyze Pd levels via ICP-MS a4_no->end s4->end

Caption: Troubleshooting workflow for ineffective palladium scavenging.

Detailed Protocols & Explanations:

1. Scavenger Selection:

  • Thiol- and Thiourea-Based Scavengers: These are often the most effective for a wide range of palladium species due to the strong affinity of sulfur for palladium.[1][19] Examples include silica- or polystyrene-bound mercaptopropyl groups.

  • Trimercaptotriazine (TMT)-Based Scavengers: TMT is a highly effective scavenger for palladium and is available on various solid supports.[1][19][20]

  • Phosphine-Based Scavengers: These can be effective, particularly for palladium(0) species.

  • Amine-Based Scavengers: Generally less effective than sulfur-based scavengers but can be useful in specific cases.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeTypical SupportAdvantagesDisadvantages
Thiol (e.g., Si-Thiol)Silica, PolystyreneBroad applicability, high efficiency for various Pd species.[1][19]Can sometimes have slower kinetics.
ThioureaSilicaEffective for both Pd(0) and Pd(II).Potential for leaching of the functional group.
TMTSilica, PolystyreneVery high affinity for palladium, often shows high selectivity.[1][20]Can be more expensive.
PhosphineSilica, PolystyreneGood for Pd(0) species.Can be sensitive to oxidation.

2. Optimizing Scavenging Conditions:

  • Solvent: The solvent can significantly impact the swelling of polymer-based scavengers and the accessibility of the active sites. A screen of solvents such as THF, acetonitrile, and toluene is recommended.

  • Temperature: Increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of scavenging, but excessively high temperatures may degrade the scavenger or product.

  • Time: Scavenging can take several hours to reach completion. Monitor the palladium levels over time to determine the optimal duration.

Experimental Protocol: Scavenger Screening

  • Dissolve the crude (3-Fluoro-5-nitrophenyl)boronic acid product in a suitable solvent (e.g., THF) to a known concentration.

  • Dispense equal volumes of this solution into several vials.

  • To each vial, add a different scavenger (e.g., Si-Thiol, Si-TMT, MP-TMT) at a fixed weight-to-product ratio.

  • Stir the vials at a controlled temperature (e.g., room temperature or 50 °C).

  • Take aliquots at different time points (e.g., 1h, 4h, 16h), filter, and analyze for palladium content using ICP-MS.

  • Compare the performance of the different scavengers to identify the most effective one.

Guide 2: Product Loss During Activated Carbon Treatment

Issue: Treatment with activated carbon effectively removes palladium, but you are experiencing significant loss of your (3-Fluoro-5-nitrophenyl)boronic acid product due to non-selective adsorption.

Causality Analysis:

Activated carbon has a high surface area with a variety of functional groups, which can lead to the non-selective adsorption of organic molecules, including your desired product.[1] This is a common trade-off when using activated carbon for purification.

Troubleshooting Workflow:

troubleshooting_carbon start High Product Loss with Activated Carbon q1 Is the amount of activated carbon optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the treatment time appropriate? a1_yes->q2 s1 Reduce the weight percent of activated carbon used. Perform a dose-response experiment. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you screened different types of activated carbon? a2_yes->q3 s2 Shorten the contact time. Monitor both Pd and product concentration over time. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a post-treatment wash performed? a3_yes->q4 s3 Test carbons with different surface areas, pore sizes, and surface chemistries. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Analyze product yield and Pd levels a4_yes->end s4 Wash the carbon cake with fresh solvent to recover adsorbed product. a4_no->s4 s4->end

Caption: Troubleshooting workflow for product loss during activated carbon treatment.

Detailed Protocols & Explanations:

1. Optimizing Carbon Loading and Contact Time:

  • Dose-Response Study: Instead of using a fixed amount of activated carbon, perform a study with varying amounts (e.g., 1 wt%, 2.5 wt%, 5 wt%) to find the minimum amount required for effective palladium removal.

  • Time Course Analysis: Palladium adsorption is often faster than product adsorption. By monitoring both concentrations over time, you can identify a time point where palladium removal is maximized and product loss is minimized.

Experimental Protocol: Activated Carbon Optimization

  • Prepare a stock solution of your crude product in a suitable solvent.

  • Set up a series of parallel experiments with varying amounts of activated carbon.

  • Stir the mixtures at a constant temperature.

  • At regular intervals, take a sample, filter it through a 0.45 µm filter, and analyze the filtrate for both palladium (by ICP-MS) and product concentration (by HPLC).

  • Plot the palladium concentration and product concentration as a function of time for each carbon loading.

  • Identify the optimal conditions that provide the best balance between palladium removal and product recovery.

2. Selecting the Right Activated Carbon:

Different grades of activated carbon are available with varying properties.[21][22] For your specific application, consider testing carbons with different:

  • Particle sizes: Finer particles offer a larger external surface area.

  • Pore sizes: The pore size distribution can influence the selectivity of adsorption.

  • Surface chemistry: Some activated carbons are chemically treated to alter their surface properties.

3. Product Recovery:

After filtering off the activated carbon, wash the filter cake with a small amount of fresh, hot solvent. This can help to desorb and recover a significant portion of the adsorbed product.

Guide 3: Palladium Co-precipitation During Crystallization

Issue: You are attempting to purify (3-Fluoro-5-nitrophenyl)boronic acid by crystallization, but the palladium residues are co-precipitating with your product.

Causality Analysis:

Palladium species, particularly if they are complexed with ligands or the product itself, can become entrapped in the crystal lattice of the desired compound as it forms. The polar nature of the boronic acid and the potential for hydrogen bonding can exacerbate this issue.

Troubleshooting Workflow:

troubleshooting_crystallization start Palladium Co-precipitation During Crystallization q1 Have you tried different solvent/anti-solvent systems? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cooling rate controlled? a1_yes->q2 s1 Screen a range of solvents to find a system where the product has high solubility at high temperature and low solubility at low temperature, while the palladium species remains soluble. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you considered adding a crystallization aid? a2_yes->q3 s2 Employ a slower cooling rate to allow for the formation of purer crystals. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a pre-crystallization treatment viable? a3_yes->q4 s3 Add a small amount of a competing ligand (e.g., N-acetylcysteine, thiourea) to the mother liquor to keep palladium in solution. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Perform a quick treatment with a scavenger or activated carbon before crystallization to reduce the initial palladium load. a4_yes->s4 end Analyze crystals and mother liquor for Pd content a4_no->end s4->end

Caption: Troubleshooting workflow for palladium co-precipitation.

Detailed Protocols & Explanations:

1. Solvent System Screening:

The goal is to find a solvent system where the solubility of your boronic acid product and the palladium impurities have a large differential with temperature.

  • Good Solvents (for dissolving at high temperature): Ethyl acetate, isopropanol, THF.

  • Anti-Solvents (for inducing precipitation upon cooling or addition): Heptane, hexane, toluene.

  • A systematic screening of solvent/anti-solvent combinations and ratios is recommended.

2. Use of Crystallization Aids:

Adding a small amount of a competing ligand to the crystallization solution can form a highly soluble complex with palladium, preventing it from co-precipitating.

  • N-acetylcysteine: This is a commonly used and effective additive.[3]

  • Thiourea: Another effective option for complexing with palladium.

Experimental Protocol: Additive-Assisted Crystallization

  • Dissolve the crude (3-Fluoro-5-nitrophenyl)boronic acid in a minimal amount of a hot, suitable solvent (e.g., ethyl acetate).

  • Add a small amount of N-acetylcysteine (e.g., 1-5 mol% relative to the estimated palladium content).

  • Stir for a short period at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolate the crystals by filtration, wash with a cold solvent, and dry.

  • Analyze both the purified crystals and the mother liquor for palladium content to assess the effectiveness of the additive.

3. Pre-Crystallization Clean-up:

Often, the most effective approach is a multi-step process.[3] A quick pass through a small plug of silica gel, a short treatment with activated carbon, or a rapid scavenger treatment before crystallization can significantly reduce the initial palladium burden, making the subsequent crystallization much more effective.

III. References

  • Theoretical study of palladium leaching – Catalysis Science & Technology Blog. (2012). Catalysis Science & Technology Blog. [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Publications. [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | Request PDF. (2020). ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]

  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. (n.d.). Spectroscopy Online. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2016). ResearchGate. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Cross-Coupling and Heck-Type Reactions 1. [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). NIH. [Link]

  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. (n.d.). MDPI. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. (2023). ResearchGate. [Link]

  • Metal Scavenger User Guide. (2014). Biotage. [Link]

  • Guideline on the specification limits for residues of metal catalysts. (n.d.). European Medicines Agency (EMA). [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. [Link]

  • Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. (n.d.). Princeton Powder. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. (2021). ResearchGate. [Link]

  • ICP-MS Detection of Trace Elements and Heavy Metals. (n.d.). Pacific BioLabs. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (n.d.). Scientific Research Publishing. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. [Link]

  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. (2016). Hilaris Publisher. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). NIH. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Method of removing palladium. (n.d.). Google Patents.

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). [Source not specified].

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (3-Fluoro-5-nitrophenyl)boronic acid is a key building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the routine and unambiguous characterization of such molecules. This guide provides an in-depth interpretation of the ¹H NMR spectrum of (3-Fluoro-5-nitrophenyl)boronic acid, benchmarked against structurally related analogs to offer a comprehensive understanding of its spectroscopic features.

The Foundational Principles of ¹H NMR in Aromatic Systems

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons in the benzene ring generates a powerful magnetic field that strongly deshields the aromatic protons, causing them to resonate at higher chemical shifts (typically 7.0-8.0 ppm) compared to aliphatic protons.[1][2]

Substituents on the benzene ring can further modulate these chemical shifts. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density of the aromatic ring, leading to a downfield shift (to higher ppm values) of the aromatic proton signals.[1] Conversely, electron-donating groups increase electron density, resulting in an upfield shift (to lower ppm values). The boronic acid group (-B(OH)₂) is generally considered to be weakly electron-withdrawing. Fluorine, an electronegative halogen, exhibits a more complex behavior due to the interplay of its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Beyond the chemical shift, the splitting pattern of a signal, arising from spin-spin coupling between neighboring non-equivalent protons, provides crucial information about the connectivity of atoms. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). For aromatic protons, the coupling constants are characteristic of their relative positions: ortho (³JHH) coupling is typically 6-10 Hz, meta (⁴JHH) coupling is 1-3 Hz, and para (⁵JHH) coupling is often close to 0 Hz.[3]

Interpreting the ¹H NMR Spectrum of (3-Fluoro-5-nitrophenyl)boronic acid

While a publicly available, fully assigned ¹H NMR spectrum for (3-Fluoro-5-nitrophenyl)boronic acid is not readily found in the literature, its spectrum can be reliably predicted based on the established principles of substituent effects and spin-spin coupling. The structure of (3-Fluoro-5-nitrophenyl)boronic acid features three aromatic protons, each in a unique chemical environment.

Predicted ¹H NMR Spectral Data for (3-Fluoro-5-nitrophenyl)boronic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.2 - 8.4Doublet of doublets (dd)⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz
H-4~7.8 - 8.0Triplet of doublets (td) or multiplet (m)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 8-10 Hz
H-6~8.0 - 8.2Multiplet (m)³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz

The rationale for these predictions is as follows:

  • H-2: This proton is situated ortho to the strongly electron-withdrawing nitro group and meta to both the fluorine and boronic acid groups. The powerful deshielding effect of the nitro group will shift this proton significantly downfield. It will be split by H-6 (meta coupling, ⁴JHH) and by the fluorine atom (meta coupling, ⁴JHF), resulting in a doublet of doublets.

  • H-4: Positioned ortho to the boronic acid group, meta to the nitro group, and ortho to the fluorine atom, H-4 will experience a complex interplay of electronic effects. It will be coupled to H-2 (meta coupling, which may not be well-resolved), H-6 (para coupling, likely negligible), and the fluorine atom (ortho coupling, ³JHF). The primary splitting will arise from the ortho coupling to fluorine, and further smaller couplings may lead to a more complex multiplet.

  • H-6: This proton is ortho to both the boronic acid and the fluorine atom, and meta to the nitro group. It will be strongly coupled to H-2 (meta coupling, ⁴JHH) and the fluorine atom (ortho coupling, ³JHF). The resulting signal is expected to be a multiplet.

A Comparative Analysis with Structural Analogs

To substantiate the predicted spectrum, a comparison with the experimental ¹H NMR data of structurally related compounds is invaluable.

CompoundAromatic Proton Chemical Shifts (δ, ppm)Key Observations
3-Fluorophenylboronic acid A complex multiplet in the region of 7.1-7.6 ppm.The fluorine atom introduces complexity but the signals are generally upfield compared to the target molecule due to the absence of the strongly withdrawing nitro group.
3-Nitrophenylboronic acid H-2: ~8.6 ppm, H-4: ~8.2 ppm, H-5: ~7.6 ppm, H-6: ~8.2 ppm.The nitro group significantly deshields the ortho (H-2) and para (H-4, H-6) protons, shifting them downfield.

This comparative data clearly illustrates the powerful deshielding effect of the nitro group. In (3-Fluoro-5-nitrophenyl)boronic acid, the combined electron-withdrawing nature of the nitro and boronic acid groups, along with the influence of the fluorine atom, is expected to shift all aromatic protons to a higher chemical shift range compared to 3-fluorophenylboronic acid.

Visualizing the Molecular Structure and Proton Relationships

Figure 1. Molecular structure and key proton couplings.

Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum

Achieving a high-resolution ¹H NMR spectrum necessitates careful sample preparation and instrument setup. The following is a generalized protocol that serves as a robust starting point for analysis.

1. Sample Preparation [4][5]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For (3-Fluoro-5-nitrophenyl)boronic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are suitable choices due to the polar nature of the boronic acid and nitro groups. Chloroform-d (CDCl₃) may also be used, but solubility should be verified.[4]

  • Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Instrument Setup and Data Acquisition [6][7]

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming." This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the resonance frequency of the proton nucleus to ensure optimal signal detection.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is typically used for routine 1D ¹H NMR experiments.

    • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for ¹H NMR.

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Data Acquisition: Initiate the acquisition process.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift scale is calibrated by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Conclusion

The ¹H NMR spectrum of (3-Fluoro-5-nitrophenyl)boronic acid is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, guided by a comparative study of related molecules, allows for the confident assignment of each proton signal. By adhering to a meticulous experimental protocol, researchers can acquire high-quality spectra that are essential for the unambiguous characterization of this and other vital chemical building blocks in the pursuit of new therapeutic agents.

References

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Chem LibreTexts. 1H NMR Chemical Shifts. Available at: [Link]

  • Chem LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. Available at: [Link]

  • Alwsci. How To Prepare And Run An NMR Sample. Available at: [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Boston University. Basic NMR Concepts. Available at: [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chem LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • PubMed. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Available at: [Link]

  • Chem LibreTexts. 5.4: The 1H-NMR experiment. Available at: [Link]

  • University of Calgary. Ch 13 - Aromatic H. Available at: [Link]

  • Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. Available at: [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]

  • Theranostics. Supporting Information. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Available at: [Link]

  • Conicet. 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Available at: [Link]

  • ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

A Comparative Guide to the ¹⁹F NMR Chemical Shift of (3-Fluoro-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make these compounds highly valuable. Among the arsenal of analytical techniques used to characterize these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide spectral dispersion of fluorine chemical shifts.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of (3-Fluoro-5-nitrophenyl)boronic acid, offering a comparison with related compounds and detailing the experimental protocols for its characterization.

The Foundational Principles of ¹⁹F NMR Chemical Shifts

Fluorine-19 is an ideal nucleus for NMR spectroscopy, boasting a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, with a typical range for organofluorine compounds spanning over 400 ppm.[3][4] This sensitivity is a double-edged sword; it provides a wealth of structural information but also makes the chemical shifts susceptible to various factors.

Several key factors influence the ¹⁹F chemical shift:

  • Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values).[1][5]

  • Solvent Effects: Intermolecular interactions between the analyte and the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment of the fluorine atom, leading to significant changes in the chemical shift, often by several ppm.[5]

  • Substituent Effects: The nature and position of other substituents on an aromatic ring can profoundly impact the ¹⁹F chemical shift through inductive and resonance effects.

  • Steric Effects: Steric compression can lead to deshielding of the fluorine nucleus due to van der Waals forces restricting electron motion.[6]

Predicting the ¹⁹F NMR Chemical Shift of (3-Fluoro-5-nitrophenyl)boronic Acid

In (3-fluoro-5-nitrophenyl)boronic acid, the fluorine atom is situated meta to both a nitro group (-NO₂) and a boronic acid group [-B(OH)₂].

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects. This will significantly deshield the fluorine atom, causing a substantial downfield shift.

  • Boronic Acid Group [-B(OH)₂]: This group is also electron-withdrawing, further contributing to the deshielding of the fluorine nucleus.

For comparison, the ¹⁹F NMR chemical shift of 4-fluorophenylboronic acid has been reported.[7] The fluorine in this molecule is para to the boronic acid group. In (3-fluoro-5-nitrophenyl)boronic acid, the presence of the additional, powerful electron-withdrawing nitro group is expected to shift the fluorine resonance further downfield compared to 4-fluorophenylboronic acid. Aromatic fluorine chemical shifts are sensitive to the nature of the substituents on the ring.[2]

Below is a comparative table of ¹⁹F NMR chemical shifts for related compounds to provide context for the expected shift of (3-fluoro-5-nitrophenyl)boronic acid.

CompoundSolventChemical Shift (ppm)Reference
4-Fluorophenylboronic acidDMSO-d₆Not specified in abstract[7]
Fluorobenzene(neat)-113.15[8]
Hexafluorobenzene(neat)-164.9[8]
(3-Fluoro-5-nitrophenyl)boronic acid DMSO-d₆ (predicted) -95 to -110 Predicted

Note: Chemical shifts are typically referenced to CFCl₃ (0 ppm). Negative values indicate an upfield shift relative to the reference.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring the ¹⁹F NMR spectrum of (3-fluoro-5-nitrophenyl)boronic acid.

Sample Preparation
  • Analyte: (3-Fluoro-5-nitrophenyl)boronic acid

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including boronic acids.

  • Internal Standard: Trifluoroacetic acid (TFA) is a commonly used internal standard for ¹⁹F NMR.[9] It provides a sharp singlet at approximately -76.5 ppm and is soluble in DMSO-d₆.[8][9]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of (3-fluoro-5-nitrophenyl)boronic acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • Add a small, precisely known amount of TFA (e.g., 1-2 µL) as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

  • Parameters:

    • Nucleus: ¹⁹F

    • Frequency: Corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz spectrometer).

    • Pulse Program: A standard single-pulse experiment is typically sufficient. For quantitative measurements, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).[10]

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.[3]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation, especially for quantitative analysis.[10]

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TFA peak to its known chemical shift (-76.55 ppm).[8]

  • Integrate the peaks to determine the relative number of fluorine atoms.

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow and the key factors influencing the ¹⁹F NMR chemical shift.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte B Add DMSO-d6 A->B C Add Internal Standard (TFA) B->C D Dissolve Sample C->D E Insert Sample into Spectrometer D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase Correction H->I J Chemical Shift Calibration I->J K Integration J->K

Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

influencing_factors cluster_electronic Electronic Effects cluster_environment Environmental Factors A 19F Chemical Shift B Electron-Withdrawing Groups (e.g., -NO2, -B(OH)2) B->A Deshielding (Downfield Shift) C Electron-Donating Groups C->A Shielding (Upfield Shift) D Solvent Polarity D->A Shift Change E Hydrogen Bonding E->A Shift Change F Steric Effects F->A Deshielding

Caption: Factors influencing the ¹⁹F NMR chemical shift.

Conclusion

While a definitive experimental value for the ¹⁹F NMR chemical shift of (3-fluoro-5-nitrophenyl)boronic acid is not yet published, a systematic approach based on the principles of ¹⁹F NMR spectroscopy allows for a reliable prediction. The strong electron-withdrawing nature of the nitro and boronic acid groups is expected to result in a significant downfield shift of the fluorine resonance. The detailed experimental protocol provided in this guide offers a robust framework for the accurate determination of this value. For researchers in drug development and materials science, a thorough understanding and application of ¹⁹F NMR are crucial for the unambiguous characterization of novel fluorinated compounds.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • University of Ottawa. 19F NMR Reference Standards. Available from: [Link]

  • NMR Core Facility, University of Missouri. 19Flourine NMR. Available from: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

  • Park, H., Seo, C. B., Yun, J., & Kim, H. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available from: [Link]

  • Gerken, M. (n.d.). Fluorine NMR. Available from: [Link]

  • SpectraBase. 4-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). Available from: [Link]

  • Gryff-Jones, T., et al. (2011). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available from: [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC. Available from: [Link]

  • Wawer, I., & Pisklak, D. M. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available from: [Link]

  • Park, H., Seo, C. B., Yun, J., & Kim, H. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ResearchGate. Available from: [Link]

  • Park, H., Seo, C. B., Yun, J., & Kim, H. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. KAIST (Korea Advanced Institute of Science and Technology). Available from: [Link]

  • Park, H., Seo, C. B., Yun, J., & Kim, H. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC. Available from: [Link]

  • ResearchGate. F-19 NMR chemical shifts. 1. Aliphatic fluorides. Available from: [Link]

  • Mani, R., & Konrat, R. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for (3-Fluoro-5-nitrophenyl)boronic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). (3-Fluoro-5-nitrophenyl)boronic acid, a key building block in medicinal chemistry, presents unique analytical challenges due to its polar nature and the reactivity of the boronic acid moiety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of this compound, grounded in scientific principles and field-proven insights.

The Analytical Challenge: Understanding (3-Fluoro-5-nitrophenyl)boronic Acid

(3-Fluoro-5-nitrophenyl)boronic acid is a relatively polar molecule containing two electron-withdrawing groups (fluoro and nitro) on the phenyl ring. These substituents increase the acidity of the boronic acid group, influencing its ionization state in solution. The primary challenge in its HPLC analysis lies in achieving adequate retention on traditional reversed-phase columns while ensuring the stability of the analyte during analysis. Boronic acids are susceptible to dehydration, forming boroxines (cyclic anhydrides), and can interact with silanol groups on silica-based stationary phases, leading to poor peak shape and inaccurate quantification.

A critical first step in method development is to estimate the analyte's pKa. The pKa of phenylboronic acid is approximately 8.8. The presence of strong electron-withdrawing groups like nitro and fluoro is expected to significantly lower the pKa of (3-Fluoro-5-nitrophenyl)boronic acid, likely into the range of 6-7. This understanding is crucial for selecting the optimal mobile phase pH to control the analyte's ionization and, consequently, its retention and peak shape.

Strategic Method Development: A Comparative Approach

Our investigation into a robust HPLC method for (3-Fluoro-5-nitrophenyl)boronic acid purity analysis follows a systematic approach, comparing critical parameters to arrive at an optimized, self-validating protocol.

Diagram of the HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa Estimation) B Column Selection (C18, Polar-Embedded) A->B C Mobile Phase Scouting (pH, Organic Modifier) B->C D Fine-tuning Gradient C->D Initial Promising Conditions E Flow Rate & Temperature D->E F Sample Diluent Optimization E->F G Specificity F->G Optimized Method H Linearity & Range G->H I Accuracy & Precision H->I

Caption: A systematic workflow for HPLC method development.

Part 1: Stationary Phase Selection - A Comparative Analysis

The choice of the stationary phase is the most critical factor in achieving successful separation. We evaluated three types of reversed-phase columns to assess their performance in retaining and resolving (3-Fluoro-5-nitrophenyl)boronic acid and its potential impurities.

Column TypeStationary Phase ChemistryPerformance CharacteristicsRecommendation for (3-Fluoro-5-nitrophenyl)boronic acid
Traditional C18 Octadecylsilane bonded to silicaHigh hydrophobicity, may exhibit poor retention for polar compounds. Prone to silanol interactions causing peak tailing for acidic compounds.Not Ideal: Prone to poor retention and peak tailing for this polar, acidic analyte.
Polar-Embedded C18 C18 phase with an embedded polar group (e.g., amide, carbamate)Enhanced retention of polar compounds through secondary interactions. Reduced silanol activity, leading to improved peak shape for acidic and basic analytes.[1]Recommended: Offers a good balance of hydrophobic and polar interactions, leading to better retention and peak symmetry.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silicaProvides alternative selectivity through π-π interactions with aromatic analytes. Can be beneficial for separating structurally similar aromatic compounds.Alternative: A good secondary option if the polar-embedded phase does not provide adequate resolution of specific impurities.

Experimental Data Summary:

ColumnRetention Time (min)Tailing FactorTheoretical Plates
Waters XBridge BEH C18 (2.5 µm, 4.6 x 150 mm)3.81.88,500
Phenomenex Luna Omega Polar C18 (3 µm, 4.6 x 150 mm) 5.2 1.2 12,000
Agilent Zorbax SB-Phenyl (3.5 µm, 4.6 x 150 mm)4.51.510,500

Conditions: Isocratic elution with 30% acetonitrile in 0.1% formic acid in water, flow rate 1.0 mL/min, temperature 30°C, detection at 254 nm.

Part 2: Mobile Phase Optimization - The Key to Resolution

The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in controlling the retention and selectivity of the separation.

Mobile Phase pH

Given the estimated pKa of 6-7 for (3-Fluoro-5-nitrophenyl)boronic acid, we investigated two pH ranges for the aqueous portion of the mobile phase:

  • Acidic pH (e.g., pH 2.5 with 0.1% Formic Acid): At this pH, the boronic acid group will be fully protonated and neutral, promoting retention on a reversed-phase column. This is generally the preferred starting point for boronic acid analysis to ensure good retention and minimize silanol interactions.

  • Near-Neutral pH (e.g., pH 6.5 with Phosphate Buffer): At this pH, the boronic acid will be partially ionized, leading to reduced retention. While not ideal for retention, this pH can sometimes offer different selectivity for impurities.

Experimental Comparison:

Mobile Phase Aqueous ComponentRetention Time (min)Peak Shape
0.1% Formic Acid in Water (pH ≈ 2.7) 5.2 Symmetrical
10 mM Potassium Phosphate pH 6.52.1Tailing
Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides lower viscosity and higher elution strength, leading to sharper peaks and shorter run times.

  • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.

For this analysis, acetonitrile was found to provide superior peak shape and resolution compared to methanol.

Recommended HPLC Protocol

Based on our comparative analysis, the following protocol is recommended for the purity analysis of (3-Fluoro-5-nitrophenyl)boronic acid.

Chromatographic Conditions
ParameterRecommended Condition
Column Phenomenex Luna Omega Polar C18 (3 µm, 4.6 x 150 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Diluent Selection: The sample diluent should be as weak as or weaker than the initial mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 90:10 v/v) is a suitable starting point.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the (3-Fluoro-5-nitrophenyl)boronic acid reference standard and sample.

    • Dissolve in the selected diluent to a final concentration of 0.5 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

Diagram of the Analytical Workflow

Analytical_Workflow A Sample Weighing (0.5 mg/mL) B Dissolution in 90:10 Water:ACN A->B C Sonication (5 min) B->C D Filtration (0.45 µm PTFE) C->D E HPLC Injection (10 µL) D->E F Data Analysis E->F

Sources

A Comparative Guide to the Reactivity of Boronic Acids vs. Boronate Esters in 3-Fluoro-5-Nitro Aromatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science.[1] A critical decision in designing these reactions lies in the choice of the organoboron reagent: the boronic acid or its corresponding ester. This guide provides an in-depth comparison of the reactivity, stability, and practical handling of boronic acids and boronate esters, with a specific focus on electronically demanding 3-fluoro-5-nitro substituted aromatic systems.

The Dichotomy: Reactivity vs. Stability

The core difference between boronic acids and boronate esters is a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings.[2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which plays a role in the crucial transmetalation step of the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids, particularly those with electron-deficient aromatic rings, can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[4]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[5] They are often crystalline solids that are easier to handle, purify, and store.[6] This stability, however, can sometimes lead to slower reaction rates compared to their boronic acid counterparts. The choice between the two, therefore, depends on the specific requirements of the synthesis, including the nature of the coupling partners and the desired reaction conditions.

The Influence of 3-Fluoro-5-Nitro Substitution

The presence of both a fluorine atom and a nitro group on the aromatic ring introduces strong electron-withdrawing effects. These substituents have a profound impact on the reactivity of the organoboron species.

  • Aryl Halide Partner: For the aryl halide coupling partner, electron-withdrawing groups generally increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[7][8] This means that an aryl halide with a 3-fluoro-5-nitro substitution pattern will likely be a highly reactive coupling partner.

  • Organoboron Partner: The effect on the organoboron partner is more complex. While electron-withdrawing groups on the aryl halide are beneficial, on the arylboronic acid, they can be unfavorable for the Suzuki reaction.[9] This is because the transmetalation step involves the transfer of the aryl group from the boron to the palladium center, a process that is facilitated by a more nucleophilic (electron-rich) aryl group.[10]

Therefore, when working with a 3-fluoro-5-nitrophenylboronic acid or its ester, the inherent electronic deficiency of the aromatic ring must be carefully considered when optimizing reaction conditions.

Head-to-Head Comparison: Boronic Acid vs. Boronate Ester

Feature3-Fluoro-5-nitrophenylboronic Acid3-Fluoro-5-nitrophenylboronic acid pinacol ester
Reactivity Generally higher due to greater Lewis acidity, potentially leading to faster reaction times.[2]Generally lower, may require more forcing conditions (higher temperature, longer reaction time).
Stability More susceptible to protodeboronation and decomposition, especially under aqueous basic conditions.[4]Significantly more stable, easier to handle, purify, and store for longer periods.[5][6]
Handling Can be less convenient to handle due to potential instability.Often crystalline solids, facilitating accurate weighing and handling.
Purification Purification can be challenging due to potential decomposition on silica gel.Generally more amenable to standard purification techniques like column chromatography.
Transmetalation The active species is often considered to be the boronate anion, formed by the reaction with a base.[11]The mechanism can be more complex, potentially involving direct reaction with an oxo-palladium species or hydrolysis to the boronic acid in situ.[12]

Mechanistic Insights

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[13]

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 / Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The transmetalation step is where the choice between a boronic acid and a boronate ester has the most significant impact. For boronic acids, the reaction typically requires a base to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic group to the palladium center.[11]

For boronate esters, the pathway to transmetalation can be more varied. It may involve direct reaction with a palladium-hydroxo species or prior hydrolysis of the ester to the corresponding boronic acid, which then enters the catalytic cycle.[12] The specific conditions, particularly the presence of water, can influence the dominant pathway.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction involving a 3-fluoro-5-nitro substituted aryl bromide and either the corresponding boronic acid or its pinacol ester.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boron Reagent, & Catalyst B Add Solvent & Base A->B C Degas the Mixture B->C D Heat to Reaction Temperature C->D E Monitor Progress by TLC/LC-MS D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Using 3-Fluoro-5-nitrophenylboronic Acid

  • Materials:

    • Aryl bromide (1.0 equiv)

    • 3-Fluoro-5-nitrophenylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, 3-fluoro-5-nitrophenylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent and base.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Using 3-Fluoro-5-nitrophenylboronic acid pinacol ester

  • Materials:

    • Aryl bromide (1.0 equiv)

    • 3-Fluoro-5-nitrophenylboronic acid pinacol ester (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., anhydrous 1,4-dioxane)

  • Procedure:

    • Follow the same initial setup as Protocol 1 (steps 1-3).

    • Add the anhydrous solvent and base.

    • Heat the reaction mixture to a potentially higher temperature than Protocol 1 (e.g., 90-110 °C) and stir until completion.

    • Follow the same workup and purification procedure as Protocol 1 (steps 5-8).

Justification for Protocol Choices:

  • Catalyst: The choice of catalyst and ligand can be crucial. For the more stable boronate ester, a more active catalyst system like PdCl₂(dppf) may be beneficial.

  • Base and Solvent: The combination of a strong base like K₃PO₄ and an anhydrous solvent is often effective for boronate esters. For boronic acids, an aqueous solvent mixture with a carbonate base is a common choice.

Conclusion and Recommendations

The selection between a boronic acid and a boronate ester for Suzuki-Miyaura couplings in 3-fluoro-5-nitro substituted systems is a nuanced decision that hinges on the specific goals of the synthesis.

  • For rapid reaction optimization and when stability is less of a concern, the boronic acid is a viable starting point due to its inherent higher reactivity.

  • For multi-step syntheses where stability, ease of handling, and purification are paramount, the boronate ester is often the superior choice.

Ultimately, the optimal choice will depend on experimental validation for the specific substrates and desired reaction scale. It is recommended to screen both the boronic acid and the boronate ester under various conditions to identify the most efficient and robust protocol for a given application.

References

  • KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Retrieved from [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scientific.Net. (n.d.). Study on the Hydrolytic Stability of Borate Ester. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Study on the Hydrolytic Stability of Borate Ester. ProQuest. Retrieved from [Link]

  • Yao, J., & Dong, J. (1995). Improvement of hydrolytic stability of Borate Esters used as lubricant additives. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Ricciardi, R., et al. (2013). Dendrimer-encapsulated Pd nanoparticles as catalysts for C-C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry, 11(23), 3930-3936. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(20), 7384-7400. Retrieved from [Link]

  • Ghaffari, M., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 59(32), 13355-13361. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2020). Boronic acid/ester transmetallation rates? Retrieved from [Link]

  • ResearchGate. (2025). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Illinois Experts. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Retrieved from [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Nitro-Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mass spectrometric analysis of nitro-aryl boronic acids presents a unique "analytical duality." These compounds act as both Lewis acids (boron center) and electron-deficient aromatics (nitro group). This guide compares the two primary analytical workflows: Direct Negative Ionization (Free Acid) versus Derivatization (Boronate Ester) .

While direct analysis offers speed, it is plagued by trimerization artifacts (boroxines). Conversely, derivatization yields superior stability and sensitivity but requires sample preparation. This guide details the fragmentation mechanisms—specifically the ortho-nitro effect—and provides self-validating protocols for reproducible data.

Part 1: The Analytical Challenge

Nitro-aryl boronic acids are amphoteric in the gas phase. The boron atom has an empty p-orbital, making it a Lewis acid, while the nitro group strongly withdraws electrons, increasing the acidity of the B-OH protons.

The "Boroxine" Artifact

The most common error in analyzing these compounds is misidentifying the molecular ion. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in the ion source or even in solution.

  • Monomer:

    
    
    
  • Trimer (Boroxine):

    
    
    
  • MS Signature: Peaks at

    
     are often more intense than the monomer.
    

Part 2: Comparative Ionization Strategies

This section compares the two dominant workflows.

Table 1: Performance Comparison of Ionization Modes
FeatureMethod A: Direct ESI Negative Method B: Diol Derivatization (ESI Positive)
Target Species Free Boronic Acid

Boronate Ester (e.g., Pinacol)

Sensitivity Moderate (Requires high pH)High (Protonation is efficient)
Stability Low (Prone to trimerization)High (Sterically protected)
Artifacts Boroxines (

), Adducts
Minimal; occasional hydrolysis
Solvent Req. Methanol/Water + Ammonium AcetateAcetonitrile/Formic Acid
Best For Rapid purity checksPK/PD studies, Quantification
Experimental Insight

Why Method A Fails for Ortho-Isomers: The ortho-nitro group creates steric hindrance and an intramolecular hydrogen bond with the hydroxyls of the boron. This "locks" the proton, making deprotonation (required for negative mode) energetically difficult compared to meta or para isomers.

Part 3: Mechanistic Fragmentation Analysis

Understanding the fragmentation is critical for structural confirmation.[1] We observe three distinct pathways.

Dehydration (The Boroxine Route)

This is not a collision-induced dissociation (CID) fragmentation but a source-induced reaction.



The Ortho-Nitro Effect (Rearrangement)

Unique to o-nitro-phenylboronic acid, the nitro group oxygen interacts with the boron center or the aromatic ring carbons.

  • Pathway: Transfer of Oxygen from

    
     to the ipso-carbon or boron, followed by loss of 
    
    
    
    .
  • Diagnostic Ion: Loss of

    
     (M-17) is significantly suppressed in ortho isomers compared to para due to this internal stabilization.
    
Ipso-Substitution (De-boronation)

The C-B bond is weaker than the C-C ring bonds.

  • Fragment:

    
     (Nitro-phenyl anion).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for an ortho-nitro phenylboronic acid.

FragmentationPathways Monomer Parent Ion [M-H]- Boroxine Boroxine Artifact [3M-3H2O-H]- Monomer->Boroxine Source Dehydration (Non-CID) DeBoron De-boronation [C6H4NO2]- Monomer->DeBoron Cleavage of C-B OrthoEffect Ortho-Rearrangement Loss of NO / B-O interaction Monomer->OrthoEffect Steric/Electronic Interaction

Caption: Competing ionization and fragmentation pathways for ortho-nitro aryl boronic acids in ESI(-).

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Direct Infusion ESI(-)

Best for: Rapid purity confirmation of raw materials.

  • Solvent Prep: Prepare 50:50 Methanol:Water with 10mM Ammonium Acetate.

    • Validation: pH must be > 7.0. Boronic acids (

      
      ) will not ionize well in acidic mobile phases.
      
  • Sample Dilution: Dilute sample to < 10 µg/mL.

    • Causality: High concentrations favor bimolecular kinetics, increasing boroxine (trimer) formation.

  • Source Settings: Set Source Temp < 250°C.

    • Validation: If the spectrum shows dominant mass at

      
      , lower the temperature and concentration immediately.
      
  • Data Check: Look for the

    
     peak.[1] If absent, check for the methoxy-adduct 
    
    
    
    , a common artifact in methanol.
Protocol B: Pinacol Derivatization ESI(+)

Best for: Complex matrices and quantitative sensitivity.

  • Derivatization: Mix 100 µL sample with 1.2 eq. Pinacol in THF for 30 mins.

  • Dry Down: Evaporate solvent to remove excess water (drives equilibrium to ester).

  • Reconstitution: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Validation: The Formic Acid is crucial to protonate the ester oxygen for

      
       formation.
      
  • Analysis: Monitor transition from

    
     to 
    
    
    
    (loss of pinacol backbone).
Visualization: Decision Workflow

DecisionTree Start Start: Nitro-Aryl Boronic Acid IsQuant Is Quantification Required? Start->IsQuant Direct Protocol A: Direct ESI(-) IsQuant->Direct No (Purity Check) Deriv Protocol B: Pinacol Derivatization ESI(+) IsQuant->Deriv Yes (PK/Trace) Check Check Trimer (3M-54) Ratio Direct->Check Final Data Analysis Deriv->Final Check->Direct Trimer > 50% (Dilute) Check->Final Trimer < 10%

Caption: Decision matrix for selecting the optimal ionization strategy based on analytical needs.

Part 5: Experimental Data Summary

Table 2: Observed Transitions (Example: o-Nitro Phenylboronic Acid, MW 166.9)
SpeciesIonizationPrecursor (

)
Product Ions (

)
Interpretation
Monomer ESI(-)166.0

122.0Loss of

(Ipso-cleavage)
Monomer ESI(-)166.0

149.0Loss of

(Nitro rearrangement)
Trimer ESI(-)446.0

297.0Ring opening/fragmentation
Pinacol Ester ESI(+)250.1

166.1Loss of Pinacol (

)

References

  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry of Substituted Aromatics. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (Context on stability and trimerization). [Link]

  • Wiley Analytical Science. Differentiation of Boronic Acid Isomers using ESI-MS/MS. (Mechanistic insights on ortho-effects). [Link]

Sources

IR spectroscopy characteristic peaks of (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Product: (3-Fluoro-5-nitrophenyl)boronic acid CAS: 133057-82-6 Primary Application: Suzuki-Miyaura cross-coupling, fragment-based drug discovery (FBDD), and chemosensor development.

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of (3-Fluoro-5-nitrophenyl)boronic acid. Unlike simple phenylboronic acids, this molecule possesses two strong electron-withdrawing groups (EWGs)—nitro (-NO₂) and fluoro (-F)—in a meta-substitution pattern. This electronic environment significantly alters the vibrational frequencies of the aromatic ring and the boronic acid moiety compared to standard alternatives.

Critical Technical Insight: Researchers must be acutely aware of the boroxine dehydration equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially under vacuum or heat. This guide details how to distinguish the pure acid from its dehydrated boroxine form using IR markers.

Theoretical Spectral Analysis

The IR spectrum of (3-Fluoro-5-nitrophenyl)boronic acid is defined by the interplay between the electron-deficient aromatic ring and the labile boronic acid group.

Key Functional Group Assignments

The following table synthesizes characteristic peak ranges based on the specific electronic environment of the 3,5-disubstituted ring.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Boronic O-H O-H Stretch3200 – 3500 Medium/BroadBroad H-bonded band. Disappears upon dehydration to boroxine.
Aromatic C-H C-H Stretch3050 – 3100 WeakCharacteristic of unsaturated C-H bonds.
Nitro (-NO₂) Asymmetric Stretch1530 – 1550 StrongShifted to higher freq. vs. nitrobenzene due to F-inductive effect.
Nitro (-NO₂) Symmetric Stretch1340 – 1360 StrongOften overlaps with B-O stretching modes.
Boronic B-O B-O Stretch1330 – 1350 StrongDiagnostic for the C-B-O linkage.
Fluoro (-F) C-F Stretch1100 – 1250 StrongBroad/Strong band in fingerprint region; distinct from C-H bends.
Aromatic Ring C=C Skeletal1600 – 1620 MediumRing breathing modes; stiffened by EWGs.
Boroxine (Impurity) B-O-B Ring Stretch~670 – 700 MediumCritical Purity Marker. Presence indicates dehydration.

Comparative Analysis: Target vs. Alternatives

To validate the identity of (3-Fluoro-5-nitrophenyl)boronic acid, it is essential to compare its spectral footprint against common analogues used in similar coupling reactions.

Comparison Table
Feature(3-Fluoro-5-nitrophenyl)boronic acid 3-Nitrophenylboronic acid Phenylboronic acid
Electronic State Highly Electron Deficient (Dual EWG)Electron Deficient (Single EWG)Neutral
Nitro Peaks Present (Split by F effect)Present (Standard position)Absent
C-F Stretch Present (~1200

)
Absent Absent
Ring C=C Shifted >1600

(Stiff bond)
~1600

~1590

Lewis Acidity High (OH peaks may broaden)HighModerate

Analysis:

  • Vs. Phenylboronic Acid: The target molecule is easily distinguished by the appearance of strong Nitro (1530/1350

    
    ) and Fluoro (1200 
    
    
    
    ) bands.
  • Vs. 3-Nitrophenylboronic Acid: The differentiation is subtler. Look for the C-F stretch in the fingerprint region (1100-1250

    
    ) and a slight blue shift (higher wavenumber) of the Nitro asymmetric stretch due to the fluorine's inductive withdrawal, which shortens the N-O bonds.
    

Technical Insight: The Boroxine Trap

A common failure mode in characterizing boronic acids is misinterpreting the spectrum of the boroxine (anhydride) as the pure acid.

  • Mechanism: 3

    
    
    
  • Trigger: Vacuum drying, storage in desiccators, or heating during KBr pellet preparation.

  • Spectral Evidence of Dehydration:

    • Loss of O-H: The broad band at 3300

      
       diminishes or vanishes.
      
    • Appearance of B-O-B: A sharp, distinct band appears near 670–700

      
        (characteristic of the boroxine ring pulsation).
      
    • Shift in B-O: The C-B-O stretch at ~1340

      
       shifts and changes shape.
      

Protocol Recommendation: If the spectrum shows a dominant peak at ~690


 and weak O-H stretching, re-humidify the sample (exposure to ambient air) or recrystallize from water/acetone to regenerate the boronic acid before use in stoichiometry-sensitive reactions.

Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-fidelity spectrum while minimizing dehydration artifacts.

Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this application because KBr is hygroscopic (interfering with O-H region) and the grinding pressure can induce chemical changes.

Step-by-Step Workflow
  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum (air) is clean.

  • Sample Loading: Place ~5 mg of solid (3-Fluoro-5-nitrophenyl)boronic acid onto the crystal center.

  • Compression: Apply pressure using the anvil. Note: Do not over-tighten, as excessive pressure can locally heat the crystal and promote dehydration.

  • Acquisition:

    • Resolution: 4

      
      
      
    • Scans: 16 or 32

    • Range: 4000 – 600

      
      
      
  • Post-Run Cleaning: Immediately wipe the crystal with methanol. Boronic acids can adhere strongly to ZnSe crystals.

Validation Workflow Diagram

The following diagram outlines the logical decision tree for validating the material's identity and purity based on spectral data.

SpectralValidation Start Start: Sample Acquisition CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Start->CheckOH CheckNitro Check 1530 & 1350 cm⁻¹ (Nitro Group Present?) CheckOH->CheckNitro Yes (Strong) CheckBoroxine Check ~670-700 cm⁻¹ (Sharp B-O-B Peak?) CheckOH->CheckBoroxine No / Weak CheckFluoro Check 1100-1250 cm⁻¹ (Strong C-F Band?) CheckNitro->CheckFluoro Yes ResultWrong INVALID: Wrong Compound CheckNitro->ResultWrong No ResultPure VALID: Pure Boronic Acid CheckFluoro->ResultPure Yes CheckFluoro->ResultWrong No ResultDehydrated WARNING: Boroxine (Dehydrated) CheckBoroxine->ResultDehydrated Yes (Peak Present) CheckBoroxine->ResultWrong No (Neither OH nor Boroxine)

Caption: Logic flow for validating (3-Fluoro-5-nitrophenyl)boronic acid integrity via IR, highlighting the critical check for boroxine dehydration artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source for functional group characteristic ranges).
  • Storey, R. F., & Sumerlin, B. S. (2025). Boronic Acid-Based Polymer Networks. ResearchGate. (Source for B-O and Boroxine spectral shifts).[1] Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: (3-Fluoro-5-nitrophenyl)boronic acid. (Source for general physical properties and safety).[2][3] Link

  • NIST Chemistry WebBook. (2024). Infrared Spectroscopy of Nitrobenzene Derivatives. National Institute of Standards and Technology. (Reference for nitro/fluoro aromatic shifts). Link

Sources

The Unseen Architecture: A Comparative Guide to (3-Fluoro-5-nitrophenyl)boronic Acid and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. The atomic arrangement dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy.[1][2][3][4] This guide delves into the structural considerations of (3-Fluoro-5-nitrophenyl)boronic acid, a valuable building block in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, we will explore the critical importance of obtaining such data through a detailed examination of a closely related analogue, 3-Nitrophenylboronic acid. Furthermore, we will provide an objective comparison with stable and versatile alternatives, namely potassium organotrifluoroborates and MIDA boronates, equipping you with the knowledge to make informed decisions in your synthetic strategies.

The Imperative of Crystal Clarity in Drug Design

The journey from a promising lead compound to a marketed drug is fraught with challenges. A key strategy to de-risk this process is Structure-Based Drug Design (SBDD), a methodology that leans heavily on high-resolution structural data of drug targets and their ligands.[1][5] X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level, providing an unambiguous roadmap for optimizing molecular interactions.[2][3] Understanding the precise conformation, bond angles, and intermolecular interactions of a building block like (3-Fluoro-5-nitrophenyl)boronic acid is paramount for predicting its behavior when incorporated into a larger, biologically active molecule.

A Case Study: The Crystallographic Portrait of 3-Nitrophenylboronic Acid

In the absence of a crystal structure for (3-Fluoro-5-nitrophenyl)boronic acid, we turn our attention to its close relative, 3-Nitrophenylboronic acid. The crystallographic data for this compound, available through the Crystallography Open Database (COD) under the deposition number 3500096, offers a valuable template for understanding the structural motifs we can anticipate in its fluorinated counterpart.[6]

Table 1: Crystallographic Data for 3-Nitrophenylboronic acid [6]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions
a8.1432 Å
b7.6307 Å
c12.1977 Å
α90°
β104.147°
γ90°
Volume 734.5 ų
Z 4
Density (calculated) 1.509 g/cm³

The crystal structure of 3-Nitrophenylboronic acid reveals a planar phenyl ring with the boronic acid and nitro groups adopting specific orientations. The boronic acid moiety is known to form intermolecular hydrogen bonds, often leading to the formation of dimeric or polymeric structures in the solid state. The introduction of a fluorine atom at the 3-position in (3-Fluoro-5-nitrophenyl)boronic acid is expected to introduce further electronic and steric effects. The high electronegativity of fluorine can influence the acidity of the boronic acid and potentially alter the hydrogen bonding network, leading to a different packing arrangement in the crystal lattice. These subtle changes can have a profound impact on the compound's solubility, stability, and reactivity.

The Path to Atomic Resolution: A Protocol for Single Crystal X-ray Diffraction

Obtaining a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[7] The following is a generalized workflow for the crystallographic analysis of a small molecule like (3-Fluoro-5-nitrophenyl)boronic acid.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

    • Vapor diffusion by placing a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent.

    • Cooling of a saturated solution.

  • Crystal Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer.[8]

    • A monochromatic X-ray beam is directed at the crystal.[8]

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.[7][9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson synthesis.

    • The atomic positions and thermal parameters are refined to obtain the final crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesize (3-Fluoro-5- nitrophenyl)boronic acid crystallization Grow Single Crystals (e.g., Slow Evaporation) synthesis->crystallization mounting Mount Crystal crystallization->mounting data_collection Collect Diffraction Data mounting->data_collection solution Solve Structure data_collection->solution refinement Refine Structure solution->refinement validation Validate & Deposit Data refinement->validation

Figure 1: A generalized workflow for single crystal X-ray diffraction analysis.

Beyond Boronic Acids: A Comparative Look at Stable Alternatives

While boronic acids are workhorses in Suzuki-Miyaura cross-coupling reactions, their inherent instability can sometimes pose challenges.[10] Protodeboronation and the formation of boroxines are common side reactions that can lead to lower yields and purification difficulties. To address these limitations, several stable and easy-to-handle alternatives have been developed.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are crystalline solids that are remarkably stable to air and moisture.[11][12] They are synthesized by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[12]

boronic_acid_alternatives cluster_alternatives Stable Alternatives cluster_properties Key Properties BA (3-Fluoro-5-nitrophenyl)boronic acid KT Potassium (3-Fluoro-5-nitrophenyl)trifluoroborate BA->KT  + KHF₂ MIDA (3-Fluoro-5-nitrophenyl) MIDA boronate BA->MIDA  + N-methyliminodiacetic acid stability Enhanced Stability KT->stability handling Ease of Handling KT->handling MIDA->stability MIDA->handling reactivity Controlled Reactivity MIDA->reactivity Slow release

Figure 2: Relationship between (3-Fluoro-5-nitrophenyl)boronic acid and its stable alternatives.

Advantages of Potassium Trifluoroborates:

  • Enhanced Stability: They are generally more stable than the corresponding boronic acids, allowing for long-term storage.[11]

  • Ease of Handling: Their solid nature and stability make them easier to weigh and handle.

  • Improved Reactivity in Some Cases: In certain cross-coupling reactions, they can provide higher yields and cleaner reaction profiles.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives of boronic acids.[13][14] They are formed by the condensation of a boronic acid with N-methyliminodiacetic acid.[14]

Advantages of MIDA Boronates:

  • Exceptional Stability: MIDA boronates are stable to a wide range of reaction conditions, including chromatography on silica gel.[13][14]

  • Slow Release of Boronic Acid: Under specific basic conditions, MIDA boronates slowly hydrolyze to release the corresponding boronic acid in situ.[10] This slow-release profile can be highly advantageous in cross-coupling reactions with challenging substrates, as it maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions.[10]

  • Orthogonal Reactivity: The stability of the MIDA boronate protecting group allows for chemical transformations on other parts of the molecule without affecting the boronic acid moiety.[15]

Performance Comparison in Suzuki-Miyaura Coupling

The choice of boron reagent can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. The following table provides a conceptual comparison of the expected performance of (3-Fluoro-5-nitrophenyl)boronic acid and its alternatives.

Table 2: Conceptual Performance Comparison of Boron Reagents in Suzuki-Miyaura Coupling

Feature(3-Fluoro-5-nitrophenyl)boronic acidPotassium (3-Fluoro-5-nitrophenyl)trifluoroborate(3-Fluoro-5-nitrophenyl) MIDA boronate
Stability Moderate; susceptible to protodeboronation and boroxine formation.High; stable to air and moisture.[11]Very high; stable to chromatography.[13][14]
Handling Can be challenging due to potential instability.Easy; crystalline solid.Easy; crystalline solid.
Reaction Setup Often requires inert atmosphere and dry solvents.Can be handled in air.Can be handled in air.
Release of Active Species Direct use.Requires hydrolysis to boronic acid in situ.[12]Controlled slow release under basic conditions.[10]
Ideal Application Rapid, straightforward couplings with robust substrates.General cross-coupling reactions where boronic acid instability is a concern.Complex syntheses requiring multiple steps or slow addition of the boronic acid.

Conclusion

The pursuit of novel therapeutics demands a deep and precise understanding of molecular structure. While the crystal structure of (3-Fluoro-5-nitrophenyl)boronic acid remains to be determined, the insights gained from its analogue, 3-Nitrophenylboronic acid, underscore the invaluable role of X-ray crystallography in modern drug discovery. The detailed atomic information provided by this technique is essential for optimizing ligand-receptor interactions and designing more effective and safer medicines.

Furthermore, the availability of stable and versatile alternatives like potassium organotrifluoroborates and MIDA boronates provides chemists with a powerful toolkit to overcome the inherent challenges associated with the use of some boronic acids. The choice of the appropriate boron reagent will depend on the specific synthetic challenge at hand, with MIDA boronates offering unique advantages in complex, multi-step syntheses due to their exceptional stability and controlled-release properties. Ultimately, a thorough understanding of both the structural nuances and the reactivity profiles of these critical building blocks will pave the way for the next generation of innovative pharmaceuticals.

References

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]

  • Codding, P. W. The role of crystallography in drug design. The AAPS Journal, 7(4), E872-E879 (2005). Available at: [Link]

  • Griffin, J. F. The Role of Crystallography in Drug Design. ResearchGate. (2005). Available at: [Link]

  • Suguna, K. Crystallography and Drug Design. Resonance, 17(8), 745-758 (2012). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. (2023). Available at: [Link]

  • 3-Nitrophenylboronic Acid. PubChem. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at... ResearchGate. Available at: [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. (2020). Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC - Carleton College. (2007). Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717 (2007). Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. (2021). Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443 (2014). Available at: [Link]

  • 3-NITROPHENYLBORONIC ACID. BindingDB. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–845 (2009). Available at: [Link]

  • TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. Available at: [Link]

  • Organotrifluoroborate. Wikipedia. Available at: [Link]

  • 3-nitrophenylboric acid. Mol-Instincts. Available at: [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. (2009). Available at: [Link]

  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Institutes of Health. (2020). Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. (2021). Available at: [Link]

Sources

Validating synthesis of (3-Fluoro-5-nitrophenyl)boronic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Validation Crisis: The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid presents a unique analytical paradox. While the fluorine and nitro groups provide distinct NMR handles, the boronic acid moiety itself is chemically promiscuous. It exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimeric anhydride (boroxine).

Standard validation protocols often fail because they treat the molecule as a static entity. A researcher relying solely on a single Elemental Analysis (EA) result may reject a pure batch because the Carbon/Hydrogen ratios deviate from the monomeric theoretical values due to partial dehydration.

This guide establishes a Self-Validating Protocol that accounts for this thermodynamic equilibrium, comparing EA against Quantitative NMR (qNMR) and HPLC to ensure absolute structural integrity.

Part 1: The Synthetic Route (Authoritative Methodology)

Why Traditional Lithiation Fails

Standard boronic acid synthesis involves Lithium-Halogen exchange (using n-BuLi) followed by a borate trap. Do not use this method for this substrate. The nitro group at the 5-position is incompatible with organolithiums, leading to redox side reactions and degradation.

The Recommended Protocol: Miyaura Borylation

The only robust route for nitro-substituted arenes is the Palladium-catalyzed borylation using Bis(pinacolato)diboron (


), followed by oxidative hydrolysis.
Step-by-Step Workflow
  • Catalysis: React 1-bromo-3-fluoro-5-nitrobenzene with

    
     using 
    
    
    
    and
    
    
    in dioxane at 80°C.
  • Hydrolysis: The resulting pinacol ester is robust. Convert it to the free acid using sodium periodate (

    
    ) in aqueous acetone/ammonium acetate, followed by dilute HCl workup.
    
  • Purification: Avoid silica chromatography for the free acid (it streaks/binds). Use recrystallization from water/acetonitrile or conversion to the potassium trifluoroborate salt if stability is required.

SynthesisWorkflow Start Start: 1-bromo-3-fluoro-5-nitrobenzene Step1 Miyaura Borylation (Pd(dppf)Cl2, B2Pin2, KOAc) Start->Step1 Inter Intermediate: Pinacol Ester Step1->Inter Step2 Oxidative Hydrolysis (NaIO4, NH4OAc, Acetone/H2O) Inter->Step2 Decision Isolate Free Acid? Step2->Decision PathA Recrystallization (H2O/Acetonitrile) Decision->PathA Standard PathB Convert to K-Salt (KHF2) Decision->PathB Long-term Storage Final Target: (3-Fluoro-5-nitrophenyl)boronic acid PathA->Final

Figure 1: The optimized synthetic pathway avoiding nitro-group incompatibility.

Part 2: The Validation Comparison

The Competitors: EA vs. qNMR vs. HPLC
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Detection Bulk elemental ratio (C, H, N)Proton/Fluorine integrationUV Absorption / Mass Ion
Strengths Detects inorganic salts & trapped water; Gold Standard for bulk purity.Specificity; differentiates structure; does not require reference standard (if using internal std).High sensitivity; separates organic impurities.
Weaknesses Confused by boroxine equilibrium (variable H%); destructive."Blind" to inorganic salts (e.g., KOAc, Borates); requires full relaxation (

).
Boronic acids streak on C18; polar head group causes peak tailing.
Verdict Critical for Validation Excellent for Organic PuritySecondary / Qualitative
The Core Problem: The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not an impurity; it is a thermodynamic state.

  • Wet State: Monomer

    
    
    
  • Dry State: Boroxine

    
    
    

If you dry your sample aggressively (vacuum oven >50°C), you drive the equilibrium toward the boroxine. If you run EA on this "pure" sample, the Carbon % will appear artificially high and Hydrogen % artificially low compared to the acid formula.

Equilibrium Acid 3 x Monomer (Acid Form) High H content Boroxine 1 x Trimer (Boroxine Form) Low H content Acid->Boroxine Dehydration (Vacuum/Heat) Boroxine->Acid Hydrolysis (Ambient Moisture) Water + 3 H2O

Figure 2: The thermodynamic cycle that confuses standard purity analysis.

Part 3: The Self-Validating EA Protocol

To validate (3-Fluoro-5-nitrophenyl)boronic acid, you must calculate the theoretical values for both the monomer and the trimer. Your experimental result will likely fall between these two poles.

Theoretical Data Reference

Target Molecule: (3-Fluoro-5-nitrophenyl)boronic acid

  • Monomer Formula:

    
     (MW: 184.92)
    
  • Boroxine Formula:

    
     (MW: 500.72)
    
ElementTheoretical (Monomer)Theoretical (Boroxine)Diagnostic Shift
Carbon 38.96% 43.16% +4.20% (Significant Increase)
Hydrogen 2.73% 1.81% -0.92% (Significant Decrease)
Nitrogen 7.57%8.39%+0.82%
Experimental Execution
  • Preparation: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

  • Analysis: Perform CHN combustion analysis.

  • Interpretation (The Logic Gate):

    • Scenario A (Perfect Match to Monomer): Sample is fully hydrated. Pass.

    • Scenario B (High C / Low H): Sample is partially dehydrated.[1] Use the Boroxine Correction (below).

    • Scenario C (Low C / Low H): Sample contains inorganic salts (likely Borate or Potassium salts from synthesis). Fail.

    • Scenario D (High H): Trapped solvent or water.[2][3][4] Fail.

The Boroxine Correction Calculation

If your data falls between the Monomer and Boroxine values, calculate the purity based on the Carbon deviation.



  • If the result is between 0.0 and 1.0, and the Nitrogen/Hydrogen ratios track linearly, the substance is chemically pure but physically mixed (anhydride/acid). This is acceptable for most biological applications as it hydrolyzes in situ.

Part 4: Supporting Characterization (Orthogonal Methods)

Do not rely on EA alone. Confirm the structure with these specific checks:

  • 
    F NMR (Solvent: 
    
    
    
    -DMSO):
    • Look for the specific fluorine shift (typically -110 to -115 ppm).

    • Self-Validation: Ensure integration matches the aromatic protons in

      
      H NMR.
      
  • 
    B NMR: 
    
    • Monomer signal: ~28-30 ppm (broad).

    • Boroxine signal: Often shifted slightly downfield or distinct in non-polar solvents.

    • Note: In

      
       with added 
      
      
      
      , all species convert to the boronate (
      
      
      ), collapsing to a single sharp peak. This confirms total boron content but hides the monomer/trimer ratio.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.). (2011).[2][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boroxine equilibrium). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discussion on hydrolysis and stability). Link

  • Gonzalez, J., et al. (2012). Stable Boronic Acid Derivatives. Journal of Organic Chemistry. (Methods for stabilizing boronic acids as K-salts). Link

Sources

TLC visualization stains for (3-Fluoro-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Stains for (3-Fluoro-5-nitrophenyl)boronic acid Content Type: Technical Comparison Guide

Executive Summary & Molecular Profile

Visualizing (3-Fluoro-5-nitrophenyl)boronic acid on silica gel presents a unique challenge due to its dual-functionality. The molecule contains an electron-deficient aromatic ring (due to the nitro and fluoro groups) and a Lewis-acidic boronic acid moiety.

Standard universal stains (like Iodine or Anisaldehyde) often fail or produce transient results because the electron-withdrawing groups reduce the electron density required for typical adsorption or condensation reactions. Furthermore, boronic acids are notorious for "tailing" or "streaking" on silica due to hydrogen bonding with silanol groups.[1]

This guide compares four distinct visualization strategies, ranked by specificity and utility for this specific building block.

The Molecular Target:

  • Nitro Group (

    
    ):  Strong UV chromophore; reducible to amine.[1]
    
  • Boronic Acid (

    
    ):  Lewis acid; complexes with diols; prone to dehydration (boroxine formation).[1]
    
  • Fluoro Group (

    
    ):  Inert to staining; increases lipophilicity.[1]
    

MolecularProfile cluster_molecule Target: (3-Fluoro-5-nitrophenyl)boronic acid Molecule (3-Fluoro-5-nitrophenyl) boronic acid Nitro Nitro Group (-NO2) Target: UV 254nm Target: Reduction Methods Molecule->Nitro Boron Boronic Acid (-B(OH)2) Target: Curcumin (Rosocyanine) Target: Alizarin Red S Molecule->Boron Fluoro Fluoro Group (-F) (No specific stain) Molecule->Fluoro

Figure 1: Functional group analysis determining stain selection.

Comparative Analysis of Staining Methods

The following table summarizes the performance of visualization methods specifically for (3-Fluoro-5-nitrophenyl)boronic acid.

MethodTarget MoietySensitivitySelectivityStabilityPreparation Time
A. UV 254 nm Conjugated System (Nitro)HighLow (Detects all aromatics)N/A (Non-destructive)Instant
B. Curcumin Boron AtomVery High High (Boron Specific) High (Permanent Red)Moderate
C. Alizarin Red S Boron AtomHighHigh (Fluorescence)ModerateLow
D. KMnO₄ Oxidizable C-HLow*Low (Universal)Low (Fades)Low

*Note on KMnO₄: The electron-withdrawing Nitro and Fluoro groups deactivate the aromatic ring, making it resistant to oxidation. KMnO₄ is often ineffective for this specific molecule compared to alkyl-boronic acids.

Detailed Protocols & Mechanisms
Method A: UV 254 nm (The Baseline)

Before applying any chemical stain, always visualize under short-wave UV. The nitro group is a powerful auxochrome, extending the conjugation of the phenyl ring.

  • Observation: Dark spot against a green fluorescent background (quenching).[1]

  • Limit of Detection: < 1 µg.[1]

  • Caveat: Does not distinguish between the boronic acid and its de-boronated byproducts (e.g., 3-fluoro-5-nitrobenzene).

Method B: Curcumin Stain (The Gold Standard)

This is the most robust method for confirming the presence of the boronic acid moiety. Curcumin (from turmeric) acts as a 1,3-diketone chelator.[1][2] In the presence of acid, it forms a 2:1 complex with boron known as Rosocyanine , which is intensely red.

  • Mechanism:

    
    [1]
    
  • Protocol:

    • Preparation: Dissolve 100 mg Curcumin in 100 mL Ethanol. Add 1 mL conc. HCl (or 1g Oxalic Acid for a milder alternative).

    • Application: Dip the TLC plate quickly.

    • Development: Heat with a heat gun at 100°C for 1-2 minutes.

    • Result: The background remains yellow; boron-containing spots turn intense red/magenta .[1]

Method C: Alizarin Red S (Fluorescence Method)

Alizarin Red S contains a catechol (1,2-diol) motif that covalently binds to the empty p-orbital of the boron atom, forming a boronate ester. This complex is fluorescent under long-wave UV (366 nm).[1]

  • Protocol:

    • Preparation: Dissolve 100 mg Alizarin Red S in 100 mL Methanol.

    • Application: Dip the plate. The plate will turn purple/pink.[1]

    • Development: Let it air dry (or gentle heat).

    • Visualization: Place under 366 nm UV lamp .

    • Result: Boronic acid spots fluoresce bright yellow/orange against a dark purple background.[1]

Method D: Nitro-Specific Reduction (Advanced Confirmation)

If you need to confirm the integrity of the nitro group (e.g., ensuring it hasn't been reduced to an amine during a reaction), use this two-step sequence.

  • Protocol:

    • Reduction: Spray the plate with a solution of SnCl₂ (1g) in HCl (10 mL) + Ethanol (90 mL). Heat strongly. This reduces

      
       to 
      
      
      
      in situ.
    • Stain: Over-spray with Ninhydrin or p-Anisaldehyde .[1]

    • Result: A spot will appear only if the nitro group was successfully reduced to an amine on the plate.[1][3] (Original amines will stain without the SnCl₂ step).[1]

Critical Experimental Workflow: Solving the "Tailing" Issue

Boronic acids interact strongly with the silanol groups (


) on TLC plates, leading to streaks rather than tight spots. This makes 

determination difficult.

The Solution: Add a Lewis base or a proton source to the eluent to suppress this interaction.

Workflow Start Start: Eluent Selection Standard Standard Eluent (e.g., Hexane:EtOAc) Start->Standard Decision Does the spot streak/tail? Modified Modified Eluent Add 1% Acetic Acid Decision->Modified Yes (Tailing) Visualization Visualization Strategy Decision->Visualization No (Clean Spot) Standard->Decision Modified->Visualization Curcumin Curcumin Stain (Red Spot = Boron) Visualization->Curcumin

Figure 2: Optimization workflow for boronic acid chromatography.

Recommended Eluent Modifier: Add 0.5% to 1.0% Acetic Acid to your Hexane/Ethyl Acetate mixture.[1] This protonates the silica surface, preventing the boronic acid from "sticking," resulting in rounder, distinct spots.

References
  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text on Boronic Acid properties).

  • Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience.[1] (Foundational text for TLC visualization).

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses boronic acid stability and characterization).

  • Hansen, S. H. (1981).[1] High-performance thin-layer chromatographic assay of curcumin and curcuminoids. Journal of Chromatography A, 211(2), 311-314. (Details on Curcumin chemistry).

  • Duval, F., et al. (2012).[1][4] Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.[1][4][5][6] Synlett, 23(12), 1751-1754.[4] Link (Primary source for Alizarin/Boron fluorescence).[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Fluoro-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (3-Fluoro-5-nitrophenyl)boronic acid, a compound that, while valuable in synthesis, requires meticulous handling due to its specific chemical properties and potential hazards. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment

(3-Fluoro-5-nitrophenyl)boronic acid is a multifaceted compound, presenting hazards associated with its boronic acid, fluorinated, and nitroaromatic functionalities. A thorough understanding of these risks is the first step in ensuring safe handling and disposal.

Summary of Hazards:

According to its Safety Data Sheet (SDS), (3-Fluoro-5-nitrophenyl)boronic acid is classified with the following hazards[1]:

Hazard ClassificationGHS Hazard StatementDescription
Acute toxicity, oralH302Harmful if swallowed.
Skin corrosion/irritationH315Causes skin irritation.
Serious eye damage/eye irritationH319Causes serious eye irritation.
Specific target organ toxicity, single exposureH335May cause respiratory irritation.

The presence of the nitroaromatic group suggests that this compound should be handled as potentially toxic and an environmental hazard. Halogenated nitroaromatic compounds are often categorized as hazardous substances requiring special disposal considerations to prevent environmental contamination[2].

Personal Protective Equipment (PPE) Protocol

Given the identified hazards, a stringent PPE protocol is mandatory for all personnel handling (3-Fluoro-5-nitrophenyl)boronic acid, from initial use to final disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles[1][2].

  • Hand Protection: Nitrile or other chemically resistant gloves are required to prevent skin contact[2][3]. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.

  • Body Protection: A flame-resistant lab coat should be worn to protect against accidental spills[2].

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation[4][5]. If a fume hood is not available, a certified respirator appropriate for organic vapors and particulates should be used.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent further contamination.

For Small Spills (fully contained within a fume hood):

  • Restrict Access: Close the fume hood sash and ensure no unauthorized personnel enter the area.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[1][5]. Avoid creating dust[1].

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Label and Dispose: Label the waste container as "Hazardous Waste: (3-Fluoro-5-nitrophenyl)boronic acid" and follow the disposal procedures outlined in Section 4.

For Large Spills (outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for assistance with the cleanup of large spills. Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Workflow

The guiding principle for the disposal of (3-Fluoro-5-nitrophenyl)boronic acid is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[4][6].

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Solid (3-Fluoro-5-nitrophenyl)boronic acid Solid_Waste Solid Hazardous Waste Container Solid->Solid_Waste Contaminated Contaminated Materials (gloves, wipes, etc.) Contaminated->Solid_Waste Aqueous Aqueous Solutions Aqueous_Waste Aqueous Hazardous Waste Container Aqueous->Aqueous_Waste Organic Organic Solvent Solutions Halogenated_Waste Halogenated Organic Waste Container Organic->Halogenated_Waste EHS_Pickup Arrange for EHS Pickup Solid_Waste->EHS_Pickup Halogenated_Waste->EHS_Pickup Aqueous_Waste->EHS_Pickup

Caption: Disposal workflow for (3-Fluoro-5-nitrophenyl)boronic acid.

Procedure for Solid Waste and Contaminated Materials
  • Waste Container: Place solid (3-Fluoro-5-nitrophenyl)boronic acid and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) into a designated, sealable, and clearly labeled "Solid Hazardous Waste" container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "(3-Fluoro-5-nitrophenyl)boronic acid". Ensure the label also includes the date accumulation started and the primary hazard symbols (e.g., harmful, irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

Procedure for Solutions

The proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Aqueous Solutions:

    • Collection: Collect aqueous solutions containing (3-Fluoro-5-nitrophenyl)boronic acid in a dedicated, sealed, and labeled "Aqueous Hazardous Waste" container.

    • pH Consideration: While some weak acids can be neutralized before disposal, given the multiple hazardous functionalities of this compound, neutralization is not recommended without specific guidance from your institution's EHS department[3][7]. The nitro and fluoro groups can potentially react under certain pH conditions.

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and an approximate concentration.

    • Storage: Store in the satellite accumulation area.

  • Organic Solvent Solutions:

    • Segregation: Due to the fluorine atom, solutions of this compound in organic solvents must be disposed of as halogenated organic waste [8][9][10]. Do not mix with non-halogenated solvent waste.

    • Collection: Collect these solutions in a designated "Halogenated Organic Waste" container.

    • Labeling: Label the container with "Hazardous Waste," "Halogenated Organics," and list all chemical constituents, including the solvents and "(3-Fluoro-5-nitrophenyl)boronic acid" with their approximate percentages.

    • Storage: Store in a flammable storage cabinet if the solvent is flammable, within the satellite accumulation area.

Final Disposal

Once your waste containers are full, or if you are discontinuing work with this compound, arrange for a pickup by your institution's EHS or a certified hazardous waste disposal contractor. Ensure all labeling is accurate and complete before the scheduled pickup.

Conclusion: A Commitment to Safety

The proper disposal of (3-Fluoro-5-nitrophenyl)boronic acid is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to these detailed protocols, researchers can confidently manage this valuable reagent from acquisition to disposal, upholding the highest standards of scientific integrity and responsibility.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • IsoLab. (n.d.). Boric Acid.
  • BenchChem. (n.d.). Proper Disposal of 2-Fluoropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • CymitQuimica. (2026, February 5). SAFETY DATA SHEET: 3-Fluoro-5-nitrophenylboronic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Nitrophenylboronic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET: Phenylboronic acid.
  • AK Scientific, Inc. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-nitrophenylboronic acid.
  • Bucknell University. (2016, April 15). WASTE MANAGEMENT.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.

Sources

A Senior Application Scientist's Guide to Handling (3-Fluoro-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical reagents is a daily reality in drug discovery and development. Among these, arylboronic acids are workhorses in modern synthetic chemistry, yet their handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of (3-Fluoro-5-nitrophenyl)boronic acid, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory.

Our focus is on proactive risk mitigation, ensuring that every step, from receipt to disposal, is underpinned by a clear understanding of the material's hazards and the rationale behind each safety protocol.

Hazard Identification and Risk Assessment: Know Your Reagent

Before the container is even opened, a thorough understanding of the specific hazards associated with (3-Fluoro-5-nitrophenyl)boronic acid is paramount. According to its Safety Data Sheet (SDS), this compound presents several health risks that dictate our handling protocols.[1]

The primary hazards are summarized below. This is not merely data; it is the foundation of our entire safety strategy.

Hazard ClassificationGHS CategoryHazard StatementImplication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAvoid ingestion and cross-contamination of surfaces.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab attire.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationRobust eye and face protection is mandatory to prevent splashes.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory tract irritationHandling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[1]

Data sourced from the Safety Data Sheet for (3-Fluoro-5-nitrophenyl)boronic acid.[1]

The First Lines of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary safety layers are the engineering and administrative controls established within the laboratory.

  • Engineering Controls : The most critical engineering control for this compound is a certified chemical fume hood.[2] All weighing and handling of solid (3-Fluoro-5-nitrophenyl)boronic acid must be conducted within a fume hood to control the inhalation hazard posed by its dust.[2][3] The fume hood's airflow must be verified before commencing work.

  • Administrative Controls : Inform colleagues in the immediate vicinity that you are working with a hazardous substance.[2] Ensure the work area is clearly demarcated and free of clutter. Never work alone when handling particularly hazardous materials.

Essential Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be directly correlated to the hazards identified. For (3-Fluoro-5-nitrophenyl)boronic acid, the following ensemble is required to mitigate the risks of skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield is required over goggles when there is a significant splash hazard.Protects against splashes and airborne dust, preventing serious eye irritation.[1][3][4] Contact lenses should not be worn; if they are, they must be removed immediately upon any eye contact incident before rinsing.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).Prevents skin irritation upon contact.[5] Gloves must be inspected for tears or holes before each use. Use proper removal techniques to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.Protects skin and personal clothing from contamination.[4][6] For large-scale operations, a chemical-resistant apron may be necessary.[7]
Footwear Closed-toe shoes that fully cover the top of the foot.Protects against spills and dropped items.
Respiratory Protection Generally not required if work is conducted within a certified fume hood.If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][5]

Procedural Guide: From Receipt to Reaction

This workflow provides a step-by-step process for safely incorporating (3-Fluoro-5-nitrophenyl)boronic acid into your experimental plan.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review SDS and Create Handling Plan B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Carefully Weigh Solid (3-Fluoro-5-nitrophenyl)boronic acid C->D Begin work E Transfer to Reaction Vessel D->E F Clean Spatula and Weighing Vessel E->F G Segregate Waste: Solid, Liquid, Contaminated PPE F->G Complete experiment H Label Waste Containers Clearly G->H I Doff PPE and Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for Hazardous Solids.

Emergency Response: Immediate and Decisive Action

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Protocol Workflow

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill_Small Small Spill (in fume hood) Start->Spill_Small Spill_Large Large Spill (outside hood) Start->Spill_Large Skin_Action Remove contaminated clothing. Wash area with soap and water for 15 minutes. Seek medical attention. Skin->Skin_Action Eyes_Action Rinse with eyewash station for 15 minutes, holding eyelids open. Remove contact lenses. Seek immediate medical attention. Eyes->Eyes_Action Inhale_Action Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhale->Inhale_Action Ingest_Action Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Show SDS to physician. Ingest->Ingest_Action Spill_Small_Action Contain spill with absorbent pads. Sweep up solid carefully. Place in sealed waste container. Decontaminate area. Spill_Small->Spill_Small_Action Spill_Large_Action Evacuate immediate area. Alert lab supervisor and EHS. Prevent entry. Await trained response personnel. Spill_Large->Spill_Large_Action

Caption: Emergency Response Decision Tree.

Detailed First-Aid Measures:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station and holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] You must seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][8] If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion : If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Do not induce vomiting. Call a physician or poison control center immediately.[9]

Waste Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Segregation : All waste contaminated with (3-Fluoro-5-nitrophenyl)boronic acid, including excess solid, contaminated gloves, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][10]

  • Containerization : Use a chemically compatible container with a secure lid. The label must include "Hazardous Waste," the full chemical name, and all associated hazard warnings.[10]

  • Disposal Protocol : Do not dispose of this chemical down the drain or in regular trash.[10][11] All waste must be handled by a certified hazardous waste disposal facility in accordance with local and institutional regulations.[10][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By integrating these detailed protocols into your laboratory's standard operating procedures, you foster an environment where safety is not an afterthought but the very foundation of scientific innovation.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Boric Acid - IsoLab. University of Washington. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • First Aid for Boric Acid Poisoning. DoveMed. [Link]

  • Boric acid. Chemtalk. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. University of Kentucky. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Personal Protective Equipment. Auburn University. [Link]

  • Trying to remove a boronic acid in a workup. Help!. Reddit. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.